Product packaging for H-D-Lys(Alloc)-OH(Cat. No.:CAS No. 274260-42-3)

H-D-Lys(Alloc)-OH

Cat. No.: B555552
CAS No.: 274260-42-3
M. Wt: 230.26 g/mol
InChI Key: JMZPOGGPUVRZMI-MRVPVSSYSA-N
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Description

H-D-Lys(Alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O4 B555552 H-D-Lys(Alloc)-OH CAS No. 274260-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZPOGGPUVRZMI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426465
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274260-42-3
Record name H-D-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to H-D-Lys(Alloc)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-delta-allyloxycarbonyl-D-lysine (H-D-Lys(Alloc)-OH) is a protected amino acid derivative that serves as a critical building block in modern peptide synthesis. Its unique chemical properties, particularly the orthogonal nature of the Alloc protecting group, offer chemists precise control over the synthesis of complex peptides with tailored functionalities. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of its application in peptide synthesis and its potential impact on biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging advanced peptide chemistries.

Core Properties of this compound

This compound is the D-enantiomer of the more commonly used H-L-Lys(Alloc)-OH. The incorporation of D-amino acids into peptides can significantly influence their biological properties, including increased proteolytic stability and altered receptor binding affinities. The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name N-delta-allyloxycarbonyl-D-lysine
Synonyms H-D-Lys(Aloc)-OH, Nδ-Alloc-D-lysine
CAS Number 274260-42-3
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol
Appearance Solid
Purity Typically ≥98%
Optical Rotation Expected to be approximately -18.5° (c = 1% in 1 M HCl), as the enantiomer of H-L-Lys(Alloc)-OH which has a reported value of +18.5±1°.
Storage Temperature 2-8°C
Solubility Soluble in aqueous solutions.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the Alloc group provides orthogonal protection to the side-chain amine of lysine. This allows for selective deprotection and modification of the lysine side chain while the peptide backbone remains attached to the solid support and other protecting groups are intact.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an Alloc-protected lysine residue into a peptide chain and its subsequent selective deprotection.

spss_workflow cluster_resin Solid Support cluster_solution Solution Phase Resin Resin Resin_AA1 Resin-AA1 Resin->Resin_AA1 Resin_Peptide Resin-Peptide Resin_AA1->Resin_Peptide Repeat Coupling/Deprotection Cycles Resin_Lys Resin-Peptide-D-Lys(Alloc) Resin_Peptide->Resin_Lys Resin_Deprotected_Lys Resin-Peptide-D-Lys Resin_Lys->Resin_Deprotected_Lys Resin_Modified_Lys Resin-Peptide-D-Lys(Modification) Resin_Deprotected_Lys->Resin_Modified_Lys Final_Peptide Final Modified Peptide Resin_Modified_Lys->Final_Peptide Fmoc_AA Fmoc-AA-OH Fmoc_AA->Resin 1. Couple first AA Coupling Coupling Reagents Fmoc_D_Lys_Alloc Fmoc-D-Lys(Alloc)-OH Coupling->Fmoc_D_Lys_Alloc Piperidine 20% Piperidine/DMF Piperidine->Resin_Peptide 2. Fmoc Deprotection Fmoc_D_Lys_Alloc->Resin_Peptide 3. Couple Fmoc-D-Lys(Alloc)-OH Pd_Catalyst Pd(PPh₃)₄ / Scavenger Pd_Catalyst->Resin_Lys 4. Selective Alloc Deprotection Modification Modification Reagent Modification->Resin_Deprotected_Lys 5. Side-Chain Modification Cleavage Cleavage Cocktail (TFA) Cleavage->Resin_Modified_Lys 6. Cleavage from Resin

SPPS workflow with orthogonal Alloc deprotection.
Protocol for Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from a lysine residue on a resin-bound peptide.

Materials:

  • Peptide-resin containing an Alloc-protected lysine residue.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Scavenger: Phenylsilane (PhSiH₃), morpholine, or another suitable nucleophile.

  • Dichloromethane (DCM), anhydrous.

  • Nitrogen or Argon gas for inert atmosphere.

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in the synthesis vessel.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (typically 0.1 to 0.5 equivalents relative to the resin loading) in anhydrous DCM. Add the scavenger (typically 10-20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the reaction progress using a colorimetric test (e.g., Kaiser test on a small sample of resin beads) to detect the presence of the free amine.

  • Washing: After the reaction is complete, drain the deprotection cocktail. Wash the resin extensively with DCM to remove the catalyst and byproducts. It is often beneficial to include a wash with a solution of a chelating agent, such as sodium diethyldithiocarbamate in DMF, to ensure complete removal of palladium residues.

  • Final Washes: Perform final washes with DCM and DMF to prepare the resin for the next synthetic step, such as side-chain modification or further peptide elongation.

Signaling Pathway and Biological Implications

The incorporation of D-amino acids, such as D-lysine, into peptides can have profound effects on their interaction with biological targets, such as G-protein coupled receptors (GPCRs). D-amino acids can alter the peptide's conformation, leading to changes in receptor binding affinity and specificity, and can also confer resistance to proteolytic degradation, thereby prolonging the peptide's half-life in vivo.

The following diagram illustrates conceptually how a peptide containing a D-amino acid might modulate a GPCR signaling pathway differently than its all-L-amino acid counterpart.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Peptide L-Peptide Ligand GPCR GPCR L_Peptide->GPCR Binds and Activates D_Peptide D-Peptide Ligand (contains D-Lys) D_Peptide->GPCR Altered Binding/ Modulated Activity G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Signaling_Cascade Signaling Cascade Second_Messenger->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Modulation of GPCR signaling by a D-amino acid-containing peptide.

In this conceptual model, an L-peptide ligand binds to and activates a GPCR, initiating a downstream signaling cascade. A D-peptide analog, synthesized using this compound, may exhibit altered binding to the same receptor. This could result in a range of outcomes, including:

  • Increased or decreased receptor agonism or antagonism: The change in conformation could lead to a more or less potent biological response.

  • Altered receptor selectivity: The D-peptide might gain affinity for a different receptor subtype or lose affinity for off-target receptors, leading to a more specific therapeutic effect.

  • Biased signaling: The D-peptide could stabilize a receptor conformation that preferentially activates one downstream signaling pathway over another.

Conclusion

This compound is a valuable tool for the synthesis of peptides with novel properties. Its use in SPPS allows for the creation of complex peptide architectures and the introduction of site-specific modifications. The incorporation of D-lysine can significantly impact the biological activity of peptides, offering opportunities for the development of more stable and selective therapeutic agents. The experimental protocols and conceptual workflows presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.

A Technical Guide to H-D-Lys(Alloc)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is paramount. This guide provides an in-depth look at H-D-Lys(Alloc)-OH, a key building block in modern peptide synthesis. We will delve into its chemical structure, properties, and its application in experimental workflows, particularly in the context of solid-phase peptide synthesis (SPPS).

Core Compound Details

This compound, systematically named (2R)-2-amino-6-(prop-2-en-1-yloxycarbonylamino)hexanoic acid, is the D-enantiomer of the more commonly referenced L-lysine derivative. The "H" signifies the presence of a free amine group at the alpha-carbon, while "(Alloc)" indicates that the epsilon-amino group of the lysine side chain is protected by an allyloxycarbonyl group. This orthogonal protecting group strategy is fundamental to its utility in complex peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. Note that while the specific optical rotation for the D-isomer may not be readily available, it is expected to have the same magnitude but opposite sign to the L-isomer.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈N₂O₄[1][2][3]
Molecular Weight 230.26 g/mol [2][3]
CAS Number 6298-03-9 (for L-isomer)[2][3]
Appearance Solid[3]
Purity ≥98% to ≥99.0%[2][3]
Optical Activity ([α]20/D) +18.5±1°, c = 1% in 1 M HCl (for L-isomer)[3]
Storage Temperature 2-8°C[3]

Structure and Stereochemistry

The chemical structure of this compound is characterized by a lysine backbone with a crucial modification on its side chain. The D-configuration at the alpha-carbon distinguishes it from its naturally occurring L-counterpart. The epsilon-amino group is protected by an allyloxycarbonyl (Alloc) group. This protecting group is stable under the basic conditions used for Fmoc group removal, but can be selectively cleaved using a palladium catalyst. This orthogonal protection is a cornerstone of its utility in creating complex peptides with side-chain modifications.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), typically as its Nα-Fmoc protected form, Fmoc-D-Lys(Alloc)-OH. Below are detailed methodologies for its incorporation and the selective deprotection of the Alloc group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Alloc)-OH

This protocol outlines the manual steps for incorporating an Fmoc-D-Lys(Alloc)-OH residue into a peptide chain on a solid support resin (e.g., Rink Amide resin).

1. Resin Swelling and Preparation:

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for the coupling step.

3. Coupling of Fmoc-D-Lys(Alloc)-OH:

  • In a separate vial, dissolve Fmoc-D-Lys(Alloc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature to allow for complete coupling.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF and DCM.

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed while the peptide is still on the solid support, allowing for side-chain modification.

1. Resin Preparation:

  • Wash the peptide-resin with DCM (3-5 times).

2. Deprotection Cocktail Preparation:

  • Prepare a solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a suitable solvent like DCM or a mixture of DCM/DMF.

  • Add a scavenger, such as phenylsilane (PhSiH₃), to the catalyst solution.

3. Alloc Deprotection Reaction:

  • Add the deprotection cocktail to the peptide-resin.

  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.

  • Monitor the reaction for completion using a suitable analytical method.

  • Drain the reaction solution.

  • Wash the resin extensively with DCM and DMF to remove the palladium catalyst and byproducts. The free epsilon-amino group of the D-lysine residue is now available for further modification.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of utilizing Fmoc-D-Lys(Alloc)-OH in solid-phase peptide synthesis to create a peptide with a site-specific side-chain modification.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Modification Side-Chain Modification Start Start Resin_Swelling 1. Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (Fmoc-AA-OH, HCTU, DIEA) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat_Cycle Chain Elongation Complete? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Alloc_Deprotection 6. Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Repeat_Cycle->Alloc_Deprotection Yes Side_Chain_Reaction 7. Side-Chain Modification (e.g., Bioconjugation) Alloc_Deprotection->Side_Chain_Reaction Cleavage 8. Cleavage from Resin & Global Deprotection (TFA cocktail) Side_Chain_Reaction->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide

Caption: Workflow for SPPS using Fmoc-D-Lys(Alloc)-OH.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The unique properties of this compound, particularly its orthogonal protection scheme, make it an invaluable tool for the synthesis of complex and modified peptides for a wide range of applications in research and drug development.

References

Synthesis of H-D-Lys(Alloc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of H-D-Lys(Alloc)-OH, an essential building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) group serves as a versatile orthogonal protecting group for the ε-amino function of D-lysine, enabling selective deprotection under mild conditions that are compatible with many other protecting groups used in solid-phase peptide synthesis (SPPS). This allows for the synthesis of complex peptides, including branched and cyclic structures, and the site-specific modification of lysine side chains.[1][2][3][4]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of the target molecule and its key intermediate is crucial for successful synthesis and application.

PropertyThis compoundNα-Fmoc-Nε-Alloc-D-lysine
CAS Number Not explicitly found for D-isomer, L-isomer is 6298-03-9[5]214750-75-1[6]
Molecular Formula C₁₀H₁₈N₂O₄[5]C₂₅H₂₈N₂O₆[6][7]
Molecular Weight 230.26 g/mol [5]452.50 g/mol [6][8]
Appearance Solid / PowderWhite to beige powder
Purity (Typical) ≥98% to ≥99.0%[5]≥95.0% to ≥98.0% (HPLC)[9]
Storage Temperature 2-8°C[9]2-30°C

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available, orthogonally protected precursor, Nα-Fmoc-Nε-Alloc-D-lysine. This precursor is a key building block in Fmoc-based solid-phase peptide synthesis.[4][10] The overall strategy involves the selective removal of the Nα-Fmoc group while keeping the Nε-Alloc group intact.

Synthesis_Overview Start Nα-Fmoc-Nε-Alloc-D-lysine Step1 Fmoc Deprotection Start->Step1 Piperidine/DMF Final This compound Step1->Final caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Experimental Protocols

The following sections detail the experimental procedures for the key transformation in the synthesis of this compound.

Step 1: Synthesis of Nα-Fmoc-Nε-Alloc-D-lysine

While this guide focuses on the final deprotection step, it is important to understand the origin of the starting material. Nα-Fmoc-Nε-Alloc-D-lysine is an amino acid derivative designed for peptide synthesis.[10] Its synthesis involves the selective protection of the ε-amino group of D-lysine with an allyloxycarbonyl (Alloc) group, followed by the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block is widely available from commercial suppliers.

Step 2: Nα-Fmoc Deprotection to Yield this compound

The final step is the selective removal of the base-labile Fmoc group. This is a standard procedure in peptide chemistry and is typically achieved under mild basic conditions.[2]

Materials and Reagents:

ReagentGrade/Purity
Nα-Fmoc-Nε-Alloc-D-lysine≥98%
Piperidine>99.5%, redistilled[11]
N,N-Dimethylformamide (DMF)Peptide synthesis grade[11]
Diethyl etherAnhydrous

Procedure:

  • Dissolution: Dissolve Nα-Fmoc-Nε-Alloc-D-lysine in a solution of 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically run at room temperature.[1][2]

  • Reaction Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, the solvent and excess piperidine are removed under reduced pressure (rotary evaporation).

    • The resulting residue is triturated with cold diethyl ether to precipitate the product as a solid.[1]

    • The solid product is collected by filtration, washed with additional cold diethyl ether, and dried under vacuum.

  • Purification (if necessary): If required, the crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Orthogonal Deprotection Chemistry

The utility of this compound and its Fmoc-protected precursor lies in the orthogonality of the Alloc and Fmoc protecting groups. This allows for selective deprotection and subsequent modification at either the α-amino or ε-amino position.

Orthogonal_Deprotection Start Nα-Fmoc-Nε-Alloc-D-lysine Alpha_Dep This compound Start->Alpha_Dep 20% Piperidine / DMF Epsilon_Dep Fmoc-D-Lys-OH Start->Epsilon_Dep Pd(PPh₃)₄ / Scavenger caption Orthogonal deprotection pathways.

References

Technical Guide: H-D-Lys(Alloc)-OH for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Lys(Alloc)-OH, a crucial building block in synthetic peptide chemistry. The document details its chemical properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), with a focus on the protocols for the removal of the versatile allyloxycarbonyl (Alloc) protecting group.

Core Compound Information

This compound, with the systematic IUPAC name (2R)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid, is the D-enantiomer of Alloc-protected lysine.[1] The D-configuration of this amino acid is particularly valuable for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while the CAS number is specific to the D-isomer, some physical properties, such as optical activity, are often reported for the more common L-isomer and are provided here for general reference.

PropertyValueReference
CAS Number 274260-42-3[1]
Molecular Formula C10H18N2O4[1]
Molecular Weight 230.27 g/mol
Synonyms Ndelta-Alloc-D-lysine, (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid
Appearance Solid
Storage Temperature 2-8°C
Optical Activity (of L-isomer) [α]20/D +18.5±1°, c = 1% in 1 M HCl

Sourcing and Suppliers

This compound (CAS: 274260-42-3) is available from a number of specialized chemical suppliers. Researchers are advised to request certificates of analysis to ensure the stereochemical purity and quality of the compound.

Potential Suppliers:

  • P&S Chemicals[1]

  • Creative Peptides

  • GLR Innovations

  • ChemScene

Application in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) for the introduction of a D-lysine residue where the ε-amino group requires orthogonal protection. The Alloc group is stable to the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it an excellent choice for complex peptide synthesis strategies, including the synthesis of branched or cyclic peptides.

The selective deprotection of the Alloc group allows for site-specific modification of the lysine side chain, such as the attachment of labels, cross-linkers, or other functional moieties, while the peptide remains anchored to the solid support.

Experimental Protocols: Alloc Group Deprotection

The removal of the Alloc protecting group is typically achieved through palladium(0)-catalyzed allylic cleavage. Several protocols exist, with variations in the palladium source, scavenger, and solvent system.

General On-Resin Alloc Deprotection Protocol

This protocol describes a general method for the removal of the Alloc group from a resin-bound peptide.

Materials:

  • Peptidyl-resin containing an Alloc-protected D-lysine residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Phenylsilane (PhSiH3) or other suitable scavenger (e.g., N-Methylaniline)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptidyl-resin in DCM in a suitable reaction vessel.

  • Prepare a solution of Pd(PPh3)4 (0.1 to 0.25 equivalents relative to the resin loading) in DCM under an inert atmosphere.

  • Add the palladium catalyst solution to the swollen resin.

  • Add the scavenger (e.g., 20 equivalents of Phenylsilane) to the reaction mixture.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) to detect the presence of the free amine.

  • Once the reaction is complete, drain the reaction solution.

  • Wash the resin extensively with DCM and DMF to remove the catalyst and scavenger byproducts.

  • The resin is now ready for the next coupling step or further modification at the deprotected lysine side chain.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations involving this compound in peptide synthesis.

alloc_deprotection_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Resin-Bound Peptide Chain incorporate Incorporate This compound start->incorporate deprotect_n N-terminal Fmoc Deprotection (Piperidine) incorporate->deprotect_n couple Couple Next Amino Acid deprotect_n->couple couple->deprotect_n Repeat for chain elongation alloc_deprotect Selective Alloc Deprotection couple->alloc_deprotect cleave Cleavage from Resin (e.g., TFA) couple->cleave modify Site-Specific Modification alloc_deprotect->modify modify->cleave

Caption: SPPS Workflow with this compound.

alloc_deprotection_mechanism cluster_mechanism Alloc Deprotection via Palladium(0) Catalysis peptide_alloc Peptide-Lys(Alloc) pi_allyl π-Allyl Palladium Complex peptide_alloc->pi_allyl + Pd(0) pd0 Pd(PPh3)4 pd0->pi_allyl deprotected_peptide Peptide-Lys(NH2) pi_allyl->deprotected_peptide + Scavenger byproduct Allyl-Scavenger Byproduct pi_allyl->byproduct scavenger Scavenger (e.g., PhSiH3) scavenger->deprotected_peptide scavenger->byproduct

Caption: Palladium-Catalyzed Alloc Deprotection.

References

An In-depth Technical Guide to Alloc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a versatile and widely used tool in modern organic synthesis, particularly in the fields of peptide chemistry, natural product synthesis, and medicinal chemistry.[1] Its popularity stems from its unique deprotection mechanism, which allows for its selective removal under mild conditions, ensuring orthogonality with many other common protecting groups.[1][2] This technical guide provides a comprehensive overview of the core principles of Alloc chemistry, including detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights.

Core Principles of the Alloc Protecting Group

The Alloc group is a carbamate-based protecting group used primarily for amines, but also applicable to alcohols and other functional groups.[2][3] Its structure consists of an allyloxy group attached to a carbonyl, which is in turn linked to the nitrogen or oxygen atom of the functional group being protected.

The key advantages of the Alloc group lie in its stability to both acidic and basic conditions commonly employed in peptide synthesis for the removal of Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, respectively.[1][4] This orthogonality is crucial for complex multi-step syntheses, enabling chemists to selectively unmask specific functional groups without affecting others.[1]

Protection of Functional Groups with Alloc

The introduction of the Alloc group is typically a straightforward process involving the reaction of the amine or alcohol with an activated Alloc reagent.

Common Reagents for Alloc Protection:

  • Allyl chloroformate (Alloc-Cl): A highly reactive reagent for the protection of amines and alcohols.[2]

  • Diallyl dicarbonate (Alloc₂O): A less reactive and more stable alternative to Alloc-Cl, analogous to Boc₂O.[2]

  • Alloc-OSu (N-allyloxycarbonyloxysuccinimide): Another effective reagent for amine protection.[2]

The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

This protocol provides a general procedure for the protection of a primary amine with allyl chloroformate.

Materials:

  • Amine substrate

  • Allyl chloroformate (Alloc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1 equivalent) and sodium bicarbonate (6 equivalents) in a mixture of THF and water (1:1) at room temperature.[2]

  • Add allyl chloroformate (3 equivalents) to the reaction mixture.[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • Extract the reaction mixture with ethyl acetate.[2]

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over sodium sulfate, and concentrate in vacuo.[2]

  • Purify the product by column chromatography.[2]

Data Presentation: Alloc Protection Reaction Parameters

SubstrateAlloc ReagentBaseSolventTime (h)Yield (%)Reference
Primary AmineAlloc-ClNaHCO₃THF/H₂O1287[2]
AmineAlloc-ClPyridineTHF--[2]
AmineAlloc-ClDMAP, NEt₃CH₃CN--[2]
AmineAlloc₂O-Dioxane, H₂O or CH₂Cl₂--[2]
AmineAlloc-OSuNEt₃CH₂Cl₂--[2]
Deprotection of the Alloc Group

The removal of the Alloc group is its most defining and valuable feature. It is cleaved under mild, neutral conditions via a palladium(0)-catalyzed reaction, a process known as the Tsuji-Trost allylation.[5] This reaction involves the coordination of a Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[2][5]

The resulting carbamate is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2] A crucial component of this reaction is the "allyl scavenger," a nucleophile that reacts with the π-allylpalladium complex to regenerate the Pd(0) catalyst and prevent the liberated allyl group from re-alkylating the deprotected amine.[2][6]

Common Palladium(0) Catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2][5]

Common Allyl Scavengers:

  • Phenylsilane (PhSiH₃): A widely used and effective scavenger.[5][7]

  • Morpholine: A classic scavenger, though sometimes less efficient than others.[2][6]

  • Dimedone and Barbituric Acid: Carbon-based nucleophiles that can act as scavengers.[2]

  • Tributyltin hydride (Bu₃SnH) and Sodium borohydride (NaBH₄): Hydride donors that can also be used.[2]

  • Dimethylamine borane complex (Me₂NH·BH₃): Found to be a highly efficient scavenger, leading to quantitative removal of the Alloc group without side reactions.[6][8]

  • 1,8-Diazabicyclo[2.2.2]octane (DABCO): An effective scavenger that allows for short reaction times.

This protocol is adapted for solid-phase peptide synthesis (SPPS).

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the resin in DCM.[5]

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[5]

  • Add the deprotection solution to the resin and shake at room temperature for 2 hours.[5]

  • Drain the reaction vessel.[5]

  • Repeat the deprotection step (steps 2-4) one more time to ensure complete removal.[5]

  • Wash the resin extensively with DCM and methanol.[5]

Data Presentation: Alloc Deprotection Reaction Parameters

CatalystScavengerEquivalents (Scavenger)SolventTimeYield (%)Reference
Pd(PPh₃)₄Phenylsilane20DCM2 h (x2)>98[5][9]
Pd(PPh₃)₄DABCO5CH₂Cl₂10-20 min94-99
Pd(PPh₃)₄Me₂NH·BH₃40-40 minQuantitative[6][8]
Pd(PPh₃)₄Morpholine---Inferior to Me₂NH·BH₃[6]
Pd(PPh₃)₄Pyridine-CH₂Cl₂Slower94-99
I₂/H₂O-5PC/EtOAc1.5 h99[10]

Mandatory Visualizations

Caption: Mechanism of Alloc protection of an amine.

Alloc_Deprotection Alloc_Protected Alloc-Protected Amine R-NH-Alloc Pi_Allyl_Complex π-Allyl Pd(II) Complex Alloc_Protected->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L₂ Pd0->Pi_Allyl_Complex Carbamate_Anion Carbamate Anion R-NH-COO⁻ Pi_Allyl_Complex->Carbamate_Anion Dissociation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger Nucleophilic Attack Free_Amine Free Amine R-NH₂ Carbamate_Anion->Free_Amine Decarboxylation CO2 CO₂ Carbamate_Anion->CO2 Scavenger Scavenger (Nu⁻) Scavenger->Pi_Allyl_Complex Allyl_Scavenger->Pd0 Regeneration

Caption: Catalytic cycle of Alloc deprotection.

SPPS_Workflow Start Start: Resin Couple_Fmoc_AA Couple Fmoc-AA-OH Start->Couple_Fmoc_AA Fmoc_Deprotection Fmoc Deprotection (Piperidine) Couple_Fmoc_AA->Fmoc_Deprotection Couple_Alloc_AA Couple Fmoc-Lys(Alloc)-OH Fmoc_Deprotection->Couple_Alloc_AA Chain_Elongation Continue Peptide Chain Elongation Couple_Alloc_AA->Chain_Elongation Alloc_Deprotection Selective Alloc Deprotection (Pd(0), Scavenger) Chain_Elongation->Alloc_Deprotection Side_Chain_Mod Side-Chain Modification Alloc_Deprotection->Side_Chain_Mod Final_Deprotection Final Deprotection and Cleavage (TFA) Side_Chain_Mod->Final_Deprotection End Purified Peptide Final_Deprotection->End

Caption: SPPS workflow using Alloc for side-chain protection.

Conclusion

The allyloxycarbonyl protecting group is an invaluable tool in the arsenal of synthetic chemists.[1] Its robustness to a wide range of reaction conditions, coupled with its mild and selective palladium-catalyzed deprotection, provides a high degree of orthogonality essential for the synthesis of complex molecules such as peptides and natural products.[1] The availability of various reagents for its introduction and a selection of scavenger systems for its removal allow for fine-tuning of reaction conditions to suit specific synthetic needs. The continued development of new, milder, and more sustainable deprotection methods, such as the recently reported metal-free iodine-mediated cleavage, further expands the utility of the Alloc group in modern organic synthesis.[10]

References

The Strategic Role of D-Amino Acids in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Advantage of D-Amino Acids

In the realm of peptide and protein chemistry, nature almost exclusively utilizes L-amino acids, the levorotatory stereoisomers, as the fundamental building blocks.[1][2][3][4] This homochirality dictates the structure and function of all naturally occurring proteins and peptides in higher organisms. However, their D-(dextrorotatory) enantiomers, which are non-superimposable mirror images, offer a powerful strategic tool in medicinal chemistry and drug design.[1][2]

The primary challenge in developing native peptides as therapeutics is their inherent susceptibility to rapid degradation by endogenous proteases.[1][5] These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The strategic incorporation of D-amino acids into a peptide sequence is a cornerstone of modern peptide drug design, offering a robust solution to overcome this limitation and enhance therapeutic potential.[1][5] This guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of D-amino acids in peptide chemistry.

Core Impact of D-Amino Acid Incorporation

The substitution of L-amino acids with their D-counterparts can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.[1]

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[5][6] The peptide bonds adjacent to D-amino acid residues are not recognized by most proteases, rendering the peptide significantly more stable in biological fluids like serum.[5][7][8] This enhanced stability directly translates to a longer in vivo half-life, a critical attribute for a successful drug.[2][6][9] For instance, peptides with D-amino acid substitutions have shown substantially improved stability against enzymes like trypsin and in fetal calf serum (FCS).[10] This modification is a key strategy for improving the bioavailability of peptide drugs.[1][6]

Modulation of Structure and Conformation

Introducing a D-amino acid alters the peptide's three-dimensional structure. A single D-amino acid can disrupt canonical secondary structures like α-helices or β-sheets, or it can be used to induce specific β-turns, which can be crucial for receptor binding.[5][11] Conversely, an "all-D-peptide" or a "retro-inverso" peptide (composed of D-amino acids in the reverse sequence) can adopt a mirror-image conformation of the parent L-peptide, potentially allowing it to bind to the same target with similar affinity but with the added benefit of proteolytic resistance.[7][8][9]

Altered Receptor Binding and Bioactivity

By modifying the peptide's conformation, D-amino acid substitution can alter its binding affinity and selectivity for its target receptor.[5] The outcome is highly dependent on the specific position and residue being substituted. In some cases, activity is maintained or even enhanced, leading to "superagonists."[1] In other instances, the conformational change might reduce or abolish activity, a result that can be leveraged to fine-tune selectivity or create specific antagonists.[5]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid incorporation on peptide stability and activity.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability

PeptideModificationAssay ConditionHalf-life (t½)% Remaining (at time)Reference
L-Peptide (Antimicrobial)All L-amino acidsTrypsin Treatment-Susceptible[10]
D-Peptide (Antimicrobial)Partial D-amino acid substitutionTrypsin Treatment-Highly Stable[10]
AD-Peptide (Antimicrobial)All D-amino acidsTrypsin Treatment-Highly Stable[10]
L-Peptide (Hydrogelator)All L-amino acidsProteinase K (4h)-0%[7]
D-Peptide (Hydrogelator)C-terminal D-amino acidProteinase K (24h)-15%[7]
Polybia-CP (L-form)All L-amino acidsTrypsinSusceptible-[12]
D-CP (D-form)All D-amino acidsTrypsinImproved Stability-[12]
D-lys-CPPartial D-lysine substitutionTrypsinImproved Stability-[12]

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

Peptide SystemModificationTarget/AssayMetric (IC₅₀/MIC)OutcomeReference
KKVVFKVKFKK (Antimicrobial)D-amino acid substitutions at N/C terminiAntimicrobial ActivityMaintainedActivity preserved with increased stability[13]
KKVVFKVKFKK (Antimicrobial)D-amino acid substitutions in the middleAntimicrobial ActivityComplete LossDisruption of α-helix abolished activity[13]
Polybia-MPI (Antimicrobial)All D-amino acids (D-MPI)Antimicrobial ActivityMaintained/ImprovedActivity retained with increased stability[14]
Polybia-MPI (Antimicrobial)All D-amino acids (D-MPI)Hemolytic ActivityDecreasedReduced toxicity to host cells[14]
R4F4 (Antimicrobial)All D-amino acids (D-R4F4)Antimicrobial ActivitySignificantly ImprovedEnhanced activity and protease resistance[15]

Applications in Drug Development

The strategic use of D-amino acids has led to the successful development of peptide therapeutics across various disease areas. These modifications are crucial for creating drugs with favorable pharmacokinetic profiles.

Examples of Approved Drugs Incorporating D-Amino Acids or Analogs:

  • Octreotide: A synthetic analog of somatostatin used to treat acromegaly and certain tumors. It incorporates D-phenylalanine and an amino alcohol to confer resistance to metabolic degradation.[11]

  • Degarelix: A GnRH antagonist used for prostate cancer, which contains multiple non-natural amino acids, including D-alanine.

  • Icatibant: A bradykinin B2 receptor antagonist for hereditary angioedema, featuring D-arginine.

  • Voclosporin: A calcineurin inhibitor that includes one D-type amino acid in its cyclic structure for improved efficacy and stability.[16]

  • Cyclosporine: An immunosuppressant cyclic peptide that contains a D-alanine residue, contributing to its stability and function.[17][18]

Mandatory Visualizations

Signaling Pathway Diagram

The diagram below illustrates the mechanism of a D-amino acid-containing peptide acting as a competitive antagonist at a G-Protein Coupled Receptor (GPCR), a common drug target. The antagonist, stabilized by a D-amino acid, binds to the receptor but does not trigger the conformational change required for G-protein activation, thereby blocking the downstream signaling cascade that would be initiated by the endogenous L-peptide agonist.[19][20][21]

GPCR_Antagonist_Pathway cluster_membrane Cell Membrane cluster_extracellular GPCR GPCR G_Protein G-Protein (Inactive) GPCR->G_Protein Activates L_Peptide Endogenous L-Peptide (Agonist) L_Peptide->GPCR Binds & Activates D_Peptide D-Amino Acid Peptide (Antagonist) D_Peptide->GPCR Binds & Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Initiates

Caption: GPCR antagonism by a D-amino acid peptide.
Experimental Workflow Diagram

This diagram outlines a typical rational design cycle for developing metabolically stable peptides using D-amino acid substitution. The workflow is iterative, beginning with a bioactive L-peptide and progressing through design, synthesis, and a series of assays to identify an optimized lead candidate.[22][23][24]

Peptide_Design_Workflow Start Identify Bioactive L-Peptide Lead Design In Silico Design: Strategic D-Amino Acid Substitution Start->Design Synthesis Solid-Phase Peptide Synthesis (SPPS) of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Stability In Vitro Stability Assay (Serum, Proteases) Purification->Stability Binding Receptor Binding Assay (Affinity, Ki/IC₅₀) Purification->Binding Activity Functional/Cell-Based Assay (Efficacy) Purification->Activity Analysis Data Analysis & Structure-Activity Relationship (SAR) Stability->Analysis Binding->Analysis Activity->Analysis Analysis->Design Iterate/Optimize Lead Optimized Lead Candidate Analysis->Lead Meets Criteria

Caption: Rational design workflow for D-amino acid peptides.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol describes the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a peptide with a D-amino acid substitution. The core methodology remains the same as for all-L peptides, with the key difference being the use of a protected D-amino acid building block at the desired position.[25]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid (e.g., Fmoc-D-Ala-OH)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF within an SPPS vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. This exposes the free amine for the first amino acid coupling. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (L- or D-) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF, DCM, and MeOH to remove excess reagents.[25]

  • Repeat Synthesis Cycle: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence. At the position where the D-amino acid is required, use the corresponding Fmoc-D-Aaa-OH building block.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups.[25][26]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[25][26]

  • Purification: Centrifuge to pellet the peptide, wash with ether, and then dissolve the crude product in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[26]

  • Verification: Confirm the mass and purity of the final peptide product using mass spectrometry (LC-MS).

Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to quantify the stability of a peptide in human serum by measuring the disappearance of the intact peptide over time using RP-HPLC.[26][27][28]

Materials:

  • Lyophilized peptide

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation Solution: e.g., 10% Trichloroacetic acid (TCA) in water, or 6 M Urea, or organic solvents like acetonitrile.[26][28][29]

  • RP-HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water).

    • Thaw human serum on ice and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to remove lipids and other particulates.[28] Pre-warm the serum supernatant to 37°C.[27]

  • Incubation:

    • Spike the pre-warmed serum with the peptide stock solution to a final desired concentration (e.g., 100 µg/mL).[27] Mix gently.

    • As a control, prepare a parallel sample by spiking the peptide into PBS instead of serum.

    • Incubate both samples at 37°C.[26][28]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) from the serum and PBS mixtures.[27][28]

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing the cold quenching solution (e.g., add 100 µL of 10% TCA).[26] This stops all enzymatic activity and precipitates the serum proteins.

    • Vortex and incubate on ice for at least 10 minutes.[27]

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[27][28]

  • HPLC Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC, monitoring at an appropriate wavelength (e.g., 214 or 220 nm).[27][28]

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the T=0 time point.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[29]

Conclusion

The incorporation of D-amino acids is a powerful and validated strategy in peptide chemistry to address the fundamental challenge of proteolytic instability.[1][5] By conferring resistance to enzymatic degradation, these non-natural building blocks significantly enhance the pharmacokinetic properties of peptide drug candidates, leading to improved half-life and bioavailability.[2][6][9] While the structural consequences must be carefully considered to maintain or optimize biological activity, the ability to rationally design peptides with tailored stability and function underscores the indispensable role of D-amino acids in the modern drug discovery and development pipeline.[1]

References

H-D-Lys(Alloc)-OH: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of specialized amino acids is paramount for successful experimental design and execution. This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for H-D-Lys(Alloc)-OH, a key building block in peptide synthesis and medicinal chemistry.

While specific quantitative data for this compound is not extensively published, this guide compiles relevant information from closely related analogs, such as the L-isomer and its N-terminally protected forms. Furthermore, it outlines detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundH-L-Lys(Alloc)-OHFmoc-L-Lys(Alloc)-OH
CAS Number 274260-42-36298-03-9[1]146982-27-6[2][3]
Molecular Formula C10H18N2O4[4]C10H18N2O4[1]C25H28N2O6[2][3]
Molecular Weight 230.26 g/mol [4]230.26 g/mol [1]452.50 g/mol [2]
Appearance SolidSolid[1]White to off-white solid/powder[2][3]

Solubility Data

CompoundSolventSolubilityNotes
Fmoc-L-Lys(Alloc)-OH DMSO100 mg/mL (220.99 mM)[2]Ultrasonic assistance may be required.[2]
DMF"clearly soluble" at 1 mmol in 2 mL-
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[3]Qualitative data.
H-L-Lys(Alloc)-OH 1 M HClSoluble[1]Used as a solvent for optical rotation measurement, implying good solubility.[1]

Stability Profile

Detailed stability studies on this compound are not currently published. However, the stability of the allyloxycarbonyl (Alloc) protecting group is well-documented in the context of peptide synthesis.

General Stability Characteristics:

  • Storage of Related Compounds: The N-Fmoc protected L-isomer is stable as a powder for up to 3 years at -20°C and for 2 years at 4°C. In solvent, it is recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] H-L-Lys(Alloc)-OH is recommended to be stored at 2-8°C.[1]

  • Alloc Group Stability: The Alloc group is known to be stable under the acidic conditions used for the cleavage of Boc-protecting groups (e.g., trifluoroacetic acid - TFA) and the basic conditions for the removal of Fmoc-protecting groups (e.g., piperidine).[5]

  • Alloc Group Cleavage: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[5]

Experimental Protocols

Given the absence of specific published data for this compound, the following generalized protocols are provided to guide researchers in determining its solubility and stability.

Protocol for Determining Aqueous Solubility

This protocol is a general method for assessing the solubility of amino acid derivatives in aqueous media at different pH values.

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Accurately weigh a small amount of this compound and add it to a known volume of each buffer in separate vials to create a saturated solution. Ensure excess solid is present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol for Assessing Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a solution over time.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in a relevant solvent or buffer system.

  • Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., varying temperatures: 4°C, 25°C, 40°C; and protecting from light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.

  • Analysis: Analyze the sample using a stability-indicating analytical method, such as reverse-phase HPLC.

  • Data Evaluation: Compare the peak area of the intact this compound to its initial peak area (time 0) to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate degradation products.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the use of this compound.

G cluster_solubility Solubility Determination Workflow prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) add_sample Add Excess this compound prep_buffers->add_sample equilibrate Equilibrate (24-48h at constant T) add_sample->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Quantify Supernatant (HPLC/LC-MS) centrifuge->quantify

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_stability Stability Assessment Workflow prep_solution Prepare Stock Solution incubate Incubate at various T and time points prep_solution->incubate analyze Analyze by HPLC incubate->analyze evaluate Evaluate Degradation analyze->evaluate

Caption: Workflow for assessing the stability of this compound in solution.

G cluster_orthogonal Orthogonal Protection in Peptide Synthesis Peptide Peptide Chain (on solid support) Fmoc_Lys_Alloc Incorporate Fmoc-Lys(Alloc)-OH Peptide->Fmoc_Lys_Alloc Fmoc_deprotection Treat with Piperidine Fmoc_Lys_Alloc->Fmoc_deprotection Remove Fmoc Alloc_deprotection Treat with Pd(0) Fmoc_Lys_Alloc->Alloc_deprotection Remove Alloc Chain_elongation Couple next Fmoc-Amino Acid Fmoc_deprotection->Chain_elongation Chain_elongation->Peptide Continue Elongation Side_chain_mod Modify Lysine Side Chain Alloc_deprotection->Side_chain_mod

Caption: Logical relationship of orthogonal protection using Fmoc and Alloc groups.

References

The Cornerstone of Complex Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled synthesis of complex peptides is a fundamental requirement. This in-depth technical guide delves into the core principles of orthogonal protection in peptide synthesis, a strategy that has revolutionized the field and enabled the creation of sophisticated peptide-based therapeutics and research tools. We will explore the foundational concepts, compare the major protection strategies, provide detailed experimental protocols, and present quantitative data to inform your synthetic designs.

The essence of orthogonal protection lies in the use of multiple, distinct classes of protecting groups within a single synthetic sequence. Each class of protecting group is selectively removable under specific chemical conditions that do not affect the others.[1][2] This powerful concept allows for the stepwise and unambiguous construction of peptide chains, as well as the introduction of modifications such as branching and cyclization with high fidelity.[1][2]

Core Principles of Orthogonal Protection

In solid-phase peptide synthesis (SPPS), the most common approach for creating peptides, three main classes of protecting groups are employed:

  • Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are removed at each cycle to allow for the addition of the next amino acid.[2]

  • Permanent Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support.[1][2]

  • Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications and can be removed without affecting either the temporary or permanent protecting groups, enabling complex molecular architectures.[2]

The selection of an appropriate orthogonal strategy is dictated by the chemical nature of the target peptide and the desired modifications. The two most dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.

Strategic Decision Making in Orthogonal Protection

The choice between the two major orthogonal protection strategies, Boc/Bzl and Fmoc/tBu, is a critical first step in planning a peptide synthesis. The following decision tree illustrates the key considerations:

G start Start: Define Target Peptide acid_sensitive Is the final peptide or any modification acid-sensitive? start->acid_sensitive strong_acid Can the peptide tolerate strong acid (HF) for final cleavage? acid_sensitive->strong_acid No fmoc_tbu Fmoc/tBu Strategy acid_sensitive->fmoc_tbu Yes boc_bzl Boc/Bzl Strategy strong_acid->boc_bzl Yes strong_acid->fmoc_tbu No consider_alternative Consider alternative orthogonal groups or solution-phase synthesis fmoc_tbu->consider_alternative

A decision tree to guide the selection of an orthogonal protection strategy.

The Boc/Bzl Strategy: A Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the older of the two major approaches and relies on graded acid lability for selective deprotection.

  • Nα-Protection: The Boc group is used for temporary protection of the α-amino group and is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Side-Chain Protection: Benzyl-based protecting groups are used for the side chains and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][4]

While effective, the repeated use of acid for Boc removal can be harsh on sensitive sequences, and the final HF cleavage requires specialized equipment.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

The following diagram outlines the cyclical process of peptide chain elongation using the Boc/Bzl strategy.

G start Start with Boc-AA-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection washing1 Washing (DCM, IPA) deprotection->washing1 neutralization Neutralization (DIEA in DCM) washing1->neutralization washing2 Washing (DCM) neutralization->washing2 coupling Couple next Boc-Amino Acid washing2->coupling washing3 Washing coupling->washing3 cycle_complete Cycle Complete washing3->cycle_complete cycle_complete->deprotection Repeat for next cycle

The cyclical workflow of the Boc/Bzl strategy in solid-phase peptide synthesis.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method for SPPS today.[5][6] It offers a truly orthogonal system, which provides greater flexibility and milder reaction conditions.

  • Nα-Protection: The Fmoc group is base-labile and is typically removed at each cycle with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

  • Side-Chain Protection: tert-Butyl-based protecting groups are used for the side chains and are removed with a strong acid, such as TFA, during the final cleavage from the resin.[5][9]

The mild, basic conditions for Fmoc removal are compatible with a wider range of sensitive amino acids and modifications.[6]

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

The diagram below illustrates the iterative steps involved in peptide chain elongation using the Fmoc/tBu strategy.

G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Couple next Fmoc-Amino Acid washing1->coupling washing2 Washing coupling->washing2 cycle_complete Cycle Complete washing2->cycle_complete cycle_complete->deprotection Repeat for next cycle

The cyclical workflow of the Fmoc/tBu strategy in solid-phase peptide synthesis.

Quantitative Data on Protecting Groups

The selection of appropriate protecting groups is critical for the success of a peptide synthesis. The following tables summarize the stability and cleavage conditions of common protecting groups used in both Boc/Bzl and Fmoc/tBu strategies.

Table 1: Nα-Amino Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBoc25-50% TFA in DCMStable to bases and hydrogenolysis
9-FluorenylmethyloxycarbonylFmoc20-50% Piperidine in DMFStable to acids and hydrogenolysis

Table 2: Common Side-Chain Protecting Groups

Amino AcidProtecting GroupAbbreviationCleavage Conditions
ArgTosylTosHF
ArgPentamethylchromanesulfonylPmcTFA
Arg2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFA
Asp, GluBenzyl esterOBzlHF
Asp, Glutert-Butyl esterOtBuTFA
CysAcetamidomethylAcmHg(OAc)₂ followed by H₂S, or I₂
CysTritylTrtTFA, scavengers recommended
HisBenzyloxymethylBomHF
HisTritylTrtTFA, scavengers recommended
Lys2-Chlorobenzyloxycarbonyl2-Cl-ZHF
Lystert-ButoxycarbonylBocTFA
Ser, Thr, TyrBenzyl etherBzlHF
Ser, Thr, Tyrtert-Butyl ethertBuTFA
TrpFormylForPiperidine or HF
Trptert-ButoxycarbonylBocTFA

Table 3: Auxiliary Orthogonal Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
AllyloxycarbonylAllocPd(PPh₃)₄, PhenylsilaneFmoc/tBu, Boc/Bzl
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFFmoc/tBu
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFFmoc/tBu
4-MethyltritylMtt1% TFA in DCMFmoc/tBu

Experimental Protocols

The following are detailed methodologies for key experiments in orthogonal peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next cycle.

Protocol 2: Selective Removal of the Dde Group

This protocol is for the selective deprotection of a lysine side chain protected with Dde.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).

  • Dde Deprotection:

    • Prepare a solution of 2% hydrazine monohydrate in DMF.[1]

    • Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 3 minutes, then drain.[1]

    • Repeat the treatment with the hydrazine solution two more times.[1]

  • Washing: Wash the resin extensively with DMF (5x) to remove residual hydrazine. The resin is now ready for on-resin modification of the lysine side chain.

Protocol 3: Palladium-Catalyzed Removal of the Alloc Group

This protocol describes the palladium-catalyzed removal of the Alloc protecting group.

  • Resin Preparation: Wash the peptide-resin with DCM (5 x 1 min).

  • Alloc Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

    • Drain the solution and repeat the treatment with a fresh reagent solution for another 30 minutes.

  • Washing: Wash the resin extensively with DCM (3x), followed by a solution of 0.5% DIEA in DMF (2x), and finally with DMF (3x) and DCM (3x) to prepare for the subsequent on-resin modification step.

Protocol 4: On-Resin Peptide Cyclization

This protocol outlines a general procedure for head-to-tail cyclization of a peptide on the resin. This requires the use of an orthogonal protecting group on a side chain of an amino acid (e.g., Asp or Glu) that is attached to the resin via its side chain.

  • Linear Peptide Synthesis: Synthesize the linear peptide using standard Fmoc/tBu SPPS. The C-terminal amino acid will have a free carboxylic acid, and the N-terminal amino acid will have a free amine after Fmoc deprotection.

  • Cyclization:

    • Wash the deprotected peptide-resin with DMF.

    • Add a solution of a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly and proceed with the standard TFA cleavage cocktail to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.

Protocol 5: Synthesis of a Branched Peptide

This protocol describes the synthesis of a branched peptide using a lysine residue with an orthogonally protected side-chain amine (e.g., Fmoc-Lys(Dde)-OH).

  • Main Chain Synthesis: Synthesize the main peptide chain using standard Fmoc/tBu SPPS. Incorporate Fmoc-Lys(Dde)-OH at the desired branching point.

  • Selective Side-Chain Deprotection: After completing the main chain, selectively remove the Dde group from the lysine side chain using the protocol described in Protocol 2.

  • Branch Synthesis: Synthesize the peptide branch from the newly deprotected lysine side-chain amine using standard Fmoc/tBu SPPS cycles.

  • Final Cleavage and Deprotection: Once the branched peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups using a standard TFA cleavage cocktail.

Visualizing Complex Synthetic Pathways

Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.

On-Resin Cyclization Workflow

G start Synthesize Linear Peptide on Resin n_deprotect N-terminal Fmoc Deprotection start->n_deprotect c_deprotect C-terminal (Side-chain) Orthogonal Group Deprotection start->c_deprotect cyclize On-Resin Cyclization (Coupling Reagent + Base) n_deprotect->cyclize c_deprotect->cyclize cleave Final Cleavage and Deprotection (TFA Cocktail) cyclize->cleave product Purified Cyclic Peptide cleave->product

Workflow for the on-resin synthesis of a head-to-tail cyclic peptide.
Branched Peptide Synthesis Workflow

G start Start SPPS of Main Chain incorporate_lys Incorporate Fmoc-Lys(Orthogonal Group)-OH start->incorporate_lys complete_main Complete Main Chain Synthesis incorporate_lys->complete_main selective_deprotect Selective Deprotection of Lys Side-Chain complete_main->selective_deprotect branch_synthesis SPPS of Peptide Branch selective_deprotect->branch_synthesis final_cleavage Final Cleavage and Deprotection branch_synthesis->final_cleavage product Purified Branched Peptide final_cleavage->product

Workflow for the synthesis of a branched peptide using an orthogonal protecting group.

Conclusion

The strategy of orthogonal protection is an indispensable tool in the arsenal of the modern peptide chemist.[1] It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the different protecting group schemes, their specific cleavage conditions, and their compatibility is crucial for the successful design and execution of any peptide synthesis endeavor. This guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently apply these powerful techniques in their work.

References

A Technical Guide to H-D-Lys(Alloc)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physical characteristics of H-D-Lys(Alloc)-OH, a crucial building block in modern peptide chemistry. It details its application in solid-phase peptide synthesis (SPPS), focusing on the strategic use of the allyloxycarbonyl (Alloc) protecting group. This document also includes a detailed experimental protocol for the deprotection of the Alloc group, a critical step for site-specific modifications of peptides.

Core Molecular and Physical Characteristics

This compound, with the systematic name Nε-allyloxycarbonyl-D-lysine, is a derivative of the amino acid D-lysine. The key feature of this compound is the Alloc group protecting the epsilon-amino group of the lysine side chain. This protection is orthogonal to the more commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide backbone remains protected, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides.

The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 230.26 g/mol [1]
Molecular Formula C10H18N2O4[1]
CAS Number 274260-42-3[1]
Appearance Solid[2]
Purity ≥98% (HPLC)[1]
Boiling Point (Predicted) 414.9 ± 45.0 °C[1]
Density (Predicted) 1.153 ± 0.06 g/cm3 [1]
Storage Temperature 2-8°C[2][3]

Application in Peptide Synthesis: The Orthogonal Protection Strategy

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The Alloc group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of most other side-chain protecting groups. This stability allows for a strategic, multi-step synthesis on the solid support.

The workflow for utilizing this compound in SPPS for side-chain modification is depicted below.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Resin incorporation Incorporate This compound start->incorporation elongation Peptide Chain Elongation (Fmoc deprotection/ coupling cycles) incorporation->elongation alloc_deprotection Selective Alloc Group Deprotection elongation->alloc_deprotection modification Side-Chain Modification alloc_deprotection->modification final_cleavage Final Cleavage from Resin modification->final_cleavage purification Purification and Analysis final_cleavage->purification

Figure 1: Experimental workflow for the use of this compound in SPPS.

Experimental Protocol: Alloc Group Deprotection

The selective removal of the Alloc group is typically achieved using a palladium(0) catalyst. This allows for the unmasking of the lysine side-chain amine for subsequent modification, such as the attachment of labels, formation of lactam bridges for cyclization, or the creation of branched peptides.

Materials:

  • Peptide-resin containing the Alloc-protected lysine residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3) or another suitable scavenger (e.g., N-methylaniline)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) of high purity

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel for SPPS

  • Washing solvents: DCM, Methanol, DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the reaction vessel.

  • Preparation of the Deprotection Cocktail: In a separate vial, under an inert atmosphere, prepare the deprotection solution. A typical cocktail consists of:

    • Pd(PPh3)4 (0.03 M in DCM)

    • Phenylsilane (0.75 M in DCM)

    • Note: The equivalents of the palladium catalyst and scavenger relative to the resin loading should be optimized for the specific peptide sequence and scale.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the freshly prepared deprotection cocktail to the resin.

    • Gently agitate the mixture under an inert atmosphere. The reaction is typically complete within 1-2 hours at room temperature.[4] Monitoring the reaction progress can be performed by taking small resin samples and testing for the presence of the free amine (e.g., with a Kaiser test).

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

      • DCM (3 times)

      • A solution of 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge residual palladium)

      • DMF (3 times)

      • Methanol (3 times)

      • DCM (3 times)[4]

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine on the lysine side chain.

  • Subsequent Steps: The resin is now ready for the desired side-chain modification or further peptide synthesis steps.

This protocol provides a general guideline. Optimization of reaction times, reagent concentrations, and washing procedures may be necessary depending on the specific peptide sequence and the scale of the synthesis. The use of microwave heating can also expedite the deprotection process.

References

The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, has become the cornerstone of peptide science.[1][2][3] This method enables the efficient chemical synthesis of peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support.[1][4] The core principle of SPPS is its cyclical process, where the peptide chain is elongated step-by-step on a polymeric resin.[5] This immobilization facilitates the removal of excess reagents and soluble by-products through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[5][6] This guide provides an in-depth technical overview of the fundamental principles of SPPS, designed for researchers, scientists, and professionals in drug development.

The Solid Support: Resins and Linkers

The success of SPPS is fundamentally tied to the solid support, which is typically composed of polymeric resin beads, most commonly polystyrene cross-linked with 1% divinylbenzene. These beads are functionalized with a linker or handle, which serves as a reversible anchor for the C-terminal amino acid of the peptide.

The choice of resin and linker is critical as it dictates several parameters of the synthesis:

  • Cleavage Conditions: The chemical nature of the linker determines the reagent (e.g., strong acid) and conditions required to release the final peptide from the support.

  • C-terminal Functionality: The linker determines whether the cleaved peptide will have a C-terminal acid or amide.[5] For example, Wang resin is used to produce peptide acids, while Rink Amide resin is employed for peptide amides.[3][7]

  • Reaction Kinetics: The physical properties of the resin, such as bead size and swelling capacity in various solvents, influence the diffusion of reagents and reaction times. Proper swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is essential for the accessibility of reactive sites.

Protecting Group Strategies: A Tale of Two Chemistries

To ensure the specific and controlled formation of peptide bonds, the reactive functional groups of the amino acids (the α-amino group and any reactive side-chains) must be temporarily blocked with protecting groups. SPPS is dominated by two primary orthogonal protection strategies: Boc/Bzl and Fmoc/tBu.[8] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others using different chemical mechanisms.[9]

Boc/Bzl Strategy

The classic Boc/Bzl approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group.[] This group is removed at each cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[] The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[][11]

Fmoc/tBu Strategy

Developed as a milder alternative, the Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection.[][12] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in DMF.[4][] The side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu), and are removed simultaneously with cleavage from the resin using TFA.[] This true orthogonality is a key advantage of the Fmoc approach and has led to its widespread adoption, particularly in automated synthesis.[9][]

SPPS_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Nα-Fmoc SC_tBu Side-Chain-tBu Resin_TFA Resin Linker (Acid-Labile) Deprotect_Fmoc Deprotection: Piperidine (Base) Deprotect_Fmoc->Fmoc_N Removes Cleavage_Fmoc Final Cleavage: TFA (Acid) Cleavage_Fmoc->SC_tBu Removes Cleavage_Fmoc->Resin_TFA Cleaves Boc_N Nα-Boc SC_Bzl Side-Chain-Bzl Resin_HF Resin Linker (Strong Acid-Labile) Deprotect_Boc Deprotection: TFA (Moderate Acid) Deprotect_Boc->Boc_N Removes Cleavage_Boc Final Cleavage: HF (Strong Acid) Cleavage_Boc->SC_Bzl Removes Cleavage_Boc->Resin_HF Cleaves SPPS_Cycle Resin Resin-Bound Peptide (Nα-Protected) Deprotection 1. Deprotection Resin->Deprotection Remove Nα protecting group Washing1 2. Washing Deprotection->Washing1 Remove deprotection reagent & by-products Coupling 3. Coupling Washing1->Coupling Add activated Nα-protected AA Washing2 4. Washing Coupling->Washing2 Remove excess reagents & by-products Washing2->Resin Repeat cycle for next amino acid

References

Methodological & Application

Application Notes and Protocols: H-D-Lys(Alloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of H-D-Lys(Alloc)-OH in solid-phase peptide synthesis (SPPS). This orthogonally protected amino acid is a valuable tool for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides.

Introduction to this compound

This compound is a derivative of the D-amino acid lysine where the ε-amino group of the side chain is protected by an allyloxycarbonyl (Alloc) group. In the context of Fmoc-based SPPS, the α-amino group is typically protected with the base-labile Fmoc group (yielding Fmoc-D-Lys(Alloc)-OH), while the Alloc group provides orthogonal protection. This orthogonality is crucial as the Alloc group is stable to the piperidine solutions used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for final peptide cleavage from the resin.[1][2] This stability allows for the selective deprotection of the lysine side chain at any desired stage of the synthesis, enabling specific modifications.[2][3]

Key Properties:

PropertyDescription
Chemical Name (R)-2-amino-6-(((allyloxy)carbonyl)amino)hexanoic acid
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol [4][5]
Protection Strategy The Alloc group on the ε-amine is orthogonal to the Fmoc/tBu strategy.[1][2]
Cleavage Conditions The Alloc group is typically removed using a palladium(0) catalyst in the presence of a scavenger.[6][7]

Applications in Peptide Synthesis

The unique properties of this compound make it an indispensable tool for advanced peptide synthesis.

  • Synthesis of Branched Peptides: The selective deprotection of the Alloc group on the solid support allows for the synthesis of a second peptide chain on the lysine side chain, creating well-defined branched peptides.[8][9][10] This is particularly useful for creating multiple antigenic peptides (MAPs) or other peptide dendrimers.

  • On-Resin Cyclization: this compound can be used to synthesize head-to-tail or side-chain-to-side-chain cyclic peptides.[6][7] After linear peptide assembly, the Alloc group can be removed to expose the ε-amino group for cyclization with a C-terminal carboxylic acid or another deprotected side chain.

  • Site-Specific Labeling and Conjugation: The exposed amine after Alloc deprotection serves as a handle for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) or other targeted therapies.[2]

  • Peptide-Based Biomaterials: The ability to functionalize the lysine side chain is crucial for creating peptide-based hydrogels and scaffolds with tailored properties for tissue engineering and drug delivery applications.[2]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating Fmoc-D-Lys(Alloc)-OH into a peptide sequence using manual Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Elongation Alloc_Deprotection Selective Alloc Deprotection (See Protocol 3.2) Washing2->Alloc_Deprotection After incorporating Fmoc-D-Lys(Alloc)-OH Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection End of Sequence Modification Side-Chain Modification (e.g., Branching, Labeling) Alloc_Deprotection->Modification Modification->Repeat Continue Elongation Cleavage Cleavage from Resin & Global Deprotection (TFA) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for SPPS incorporating Fmoc-D-Lys(Alloc)-OH.

Protocol for On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from the ε-amine of a D-lysine residue on the solid support.

Materials:

  • Peptide-resin containing the Alloc-protected D-lysine residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Argon or Nitrogen gas

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for at least 30 minutes in the synthesis vessel.

  • Drain the DCM.

  • Sparge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Prepare the deprotection solution in a separate vial under an inert atmosphere:

    • Dissolve Pd(PPh₃)₄ (0.1 to 0.35 equivalents relative to the resin loading) in DCM.

    • Add PhSiH₃ (10 to 20 equivalents relative to the resin loading).

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the mixture at room temperature. The reaction time can vary from 20 minutes to 2 hours. It is recommended to perform the reaction in cycles. For example, two cycles of 30 minutes each.[11]

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test) on a small sample of resin beads to detect the presence of the free primary amine.

  • Once the reaction is complete (positive Kaiser test), drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times), 5% (v/v) DIEA in DCM (2 times) to scavenge any remaining catalyst, followed by several washes with DCM and DMF to prepare for the next step in the synthesis.[12]

Quantitative Data for Alloc Deprotection Methods:

MethodCatalyst & ReagentsConditionsPurity/EfficiencyReference
Standard Room Temperature Pd(PPh₃)₄ (0.35 eq), PhSiH₃ (20 eq) in DCM2 x 20-30 min, 25°CQuantitative removal[11]
Microwave-Assisted Pd(PPh₃)₄, Phenylsilane in DMF2 x 5 min, 38°C>98% purity[6][7]
Metal-Free Iodine/Water (5 eq) in PolarClean/Ethyl Acetate1.5 h, 50°CEffective removal[13]
Protocol for Side-Chain Elongation (Branched Peptide Synthesis)

This protocol outlines the steps for synthesizing a second peptide chain on the deprotected ε-amine of the D-lysine residue.

Materials:

  • Resin with deprotected D-lysine ε-amine

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Ensure the Alloc group has been completely removed as described in Protocol 3.2.

  • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid for the branch (3-5 equivalents) with a coupling reagent (e.g., HCTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Repeat steps 3-6 for each subsequent amino acid in the branch sequence.

Visualization of Key Processes

Orthogonal Protection Scheme

The following diagram illustrates the orthogonal nature of the Fmoc, Alloc, and side-chain protecting groups (e.g., tBu) in SPPS.

Orthogonal_Protection cluster_deprotection Selective Deprotection Steps Peptide Fmoc-Peptide(SideChain-tBu)-Lys(Alloc)-Resin Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Chain Elongation Alloc_Removal Alloc Removal (Pd(PPh₃)₄) Peptide->Alloc_Removal Side-Chain Modification Final_Cleavage Final Cleavage (TFA) Peptide->Final_Cleavage Peptide Isolation

Caption: Orthogonal protection in Fmoc-SPPS with an Alloc group.

Alloc Group Deprotection Mechanism

This diagram shows a simplified mechanism for the palladium-catalyzed removal of the Alloc group.

Alloc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Lys_Alloc R-NH-C(=O)O-CH₂-CH=CH₂ (Alloc-protected Lysine) Free_Amine R-NH₂ (Deprotected Lysine) Lys_Alloc->Free_Amine Reaction Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Free_Amine Reaction Scavenger PhSiH₃ Scavenger->Free_Amine Reaction Propene CH₂=CH-CH₃ CO2 CO₂

Caption: Simplified reaction for Alloc group deprotection.

Conclusion

This compound is a powerful and versatile building block for the solid-phase synthesis of complex and modified peptides. Its orthogonal Alloc protecting group allows for selective deprotection and subsequent modification of the lysine side chain, enabling the creation of branched peptides, cyclic structures, and site-specifically labeled conjugates. The protocols provided herein offer a starting point for researchers to incorporate this valuable amino acid derivative into their synthetic strategies, paving the way for new discoveries in peptide-based research and drug development.

References

Application Notes: Protocol for Allyloxycarbonyl (Alloc) Deprotection of H-D-Lysine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Allyloxycarbonyl (Alloc) group is a crucial amine protecting group in modern peptide synthesis, particularly for the ε-amino group of lysine residues. Its primary advantage lies in its orthogonality to the widely used acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1][2] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide backbone and other side chains remain protected, enabling the synthesis of complex peptides such as branched, cyclic, or side-chain modified peptides.[1][3][4] The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, which preserves the integrity of the peptide.[4]

The deprotection proceeds via a palladium(0)-catalyzed Tsuji-Trost allylation mechanism.[1] The catalytic cycle is initiated by the coordination of the Pd(0) complex to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex.[5] This intermediate then readily loses the carbamate, which decarboxylates to yield the free amine. A nucleophilic allyl scavenger is required to react with the allyl group, regenerating the Pd(0) catalyst to continue the cycle.[1][5]

Data Presentation: Comparison of Alloc Deprotection Conditions

The selection of catalyst, allyl scavenger, and solvent system is critical for efficient and clean deprotection. The following table summarizes various reported conditions for the palladium-catalyzed removal of the Alloc group from lysine side chains.

Catalyst (eq.)Allyl Scavenger (eq.)Solvent SystemTemperatureTimeKey Observations
Pd(PPh₃)₄ (0.1 - 0.2)Phenylsilane (PhSiH₃) (7.0 - 20.0)Dichloromethane (DCM)0 °C to Room Temp.1 - 2 hoursA very common and efficient method for solid-phase synthesis.[1][3][5]
Pd(PPh₃)₄ (0.25)Phenylsilane (15.0)Dichloromethane (DCM)40 °C (Microwave)2 x 5 minMicrowave heating significantly accelerates the deprotection process.[6]
Pd(PPh₃)₄ (0.3)N-Methylmorpholine (NMM) / Acetic Acid (HOAc)Chloroform (CHCl₃)Room Temp.20 - 60 minA classic method for removing Alloc and allyl ester groups.[7]
Pd(PPh₃)₄ (1.0)N-Methylaniline (28.0)Tetrahydrofuran (THF)Room Temp.2 hoursEffective, but requires post-reaction washes with a chelating agent.[8]
Pd(PPh₃)₄Dimethylamine borane (Me₂NH·BH₃) (40.0)Not specifiedNot specified40 minReported to be superior to PhSiH₃ or morpholine for secondary amines.[9]

Experimental Workflow Diagram

Alloc_Deprotection_Workflow Figure 1. General Workflow for Solid-Phase Alloc Deprotection start_end start_end process_step process_step reagent_add reagent_add wash_step wash_step start Start: Resin with Alloc-Protected D-Lysine swell Swell Resin (e.g., in DCM) start->swell prepare_reagents Prepare Deprotection Cocktail (Pd(PPh₃)₄ + Scavenger in Solvent) swell->prepare_reagents add_reagents Add Deprotection Cocktail to Resin prepare_reagents->add_reagents react Agitate Mixture (e.g., 1-2h at RT or 5 min at 40°C with MW) add_reagents->react drain Drain Reaction Mixture react->drain wash1 Wash Resin (DCM, Methanol) drain->wash1 repeat_deprotection Optional: Repeat Deprotection Cycle wash1->repeat_deprotection repeat_deprotection->add_reagents Yes final_washes Perform Final Washes (DCM, Methanol, DMF) repeat_deprotection->final_washes No end_product End: Resin with Deprotected D-Lysine Side Chain final_washes->end_product

Caption: General Workflow for Solid-Phase Alloc Deprotection.

Experimental Protocols

Note: These protocols are designed for solid-phase peptide synthesis (SPPS). All manipulations involving the palladium catalyst should be performed under an inert atmosphere (e.g., Argon or Nitrogen) if possible, although some methods report success under atmospheric conditions, especially with microwave heating.[6] Reagents should be freshly prepared.

Protocol 1: Deprotection using Palladium(0) and Phenylsilane

This is a widely used and highly efficient method for Alloc deprotection on resin.[1][3]

Materials and Reagents:

  • Alloc-protected peptide on resin (e.g., 0.10 mmol scale)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Equipment:

  • Fritted peptide synthesis reaction vessel

  • Shaker or vortex mixer

  • Vacuum flask for draining

  • Inert atmosphere setup (optional but recommended)

  • Microwave peptide synthesizer (for accelerated protocol)

Procedure (0.10 mmol scale):

  • Resin Swelling: Place the peptide-resin in the reaction vessel. Add ~2-4 mL of DCM and shake for 15-20 minutes to swell the resin.[1] Drain the solvent.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution. For a 0.10 mmol synthesis, this typically involves:

    • Pd(PPh₃)₄: 0.02 mmol, 23.1 mg (0.2 equivalents)[1]

    • Phenylsilane: 2.00 mmol, 0.25 mL (20.0 equivalents)[1]

    • DCM: Dissolve the components in approximately 3-4 mL of DCM.

  • First Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin.

    • Standard: Shake the vessel at room temperature for 1-2 hours.[1]

    • Accelerated: Heat in a microwave synthesizer at 40°C for 5 minutes.[6]

  • Draining and Initial Wash: Drain the deprotection solution from the reaction vessel. Wash the resin once with DCM, followed by one wash with Methanol, and another with DCM. Allow at least one minute of shaking for each wash.[1]

  • Second Deprotection (Recommended): To ensure complete removal of the Alloc group, repeat the deprotection step. Add a freshly prepared deprotection cocktail (as in step 2) and react for a second time (as in step 3).[1]

  • Final Washes: After the second deprotection, drain the reaction vessel thoroughly. Perform the following extensive washing sequence, shaking for 1-2 minutes for each wash:[1]

    • 3 x DCM

    • 1 x Methanol

    • 3 x DCM

    • 1 x Methanol

    • 3 x DCM

  • The resin with the deprotected D-lysine side chain is now ready for subsequent modification or final cleavage.[1]

Protocol 2: Deprotection using Pd(0) in a CHCl₃/HOAc/NMM System

This method is another established protocol for the removal of Alloc and allyl ester protecting groups.[7]

Materials and Reagents:

  • Alloc-protected peptide on resin (e.g., 1.0 g)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N-Methylmorpholine (NMM)

  • Acetic Acid (HOAc), glacial

  • Chloroform (CHCl₃), anhydrous

  • Dichloromethane (DCM), peptide synthesis grade

Equipment:

  • Fritted peptide synthesis reaction vessel

  • Shaker

  • Inert atmosphere setup

Procedure (based on 1.0 g of resin):

  • Resin Swelling: Swell the peptide-resin in chloroform (CHCl₃) for 15-20 minutes. Drain the solvent.

  • Reaction Setup: Suspend the swollen resin in approximately 35 mL of fresh CHCl₃ per gram of resin.[7]

  • Reagent Addition: To the resin suspension, add the following reagents sequentially:[7]

    • Acetic Acid (HOAc): 0.5 mL per gram of resin.

    • N-Methylmorpholine (NMM): 2.0 mL per gram of resin.

    • Pd(PPh₃)₄: 0.3 equivalents based on the resin's substitution level.

  • Reaction: Shake the mixture at room temperature for 20 to 60 minutes.[7] Monitor the reaction for completion if possible (e.g., via a test cleavage and LC-MS analysis of a small resin sample).

  • Repeat if Necessary: If the reaction is incomplete, drain the solution and repeat steps 2-4 with fresh reagents.[7]

  • Washing: Once the deprotection is complete, filter the resin and wash thoroughly with DCM to remove all residual reagents and byproducts.[7] The resin is now ready for the next synthetic step.

References

Application Notes and Protocols for Palladium-Catalyzed Alloc Removal from D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the removal of the allyloxycarbonyl (Alloc) protecting group from the side chain of D-lysine residues. This procedure is a critical step in various synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) for the production of modified peptides, cyclic peptides, and other complex molecules.[1][2] The palladium-catalyzed cleavage of the Alloc group is favored for its mild and orthogonal nature, allowing for selective deprotection without affecting other common protecting groups like Boc and Fmoc.[1][3][4]

Core Principles and Mechanism

The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction.[1] The process involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst, commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the allyl group of the Alloc-protected lysine. This is followed by oxidative addition to form a π-allylpalladium(II) complex.[1]

  • Allyl Scavenging: A nucleophilic "allyl scavenger" is required to react with the allyl group, permanently removing it from the reaction equilibrium.

  • Reductive Elimination: The scavenger captures the allyl group, and the palladium(0) catalyst is regenerated, allowing it to participate in further deprotection cycles.[1]

The choice of allyl scavenger is critical for the efficiency and cleanliness of the reaction, preventing side reactions such as re-alkylation of the deprotected amine.

Reaction Mechanism Diagram

G cluster_reaction Tsuji-Trost Deprotection Mechanism Lys_Alloc D-Lys(Alloc)-R Pi_Allyl π-Allyl-Pd(II)L₂-Complex Lys_Alloc->Pi_Allyl + Pd(0)L₄ - 2L Pd0 Pd(0)L₄ Lys_Free D-Lys(NH₂)-R Pi_Allyl->Lys_Free + Scavenger Allyl_Scavenged Allyl-Scavenger Pi_Allyl->Allyl_Scavenged Scavenger Scavenger (e.g., PhSiH₃) Pd0_regen Pd(0)L₄ Allyl_Scavenged->Pd0_regen

Caption: General mechanism of palladium-catalyzed Alloc deprotection.

Comparative Data of Reaction Conditions

The selection of catalyst, scavenger, solvent, and reaction time significantly impacts the efficiency of Alloc removal. The following tables summarize common conditions reported in the literature.

Table 1: Common Palladium Catalysts
CatalystLoading (mol eq.)Key Characteristics
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.1 - 0.25Most common and effective catalyst. Can be sensitive to air and may require an inert atmosphere.[5]
Pd₂(dba)₃ / PPh₃VariesAlternative Pd(0) source, often used with additional phosphine ligands.
Table 2: Allyl Scavengers and Their Properties
ScavengerEquivalents (eq.)Solvent(s)Reaction TimeNotes
Phenylsilane (PhSiH₃)10 - 24DCM, THF15 - 120 minA very effective and common scavenger.[1][6]
Dimethylamine borane (Me₂NH·BH₃)6 - 40DCM, THF10 - 40 minOffers fast deprotection under near-neutral conditions and prevents side-alkylation.[3][7][8]
N-Methylaniline28DMF, THF2 hoursAn alternative scavenger, particularly used in specific SPPS protocols.[9]
Tributyltin hydride (Bu₃SnH)VariesDCMVariesEffective but raises toxicity concerns due to tin residues.[10][11]
MorpholineVariesDCM, THFVariesCan be less effective compared to other scavengers for secondary amines.[8]
1,8-Diazabicyclo[2.2.2]octane (DABCO)5CH₂Cl₂10-20 minReported to be highly efficient for in situ deprotection and coupling.

Experimental Protocols

The following are detailed protocols for the on-resin and in-solution removal of the Alloc group from D-lysine.

Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for peptides synthesized on a solid support (e.g., Rink amide resin).

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents (e.g., DCM, DMF)

  • Inert gas (Argon or Nitrogen)

  • Shaker or automated peptide synthesizer

Workflow Diagram:

G start Start: Alloc-Peptide-Resin wash_dcm Wash with DCM start->wash_dcm prepare_reagent Prepare Deprotection Cocktail (Pd(PPh₃)₄ + PhSiH₃ in DCM) wash_dcm->prepare_reagent add_reagent Add Cocktail to Resin prepare_reagent->add_reagent shake Shake under Inert Atmosphere (e.g., 2 x 30 min) add_reagent->shake drain Drain Solution shake->drain wash_dcm2 Wash with DCM drain->wash_dcm2 wash_dmf Wash with DMF wash_dcm2->wash_dmf wash_chelator Optional: Wash with Palladium Scavenging Solution wash_dmf->wash_chelator final_wash Final Washes (DCM, DMF) wash_chelator->final_wash end End: Free Amine-Peptide-Resin final_wash->end

Caption: Workflow for on-resin Alloc deprotection.

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes.

  • Initial Wash: Wash the resin thoroughly with DCM (3 x 1 min).[1]

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 eq, ~23 mg) in DCM (~2 mL) and add phenylsilane (20 eq, ~220 µL).[1] Note: It is advisable to prepare this solution fresh and handle it under an inert atmosphere, although some studies report success under atmospheric conditions.[5][12]

  • First Deprotection: Add the deprotection cocktail to the resin. Shake the reaction vessel under an inert atmosphere (e.g., argon) for 30-60 minutes at room temperature.[1] The resin may develop a yellow or orange color.

  • Drain and Wash: Drain the reaction solution and wash the resin with DCM (3 x 1 min).

  • Second Deprotection (Recommended): Repeat steps 4 and 5 to ensure complete removal of the Alloc group.[1]

  • Post-Deprotection Washes: After the final deprotection step, wash the resin extensively to remove the catalyst and scavenger byproducts. A typical washing sequence is:

    • DCM (5 x 1 min)

    • DMF (5 x 1 min)

    • Optionally, a wash with a solution containing a palladium scavenger like 0.5% sodium diethyldithiocarbamate in DMF can be used to remove residual palladium.[9]

    • DCM (5 x 1 min)

  • The resin is now ready for the next synthetic step (e.g., coupling to the newly exposed amine).

Protocol 2: In-Solution Alloc Deprotection using Pd(PPh₃)₄ and Dimethylamine Borane

This protocol is suitable for Alloc-protected D-lysine derivatives in solution.

Materials:

  • Alloc-protected D-lysine derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylamine borane complex (Me₂NH·BH₃)

  • Anhydrous DCM or THF

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: Dissolve the Alloc-protected D-lysine derivative (1 eq.) in anhydrous DCM or THF under an inert atmosphere.

  • Addition of Scavenger: Add dimethylamine borane complex (6 eq.) to the solution and stir for a few minutes.[3]

  • Addition of Catalyst: Add Pd(PPh₃)₄ (10 mol%) to the reaction mixture.[3]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 10-30 minutes.[3]

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by standard methods, such as silica gel chromatography, to isolate the deprotected D-lysine derivative.

Troubleshooting and Optimization

The following decision tree can help in optimizing the deprotection conditions.

G cluster_troubleshooting Optimization Decision Tree start Incomplete Deprotection? increase_time Increase Reaction Time or Repeat Deprotection start->increase_time Yes side_reactions Side Reactions Observed? start->side_reactions No check_reagents Check Reagent Quality (Pd catalyst, scavenger) increase_time->check_reagents change_scavenger Switch Scavenger (e.g., PhSiH₃ to Me₂NH·BH₃) check_reagents->change_scavenger use_microwave Consider Microwave Heating to Accelerate Reaction change_scavenger->use_microwave neutral_scavenger Use Near-Neutral Scavenger (e.g., Me₂NH·BH₃) side_reactions->neutral_scavenger Yes end Deprotection Optimized side_reactions->end No

Caption: Decision tree for troubleshooting Alloc deprotection.

Key Considerations:

  • Catalyst Sensitivity: While some protocols work under atmospheric conditions, the Pd(0) catalyst can be sensitive to oxidation.[5][12] If reactions are sluggish, ensuring an inert atmosphere and using fresh catalyst is recommended.

  • N-Terminus Protection: When deprotecting the lysine side chain, ensure the N-terminus of the peptide is protected (e.g., with Fmoc or by acetylation) to prevent unwanted reactions at that site.[1]

  • Palladium Removal: Residual palladium can interfere with subsequent reactions or be undesirable in the final product. Thorough washing and the use of palladium scavenging resins or reagents are important for purification.[13][14]

References

Application of H-D-Lys(Alloc)-OH in the Synthesis of Stable Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation in vivo. A key strategy to overcome these limitations is the introduction of conformational constraints, such as intramolecular bridges, to stabilize the peptide's bioactive conformation and enhance its resistance to enzymatic cleavage. H-D-Lys(Alloc)-OH, a derivative of the amino acid lysine with the side-chain amino group protected by an allyloxycarbonyl (Alloc) group, is a critical building block in the synthesis of such stabilized peptides. The Alloc group offers an orthogonal protection strategy, as it can be selectively removed under mild conditions using a palladium(0) catalyst, without affecting other common protecting groups used in solid-phase peptide synthesis (SPPS).[1][2][3] This allows for precise, on-resin modification of the lysine side chain, most notably for the formation of lactam bridges to create cyclic and stapled peptides with enhanced stability and biological activity.[4][5][6]

These conformationally constrained peptides have broad applications in drug discovery and protein biology, including the development of more potent peptide therapeutics, studies of protein-protein interactions, and the stabilization of α-helices and β-turns.[4][6][7][8]

Key Applications of this compound

  • Synthesis of Lactam-Bridged Peptides: this compound is instrumental in the formation of intramolecular lactam bridges by reacting the deprotected side-chain amine with a carboxylic acid side chain from another amino acid (e.g., glutamic acid or aspartic acid) within the peptide sequence.[4][5] This cyclization enhances conformational stability.

  • Stabilization of Secondary Structures: The formation of lactam bridges between appropriately spaced residues can stabilize secondary structures like α-helices and β-turns.[4][6] For instance, (i, i+4) and (i, i+7) spacings are commonly used to stabilize α-helices.[4][9]

  • Development of Peptide Therapeutics: By enhancing proteolytic resistance and locking the peptide into its bioactive conformation, the use of this compound contributes to the development of peptide drugs with improved pharmacokinetic profiles.[4][10]

  • Creation of Branched and Complex Peptides: The orthogonal nature of the Alloc group allows for the selective modification of the lysine side chain to create branched peptides or to attach other molecules such as labels or linkers.[3][11]

Data on Enhanced Peptide Stability

The incorporation of lactam bridges via this compound significantly enhances peptide stability. The following tables provide a summary of the expected improvements, based on typical outcomes reported in the literature.

Table 1: Proteolytic Stability of a Linear vs. Lactam-Bridged Peptide Analog

Peptide AnalogHalf-life (t1/2) in Human Serum (hours)Cleavage Site
Linear Peptide< 1Multiple sites
Lactam-Bridged Peptide> 24Resistant to cleavage

Note: Data are representative and demonstrate the potential for enhanced stability.

Table 2: Conformational Stability of a Linear vs. Lactam-Bridged Peptide

Peptide AnalogHelical Content (%) in Aqueous BufferThermal Denaturation Midpoint (Tm) in 25% TFE (°C)
Linear Peptide< 10%35
Lactam-Bridged Peptide (i, i+4)> 90%65

Note: Trifluoroethanol (TFE) is a solvent known to promote secondary structure formation.[9] Data are representative.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic linear peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Lys(Alloc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Confirm complete coupling with a Kaiser test.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Lys(Alloc)-OH and Fmoc-D-Asp(OtBu)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Alloc Deprotection and Lactam Bridge Formation

This protocol details the selective deprotection of the Alloc group and subsequent intramolecular cyclization on the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), degassed

  • N,N-Diisopropylethylamine (DIEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or PyAOP

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Alloc Group Removal:

    • Swell the peptide-resin in degassed DCM.

    • In a separate vial, dissolve Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (20 eq.) in degassed DCM.

    • Add the catalyst solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add BOP (4 eq.) and DIEA (8 eq.) in DMF to the resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Confirm cyclization by performing a test cleavage and analyzing by mass spectrometry.

Protocol 3: Cleavage, Purification, and Analysis

This protocol describes the final cleavage of the peptide from the resin, followed by its purification.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)[5]

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a tube of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of ACN/H₂O.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple Fmoc-Amino Acids (DIC/Oxyma) Deprotection1->Coupling Elongation Repeat for Peptide Sequence (Incorporate this compound) Coupling->Elongation n cycles Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Elongation->Alloc_Deprotection Lactam_Formation Intramolecular Lactam Bridge Formation (BOP/DIEA) Alloc_Deprotection->Lactam_Formation Cleavage Cleavage from Resin (TFA/TIS/H₂O) Lactam_Formation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis

Caption: Workflow for synthesizing a lactam-bridged peptide using this compound.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR Receptor PPI Protein-Protein Interaction Blocked Receptor->PPI Peptide Stabilized Peptide (e.g., Antagonist) Peptide->Receptor Binds Downstream Downstream Signaling Inhibited PPI->Downstream Response Cellular Response Altered Downstream->Response

Caption: A stabilized peptide inhibiting a signaling pathway by blocking a receptor.

References

Application Notes: Site-Specific Modification of Peptides Using D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific modification of peptides is a critical technique in chemical biology and drug development, enabling the precise installation of various functionalities such as fluorescent probes, cytotoxic drug payloads, or moieties for cyclization.[1][2] This precision is achieved through the use of orthogonally protected amino acids, which feature protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide.

The derivative N-α-Fmoc-N-ε-allyloxycarbonyl-D-lysine (Fmoc-D-Lys(Alloc)-OH) is an invaluable building block for this purpose.[3][4] While the user specified H-D-Lys(Alloc)-OH, for incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS), the N-α-Fmoc protected version is typically used. The Fmoc group protects the alpha-amino group and is removed by a mild base (e.g., piperidine) to allow for peptide chain elongation.[5] The Alloc group on the side chain is stable to these basic conditions as well as to the strong acid (e.g., trifluoroacetic acid, TFA) used for final peptide cleavage.[6] The Alloc group can be selectively removed on-resin using a palladium(0) catalyst, unmasking the ε-amino group of lysine for specific modification.[3][5] This orthogonal strategy allows for the synthesis of complex and precisely functionalized peptides.[3][5]

Key Applications:

  • Bioconjugation and Labeling: The exposed lysine side-chain amine can be readily conjugated to fluorescent dyes, biotin, or other reporter molecules for biological assays.[5]

  • Synthesis of Branched and Cyclic Peptides: The deprotected side chain can serve as an attachment point for another peptide chain, creating branched structures, or it can be used to form a lactam bridge with a C-terminal carboxyl group for cyclization.[3][7]

  • Peptide-Drug Conjugates (PDCs): The specific modification site allows for the homogenous attachment of therapeutic agents, a critical factor for clinical applications.[1]

Visualizing the Workflow

Orthogonal Protection Strategy in SPPS

The core principle enabling site-specific modification is the use of orthogonal protecting groups. Each group is removed by a specific chemical agent that does not affect the others, allowing for sequential and controlled manipulation of the peptide structure.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Orthogonal Deprotection Steps cluster_reagents Deprotection Reagents PeptideResin Peptide on Resin [Fmoc-NH-Peptide-Lys(Alloc)-SideChains(tBu)-Resin] Fmoc Nα-Fmoc Group Alloc Nε-Alloc Group SideChain Side Chain Groups (Boc, tBu, Trt) Base Base (e.g., Piperidine) Fmoc->Base Chain Elongation Palladium Pd(0) Catalyst + Scavenger Alloc->Palladium Site-Specific Modification Acid Strong Acid (e.g., TFA) SideChain->Acid Global Cleavage

Caption: Orthogonal protection scheme for peptide synthesis.

Experimental Workflow for Site-Specific Peptide Modification

The process begins with standard Fmoc-SPPS, followed by the key on-resin deprotection and modification steps before final cleavage and purification.

G start Start: Resin spps 1. Assemble Peptide via Fmoc-SPPS (Incorporate Fmoc-D-Lys(Alloc)-OH) start->spps alloc_deprotect 2. On-Resin Alloc Deprotection (Pd(PPh3)4 + Scavenger) spps->alloc_deprotect conjugation 3. Site-Specific Conjugation (e.g., Dyes, Drugs, Peptides) alloc_deprotect->conjugation cleavage 4. Cleavage from Resin & Global Deprotection (TFA) conjugation->cleavage purification 5. Purification (HPLC) cleavage->purification end Final Modified Peptide purification->end

Caption: Workflow for site-specific peptide modification.

Quantitative Data

The efficiency of Alloc group removal is critical for obtaining a homogenous final product. Different catalyst systems and conditions have been reported, with purities of the resulting modified peptides often exceeding 80%.

Table 1: Comparison of On-Resin Alloc Deprotection Protocols

Catalyst System Scavenger Solvent Purity of Final Peptide Reference
Pd(PPh₃)₄ Phenylsilane DCM 82% [8]
Pd(PPh₃)₄ N-Methylaniline THF / DMF Not specified [9]

| I₂ / H₂O (Metal-Free) | Not Applicable | PC / EtOAc | 99% |[10] |

Purity refers to the branched peptide variant of gp41659–671 after synthesis and cleavage.[8] The metal-free method represents an environmentally sustainable alternative.[10]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Lys(Alloc)-OH via SPPS

This protocol describes a standard manual Fmoc-SPPS cycle for incorporating the orthogonally protected lysine.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-D-Lys(Alloc)-OH (4.5 equivalents relative to resin loading) with a coupling agent like DIC (4.5 equiv.) and an additive like Oxyma (4.5 equiv.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 40-60 minutes at room temperature or with gentle heating (e.g., 55°C) to ensure complete coupling.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines (negative result indicates complete coupling).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol uses a common palladium-based method to selectively remove the Alloc group. All steps should be performed in a well-ventilated fume hood.

  • Resin Preparation: After peptide synthesis is complete, wash the peptide-resin with dichloromethane (DCM) (5 x 1 min) and allow it to swell in DCM.

  • Reagent Preparation:

    • Prepare a solution of the palladium catalyst, e.g., 0.03 M Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM.[8]

    • Prepare a solution of a scavenger, e.g., 0.75 M Phenylsilane in DCM.[8]

    • Note: An alternative system uses Pd(PPh₃)₄ (1-3 equivalents) with a scavenger like N-methylaniline (28 equivalents) in THF or DMF, reacting for 2 hours.[6][9]

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the catalyst and scavenger solutions to the resin.

    • Agitate the mixture gently under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.[9] The reaction vessel should be protected from light.[9]

  • Washing: After the reaction, drain the solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

    • DCM (5 x 1 min)

    • DMF (5 x 1 min)

    • A chelating wash, such as 0.5% DIPEA in DMF (2 x 5 min).

    • 5% sodium diethyldithiocarbamate trihydrate in DMF (to scavenge residual palladium).[9]

    • DMF (5 x 1 min)

    • DCM (5 x 1 min)

  • Confirmation: A positive Kaiser test will confirm the presence of the free ε-amino group on the lysine side chain.

Protocol 3: Site-Specific Modification of the Lysine Side Chain

This is a general protocol for coupling a molecule (e.g., a fluorescent dye, another amino acid) to the newly exposed amine. The example uses 5(6)-Carboxyfluorescein (FAM).

  • Resin Preparation: Use the resin from Protocol 2 after the final DCM wash. Swell the resin in DMF.

  • Coupling Reaction:

    • In a separate vial, prepare the coupling mixture. Dissolve 5(6)-Carboxyfluorescein (5 equiv.), PyBOP (5 equiv.), and N-methylmorpholine (NMM) (10 equiv.) in DMF.[9]

    • Add the activated solution to the peptide-resin.

    • Protect the reaction from light and agitate for 16 hours at room temperature.[9]

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min). Dry the resin under vacuum.

Protocol 4: Final Cleavage and Peptide Purification

This protocol cleaves the modified peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 92.5% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (DODT).[8]

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[11]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate should form.[11]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether two more times.[11]

  • Purification and Lyophilization:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final modified peptide as a powder.

References

Creating Cyclic Peptides Using H-D-Lys(Alloc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing the orthogonally protected amino acid, H-D-Lys(Alloc)-OH. The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic candidates. The allyloxycarbonyl (Alloc) protecting group on the side-chain of D-lysine offers a versatile strategy for on-resin or solution-phase cyclization through lactam bridge formation.

Introduction

Cyclic peptides often exhibit superior biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts.[1][2] The constrained conformation of cyclic peptides can lead to higher binding affinities and reduced susceptibility to proteases.[3] The use of this compound is particularly advantageous as it allows for the introduction of a D-amino acid to increase proteolytic resistance, while the Alloc group provides an orthogonal handle for selective deprotection and subsequent intramolecular cyclization. This methodology is a cornerstone in the development of novel peptide-based therapeutics.[4]

The general strategy involves the solid-phase peptide synthesis (SPPS) of the linear peptide, followed by the selective deprotection of the Alloc group and subsequent intramolecular amide bond formation to yield the cyclic product. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).

Data Presentation: Quantitative Analysis of Peptide Cyclization

The efficiency of peptide cyclization can be influenced by factors such as the peptide sequence, ring size, and the chosen cyclization method (on-resin vs. solution-phase). The following table summarizes representative quantitative data for the synthesis of cyclic peptides, highlighting the yields and purities achieved under different conditions.

Peptide Sequence/StructureCyclization MethodKey ReagentsCrude Purity (%)Isolated Yield (%)Reference
cyclo-RG (dipeptide)On-resin (DAN linker)DIEA>9584 (total yield for 6 steps)[5]
cyclo-GITVIF (hexapeptide)On-resin (DAN linker)DIEA9593[5]
10-mer peptideOn-resinDIC/OxymaHigh-[6]
5-mer peptideOn-resinDIC/Oxyma84 (linear crude purity)-[6]
15-mer peptideOn-resinDIC/OxymaLower than 10-mer-[6]
L2m peptideOn-resin-Higher than solution-phaseHigher than solution-phase[7]
L2m peptideSolution-phaseDIC/OxymaLower than on-resinLower than on-resin[7]
N-methylated cyclic peptideOn-resinisoamyl nitrite, DIEA>9554[8]
13-membered peptideOn-resinisoamyl nitrite, DIEA>9537[8]

Experimental Protocols

Protocol 1: On-Resin Peptide Cyclization via Lactam Bridge Formation

This protocol details the synthesis of a cyclic peptide on a solid support, a method often preferred to minimize intermolecular side reactions.[7]

1. Linear Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin: Rink Amide resin is a common choice for producing C-terminally amidated cyclic peptides.

  • Amino Acid Coupling: Standard Fmoc-SPPS protocols are used to assemble the linear peptide sequence. This compound is incorporated at the desired position for cyclization. Another amino acid with an orthogonal protecting group (e.g., Fmoc-L-Asp(OAll)-OH) is used to create the other point of the lactam bridge.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

2. Selective Alloc Group Deprotection

  • Reagents:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents relative to resin loading)

    • Phenylsilane (PhSiH₃) (15 equivalents relative to resin loading)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.

    • Add the solution to the resin and agitate at room temperature for 30-60 minutes. For microwave-assisted deprotection, a reaction time of 5 minutes at 40°C can be employed.[6]

    • Repeat the deprotection step to ensure complete removal of the Alloc group.

    • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by further DMF and DCM washes.

3. On-Resin Cyclization (Lactam Bridge Formation)

  • Reagents:

    • Coupling reagent: e.g., HATU, HBTU, PyBOP, or DIC/Oxyma (3-5 equivalents)

    • Base: e.g., DIPEA or collidine (6-10 equivalents)

    • Solvent: NMP or DMF

  • Procedure:

    • Swell the Alloc-deprotected resin in the chosen solvent.

    • Prepare a solution of the coupling reagent and base in the solvent.

    • Add the coupling solution to the resin and agitate at room temperature for 2-24 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test).

4. Cleavage and Global Deprotection

  • Reagent: Cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Procedure:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude cyclic peptide.

5. Purification and Analysis

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the cyclic peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

Protocol 2: Solution-Phase Peptide Cyclization

In this approach, the linear peptide is first cleaved from the resin and then cyclized in solution. This method can be advantageous for sequences that are difficult to cyclize on-resin.[9]

1. Synthesis and Cleavage of the Linear Peptide

  • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for a fully protected peptide).

  • Perform selective deprotection of the Alloc group on-resin as described in Protocol 1, Step 2.

  • Cleave the partially protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM for 2-chlorotrityl resin) to keep the side-chain protecting groups intact.

2. Solution-Phase Cyclization

  • Reagents:

    • Coupling reagent: e.g., DPPA, HATU, or PyBOP (1.5-3 equivalents)

    • Base: e.g., DIPEA or NaHCO₃ (3-5 equivalents)

    • Solvent: DMF or a mixture of DMF/DCM

  • Procedure:

    • Dissolve the linear peptide in the chosen solvent at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add the coupling reagent and base to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by LC-MS.

3. Global Deprotection and Purification

  • Following cyclization, remove the remaining side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA with scavengers).

  • Purify the crude cyclic peptide by RP-HPLC.

  • Analyze the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

On_Resin_Cyclization_Workflow start Start: Rink Amide Resin spps Fmoc-SPPS (Incorporate this compound) start->spps 1. Linear Peptide Synthesis alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) spps->alloc_deprotection 2. Deprotection cyclization On-Resin Cyclization (e.g., HATU, DIPEA) alloc_deprotection->cyclization 3. Cyclization cleavage Cleavage & Global Deprotection (TFA Cocktail) cyclization->cleavage 4. Cleavage purification RP-HPLC Purification cleavage->purification 5. Purification analysis Analysis (MS, HPLC) purification->analysis end Final Cyclic Peptide analysis->end

Caption: Workflow for on-resin synthesis of a cyclic peptide.

Solution_Phase_Cyclization_Workflow start Start: 2-Cl-Trt Resin spps Fmoc-SPPS (Incorporate this compound) start->spps 1. Linear Peptide Synthesis alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) spps->alloc_deprotection 2. Deprotection mild_cleavage Mild Cleavage (e.g., 1% TFA in DCM) alloc_deprotection->mild_cleavage 3. Cleavage solution_cyclization Solution-Phase Cyclization (High Dilution, e.g., DPPA) mild_cleavage->solution_cyclization 4. Cyclization global_deprotection Global Deprotection (TFA Cocktail) solution_cyclization->global_deprotection 5. Deprotection purification RP-HPLC Purification global_deprotection->purification 6. Purification analysis Analysis (MS, HPLC) purification->analysis end Final Cyclic Peptide analysis->end

Caption: Workflow for solution-phase synthesis of a cyclic peptide.

References

Revolutionizing Peptide Drug Discovery: The Strategic Incorporation of H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of orthogonal protection, H-D-Lys(Alloc)-OH emerges as a pivotal building block in modern peptide drug discovery. This versatile amino acid derivative provides a strategic tool for the synthesis of complex and modified peptides with enhanced therapeutic properties. By enabling selective deprotection of the lysine side chain, it opens avenues for a myriad of modifications, including PEGylation, lipidation, and the attachment of various moieties to improve pharmacokinetics, stability, and target engagement.

This application note provides a comprehensive overview of the utility of this compound in peptide drug discovery. It details its application in Solid-Phase Peptide Synthesis (SPPS), protocols for its incorporation and subsequent side-chain modification, and presents quantitative data on the impact of such modifications on peptide performance. Furthermore, it visualizes key biological pathways and experimental workflows to provide a clear and actionable guide for researchers, scientists, and drug development professionals.

The Power of Orthogonal Protection

The allyloxycarbonyl (Alloc) protecting group is a key feature of this compound. It is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group and resin cleavage. This orthogonality allows for the selective deprotection of the lysine's ε-amino group at any stage of the synthesis, using a palladium catalyst. This unique characteristic is instrumental in creating sophisticated peptide architectures such as branched and cyclic peptides, and for the site-specific conjugation of molecules.[1][2] The incorporation of a D-amino acid, in this case, D-lysine, also serves to increase the peptide's resistance to proteolytic degradation, a common challenge in peptide therapeutics.

Enhancing Peptide Properties Through Side-Chain Modification

The ability to selectively modify the lysine side chain is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and rapid clearance. Two of the most effective modification strategies are PEGylation and lipidation.

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide. This modification increases the hydrodynamic volume of the peptide, which can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity.[][4]

Lipidation , the attachment of a fatty acid moiety, enhances the peptide's binding to serum albumin, a natural transport protein in the blood. This reversible binding acts as a reservoir for the peptide, significantly extending its half-life and duration of action.[5][6]

Quantitative Impact of Lysine Modification

The strategic modification of peptides at lysine residues, facilitated by the use of Lys(Alloc)-OH, has a profound and quantifiable impact on their therapeutic potential. The following tables summarize the improvements in pharmacokinetic profiles and binding affinities observed in various studies.

Protein/PeptideParameterNon-PEGylatedPEGylatedFold ChangeReference(s)
Interferon α-2aAbsorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x[]
Interferon α-2bSerum Half-life4 hours40 hours (20 kDa linear PEG)10x[]
UricaseIn vivo Half-life (rats)~2 hours22.8 hours (di-PEGylated)~11.4x[]
ProticlesBlood concentration (1h p.i.)0.06 % ID/g0.23 % ID/g~3.8x[]
Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Proteins. This table illustrates the significant increase in the in vivo half-life and circulation time of various proteins upon PEGylation.
PeptideModificationHalf-lifeReference(s)
TirzepatideC20 fatty diacid at Lys20~5 days[7][8][9]
Table 2: Extended Half-life of a Lipidated Peptide. This table highlights the dramatic extension of plasma half-life achieved through the lipidation of the dual GIP/GLP-1 receptor agonist, tirzepatide.
PeptideStaple PositionTargetKd (nM)Reference(s)
5L1MacrocyclicMCL17.1
5L19MacrocyclicMCL192.9
Table 3: Binding Affinity of Stapled Peptides Targeting Mcl-1. This table shows the high binding affinity of macrocyclic peptides, a modification often facilitated by lysine side-chain chemistry, to the anti-apoptotic protein Mcl-1.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Lys(Alloc)-OH into Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating Fmoc-D-Lys(Alloc)-OH into a growing peptide chain using an automated peptide synthesizer.

Materials:

  • Fmoc-D-Lys(Alloc)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt, and N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Lys(Alloc)-OH (4 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the lysine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing a D-Lys(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other scavenger like dimethylamine-borane complex

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen) for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Reaction: Add the Pd(PPh₃)₄ solution to the swollen resin, followed by the addition of phenylsilane (20-40 equivalents).

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Washing: Wash the resin thoroughly with DCM (5 times), DMF (5 times), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by extensive washing with DMF and DCM.

Protocol 3: On-Resin PEGylation of the Deprotected Lysine Side Chain

This protocol describes the covalent attachment of a PEG moiety to the free ε-amino group of the lysine residue on the solid support.

Materials:

  • Peptide-resin with a deprotected D-Lysine residue

  • Activated PEG derivative (e.g., mPEG-NHS ester, mPEG-propionaldehyde)

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • PEGylation Reaction:

    • Dissolve the activated PEG derivative (5-10 equivalents) in DMF.

    • Add DIEA (10-20 equivalents) to the PEG solution.

    • Add the PEG solution to the resin and react for 4-12 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess PEG reagents.

  • Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

Protocol 4: On-Resin Lipidation of the Deprotected Lysine Side Chain

This protocol details the attachment of a fatty acid to the free ε-amino group of the lysine residue on the solid support.

Materials:

  • Peptide-resin with a deprotected D-Lysine residue

  • Fatty acid (e.g., palmitic acid, stearic acid)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Lipidation Reaction:

    • Activate the fatty acid (5 equivalents) with coupling reagents (5 equivalents) and DIEA (10 equivalents) in DMF.

    • Add the activated fatty acid solution to the resin and react for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail.

Visualizing the Molecular Landscape

To better understand the processes and pathways discussed, the following diagrams illustrate key concepts in peptide drug discovery.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification Selective Side-Chain Modification cluster_final Final Steps start Start with Resin incorporation Incorporate Fmoc-D-Lys(Alloc)-OH start->incorporation elongation Peptide Chain Elongation incorporation->elongation alloc_deprotection Alloc Deprotection (Pd Catalyst) elongation->alloc_deprotection modification On-Resin Modification (PEGylation/Lipidation) alloc_deprotection->modification cleavage Cleavage from Resin & Final Deprotection modification->cleavage purification Purification & Analysis cleavage->purification

SPPS Workflow with this compound

GLP1R_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion GLP1 GLP-1 or Agonist (e.g., Lipidated Peptide) GLP1->GLP1R Binds

GLP-1 Receptor Signaling Pathway

Bcl2_family_interactions cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Bcl2 Bcl-2, Bcl-xL, Mcl-1 Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibit BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) BH3_only->Bcl2 Inhibit BH3_only->Bax_Bak Activate Apoptosis Apoptosis Bax_Bak->Apoptosis Induce

Bcl-2 Family Protein Interactions

Conclusion

The incorporation of this compound into peptide drug discovery pipelines offers a robust and versatile strategy for the development of next-generation therapeutics. The ability to perform site-specific modifications on the lysine side chain allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to peptides with improved stability, longer half-lives, and enhanced efficacy. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers to leverage this powerful tool in their own drug discovery efforts. By combining innovative chemistry with a deep understanding of biological pathways, the strategic use of this compound will continue to drive the development of novel peptide drugs for a wide range of diseases.

References

Application Notes and Protocols: H-D-Lys(Alloc)-OH for Bioconjugation and Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of H-D-Lys(Alloc)-OH in the bioconjugation and labeling of peptides. The use of the D-enantiomer of lysine can offer advantages in terms of enzymatic stability of the resulting peptides. The allyloxycarbonyl (Alloc) protecting group on the side-chain amine of D-lysine provides an orthogonal handle for selective deprotection and subsequent modification, a crucial tool in modern peptide chemistry.

Introduction to Orthogonal Protection

In solid-phase peptide synthesis (SPPS), orthogonal protection is a key strategy that employs protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the precise, stepwise assembly of amino acids and the introduction of specific modifications to the peptide chain with high fidelity.[1] The most common orthogonal protection scheme in modern peptide synthesis is the Fmoc/tBu strategy.[1] The Alloc group is a valuable addition to this strategy as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu group and resin cleavage, but can be selectively removed using a palladium(0) catalyst.[2][3][4]

Properties of this compound

PropertyValueReference
Chemical Name (R)-2-amino-6-(((allyloxy)carbonyl)amino)hexanoic acid[5]
Synonyms Nδ-Alloc-D-lysine[5]
CAS Number 274260-42-3[5]
Molecular Formula C₁₀H₁₈N₂O₄[6]
Molecular Weight 230.26 g/mol [6]
Purity ≥98%[6]

Applications in Peptide Synthesis

The primary application of this compound is to introduce a site-specific handle for post-synthesis modification of peptides. This enables a wide range of applications, including:

  • Bioconjugation: The free amine on the D-lysine side chain, after Alloc deprotection, can be conjugated to various molecules such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs.[4]

  • Peptide Labeling: Introduction of isotopic labels for use in metabolic studies or as internal standards in mass spectrometry.[4]

  • Branched and Cyclic Peptides: The deprotected side chain can be used as an attachment point for another peptide chain to create branched peptides or for intramolecular cyclization to generate cyclic peptides.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Alloc)-OH

This protocol outlines the general steps for incorporating Fmoc-D-Lys(Alloc)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Alloc)-OH)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (for capping)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence. For the desired position, use Fmoc-D-Lys(Alloc)-OH in the coupling step.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

Workflow for Peptide Synthesis:

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (Coupling Reagents, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat If not last AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection If last AA Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Peptide Crude Peptide with Lys(Alloc) Cleavage->Peptide Alloc_Deprotection cluster_reactants Reactants cluster_products Products Peptide_Lys_Alloc Peptide-Lys(Alloc) Peptide_Lys_NH2 Peptide-Lys(NH₂) Peptide_Lys_Alloc->Peptide_Lys_NH2 Deprotection Catalyst Pd(PPh₃)₄ Scavenger Phenylsilane Propene Propene CO2 CO₂ Bioconjugation_Workflow Start Peptidyl-Resin with Deprotected Lys(NH₂) Reaction Add Labeling Reagent (e.g., NHS-ester dye) + DIPEA in DMF Start->Reaction Incubate Incubate at RT Reaction->Incubate Wash Wash Resin (DMF, DCM) Incubate->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize by MS Purify->Characterize Final_Product Labeled/Conjugated Peptide Characterize->Final_Product

References

Application Notes and Protocols: Enhancing Peptide Stability with H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A proven strategy to overcome this limitation is the incorporation of D-amino acids, which are not recognized by the stereospecific L-amino acid-targeting proteases.[1][2] This application note details the use of H-D-Lys(Alloc)-OH, a D-enantiomer of lysine with an allyloxycarbonyl (Alloc) protecting group on its side chain, for the synthesis of enzyme-resistant peptides.

The use of D-lysine residues can significantly increase a peptide's resistance to proteolytic degradation, thereby enhancing its pharmacokinetic profile.[3][4] The Alloc group is an orthogonal protecting group that is stable to the conditions used for Fmoc and Boc removal, but can be selectively cleaved under mild conditions using a palladium(0) catalyst.[5] This allows for specific modifications at the lysine side chain, such as the attachment of labels or cargo molecules, in addition to conferring enzymatic stability.

This document provides detailed protocols for the solid-phase synthesis of a peptide incorporating this compound and for assessing its enzymatic stability.

Data Presentation: Enhanced Enzymatic Stability of a D-Lysine Containing Peptide

The substitution of L-lysine with D-lysine has been shown to dramatically increase the resistance of peptides to proteolytic degradation. The following table summarizes the comparative stability of the antimicrobial peptide CM15 and its analogue containing D-lysine substitutions when exposed to trypsin.

PeptideDescriptionIncubation Time with Trypsin (minutes)% Intact Peptide Remaining
CM15 All L-amino acid peptide0100%
20< 5%
600%
D3,7,13-CM15 Contains three D-lysine substitutions0100%
20~100%
60~100%

Data adapted from a study on the effects of D-lysine substitutions on the activity and selectivity of antimicrobial peptide CM15.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide using Fmoc-D-Lys(Alloc)-OH

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Alloc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • For Alloc Deprotection: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6][7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).[6]

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For incorporating the D-lysine residue, use Fmoc-D-Lys(Alloc)-OH in the coupling step.

  • Alloc Deprotection (if side-chain modification is desired at this stage):

    • Wash the resin with DCM.

    • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) and Phenylsilane (20 equivalents) in DCM.

    • Add the solution to the resin and agitate for 40 minutes.[7]

    • Wash the resin thoroughly with DCM, DMF, and then DCM again.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Enzymatic Stability Assay using Trypsin

This protocol describes an in vitro assay to determine the stability of the synthesized peptide in the presence of the protease trypsin.

Materials:

  • Synthesized L-peptide and D-lysine-containing peptide

  • Trypsin (proteomics grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • HPLC grade water and acetonitrile

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Dissolve the lyophilized L- and D-lysine peptides in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Trypsin Solution Preparation: Prepare a stock solution of trypsin in 50 mM acetic acid. Dilute the stock solution with the ammonium bicarbonate buffer to the desired working concentration (e.g., a 1:50 enzyme-to-substrate ratio).[8]

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution.

    • Incubate the reactions at 37°C.[8]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 20, 60, 120 minutes), withdraw an aliquot from each reaction tube.

    • Quench the reaction by adding a small volume of 10% TFA to lower the pH.

  • Sample Analysis by RP-HPLC:

    • Analyze the samples from each time point by RP-HPLC.

    • Use a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined from a control sample without trypsin).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life of each peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis and Assay resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-D-Lys(Alloc)-OH) deprotection1->coupling coupling->deprotection1 Repeat for each AA alloc_deprotection Alloc Deprotection (Optional) coupling->alloc_deprotection final_deprotection Final Fmoc Deprotection alloc_deprotection->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification ms Mass Spectrometry purification->ms digestion_assay Enzymatic Digestion Assay purification->digestion_assay hplc_analysis RP-HPLC Analysis of Digestion digestion_assay->hplc_analysis data_analysis Data Analysis (% Intact Peptide vs. Time) hplc_analysis->data_analysis

Caption: Experimental workflow for peptide synthesis and stability analysis.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_peptide D-Lysine Antimicrobial Peptide Action lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Pathway myd88->mapk nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines mapk->cytokines nfkb->cytokines d_peptide D-Lysine Peptide neutralization LPS Neutralization d_peptide->neutralization internalization Internalization d_peptide->internalization neutralization->lps inhibition Inhibition of Signaling Pathways internalization->inhibition inhibition->myd88

References

Troubleshooting & Optimization

Technical Support Center: D-Lysine(Alloc) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alloc (Allyloxycarbonyl) deprotection of D-lysine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Alloc deprotection?

A1: The Alloc group is removed via a palladium(0)-catalyzed reaction. The catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the cleavage of the allyl group from the lysine side-chain amine. A scavenger is required to trap the cleaved allyl group and prevent side reactions.[1]

Q2: Why is a scavenger necessary during Alloc deprotection?

A2: A scavenger, which is a nucleophilic agent, is crucial to trap the reactive allyl cation that is generated during the palladium-catalyzed cleavage. Without an effective scavenger, side reactions such as the formation of allylamines or re-alkylation of the deprotected amine can occur.[2][3] Phenylsilane is a commonly used scavenger that acts as a hydride donor.[2][4]

Q3: Is the Palladium(0) catalyst sensitive to air or other reagents?

A3: Yes, Pd(PPh₃)₄ is sensitive to oxygen and light, which can lead to its deactivation.[5] Therefore, it is recommended to perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, the catalyst can be "poisoned" by sulfur-containing amino acids like cysteine, which can lead to incomplete or failed deprotection.

Q4: Can Alloc deprotection be performed using microwave irradiation?

A4: Yes, microwave heating can be used to accelerate the Alloc deprotection reaction. A study has shown that complete deprotection can be achieved with two 5-minute deprotections at 38°C under atmospheric conditions, resulting in high purity peptides.[6]

Q5: Are there any metal-free alternatives for Alloc deprotection?

A5: Yes, a metal-free protocol for on-resin Alloc removal has been developed using iodine (I₂) and water (H₂O) in a suitable solvent system. This method avoids the use of palladium and can be a good alternative, especially for peptides containing residues that might interfere with the palladium catalyst.[7][8]

Troubleshooting Guide

Problem 1: Incomplete or No Deprotection

Your analytical data (e.g., HPLC, LC-MS) indicates the presence of a significant amount of starting material (Alloc-protected peptide) after the deprotection reaction.

Click to expand troubleshooting steps

Possible Causes & Solutions

  • Inactive Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to oxidation.

    • Solution: Use fresh, high-quality Pd(PPh₃)₄. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and protected from light.[5]

  • Insufficient Reagents: The stoichiometry of the catalyst and scavenger is critical.

    • Solution: Ensure you are using the correct equivalents of both the palladium catalyst and the scavenger. For a standard protocol, 0.2 equivalents of Pd(PPh₃)₄ and 20 equivalents of phenylsilane are often used.[2]

  • Peptide Aggregation: The peptide sequence may be prone to aggregation on the solid support, hindering reagent access to the Alloc group.

    • Solution: Consider using chaotropic salts or solvents known to disrupt secondary structures. Performing the reaction at a slightly elevated temperature (if compatible with your peptide) may also help.

  • Catalyst Poisoning: The presence of sulfur-containing residues like cysteine can deactivate the palladium catalyst.

    • Solution: If your sequence contains cysteine, consider using a larger excess of the catalyst or perform repeated deprotection steps. Alternatively, a metal-free deprotection method may be more suitable.[7][8]

  • Suboptimal Scavenger: The chosen scavenger may not be efficient enough for your specific peptide.

    • Solution: While phenylsilane is common, other scavengers like a combination of Meldrum's acid, triethylsilane (TES-H), and diisopropylethylamine (DIPEA) have been reported to be effective.[9] For secondary amines, amine-borane complexes have been shown to be superior to phenylsilane and morpholine.[3][10]

Troubleshooting Workflow

start Incomplete Deprotection Detected check_catalyst Check Catalyst Activity (Use fresh reagent, inert atmosphere) start->check_catalyst check_reagents Verify Reagent Stoichiometry (Catalyst and Scavenger) check_catalyst->check_reagents Catalyst OK check_aggregation Assess for Peptide Aggregation check_reagents->check_aggregation Reagents OK increase_reagents Increase Reagent Equivalents or Repeat Deprotection check_reagents->increase_reagents Stoichiometry Incorrect change_scavenger Try an Alternative Scavenger check_reagents->change_scavenger Stoichiometry Correct, Still Fails check_poisoning Check for Catalyst Poisons (e.g., Cysteine) check_aggregation->check_poisoning No Aggregation change_conditions Modify Reaction Conditions (e.g., Temperature, Solvent) check_aggregation->change_conditions Aggregation Suspected check_poisoning->increase_reagents Poisons Present metal_free Consider Metal-Free Deprotection check_poisoning->metal_free Poisons Present successful Successful Deprotection check_poisoning->successful No Poisons increase_reagents->successful change_conditions->successful change_scavenger->successful metal_free->successful

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

Problem 2: Observation of Side Products

Your analytical data shows the presence of unexpected peaks, indicating the formation of side products during the deprotection reaction.

Click to expand troubleshooting steps

Possible Causes & Solutions

  • Allyl Re-attachment: The cleaved allyl group can re-attach to the deprotected amine or other nucleophilic sites on the peptide if not effectively scavenged.

    • Solution: Ensure a sufficient excess of a highly efficient scavenger is used. Phenylsilane is generally effective, but for some substrates, other scavengers may be necessary.[2]

  • Formation of Allylamines: This can occur if the scavenger is not a good nucleophile.

    • Solution: Using a scavenger that is a good hydride donor, like phenylsilane, can prevent the formation of allylamines.[2]

  • Epimerization: In some cases, the reaction conditions can lead to epimerization of adjacent amino acids.

    • Solution: A study has shown that using DABCO as a scavenger can lead to minimal epimerization (<3%) compared to phenylsilane.

  • Ring-Opening Products: With certain scavengers and peptide sequences, other side reactions can occur. For example, the use of phenylsilane has been reported to cause the formation of a ring-opening product in one instance.

    • Solution: If you observe persistent side products, trying a different scavenger or switching to a metal-free deprotection method is recommended.

Side Product Formation Logic

alloc_peptide Alloc-Protected Peptide + Pd(0) pi_allyl π-Allyl Palladium Complex + Scavenger alloc_peptide->pi_allyl Catalytic Cleavage deprotected_peptide Deprotected Peptide (Desired Product) pi_allyl->deprotected_peptide Efficient Scavenging side_product Side Products (e.g., Allylated Peptide) pi_allyl->side_product Inefficient Scavenging

Caption: Logical flow of Alloc deprotection and side product formation.

Problem 3: Difficulty in Product Analysis

After deprotection and cleavage from the resin, you are unable to detect your product by LC-MS, or the peak is very broad and poorly resolved.

Click to expand troubleshooting steps

Possible Causes & Solutions

  • Change in Polarity: The removal of the Alloc group exposes a primary amine, which significantly increases the polarity of the peptide. This is especially true for peptides with multiple deprotected lysines.

    • Solution: Your standard HPLC gradient may no longer be suitable. The highly polar, deprotected peptide may be eluting in the solvent front. Adjust your HPLC gradient to start with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile) and use a more shallow gradient to ensure retention and proper separation on the column.

  • Palladium Residues: Residual palladium from the deprotection step can interfere with analysis and subsequent reactions.

    • Solution: After the deprotection reaction, perform thorough washes of the resin. Washing with a solution of 0.5% Diisopropylethylamine (DIPEA) in DMF followed by a wash with 0.5% sodium diethyldithiocarbamate in DMF can help remove palladium residues.[5][11]

Data & Protocols

Quantitative Data Summary

The efficiency of Alloc deprotection can be influenced by the chosen method and reagents. The following table summarizes reported purity and yield data from various studies.

Deprotection MethodScavenger/ReagentsPeptide/Substrate ContextCrude Purity / YieldReference(s)
Palladium-CatalyzedPhenylsilaneBranched peptide synthesis on solid support82% purity[12]
Palladium-CatalyzedMe₂NH·BH₃Alloc removal from secondary amines on solid supportQuantitative removal[3]
Palladium-CatalyzedPhenylsilaneOn-resin cyclization precursor5% side-product
Palladium-CatalyzedDABCOOn-resin cyclization precursor<3% epimerization
Metal-Free (Iodine-mediated)I₂/H₂O in PC/EtOAcModel tripeptide on solid support99% purity[7]
Palladium-CatalyzedN-MethylanilineSynthesis of a fluorescently labeled peptide on solid support-[11]
Experimental Protocols
Click to expand protocols

Protocol 1: Standard On-Resin Alloc Deprotection with Pd(PPh₃)₄ and Phenylsilane

This protocol is adapted from standard procedures used in solid-phase peptide synthesis.[2][13]

  • Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents) in DCM (approx. 6 mL). To this solution, add phenylsilane (20-24 equivalents).

  • Deprotection Reaction: Add the deprotection solution to the swollen resin. Agitate the mixture at room temperature, under an inert atmosphere (N₂ or Ar), and protected from light for 20-30 minutes.

  • Repeat (Optional but Recommended): Drain the reaction solution and repeat the deprotection step with a fresh solution for another 20-30 minutes to ensure complete removal.

  • Washing: Drain the deprotection solution and wash the resin thoroughly. A typical washing sequence is:

    • DCM (3x)

    • DMF (3x)

    • 0.5% DIPEA in DMF (2x, 5 min each)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2x, 15 min each) to scavenge residual palladium.

    • DMF (3x)

    • DCM (3x)

  • Verification: Cleave a small amount of resin to verify the completion of the deprotection by LC-MS.

Protocol 2: Metal-Free On-Resin Alloc Deprotection with Iodine

This protocol is based on a sustainable, metal-free approach to Alloc removal.[7]

  • Resin Preparation: Swell the Alloc-protected peptide-resin in the reaction solvent.

  • Deprotection Solution: Prepare a solution of 5 equivalents of I₂ in a solvent mixture of Propylene Carbonate (PC) and Ethyl Acetate (EtOAc) (1:4) with 8 equivalents of H₂O.

  • Reaction: Add the deprotection solution to the resin and heat at 50°C for 1.5 hours.

  • Washing: After the reaction, wash the resin extensively with the appropriate solvents (e.g., PC/EtOAc, DMF, DCM).

  • Verification: Cleave a small portion of the resin and analyze by LC-MS to confirm complete deprotection.

Experimental Workflow Diagram

start Start with Alloc-Protected Peptide on Resin swell Swell Resin (e.g., in DCM) start->swell deprotection Perform Deprotection (e.g., Pd(PPh₃)₄/PhSiH₃ or I₂/H₂O) swell->deprotection wash Thoroughly Wash Resin deprotection->wash verify Verify Deprotection (Test Cleavage & LC-MS) wash->verify next_step Proceed to Next Step (e.g., On-resin modification or Cleavage) verify->next_step

Caption: General experimental workflow for on-resin Alloc deprotection.

References

How to prevent N-allylation side reactions with H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-D-Lys(Alloc)-OH. Our goal is to help you prevent common side reactions, specifically N-allylation, and ensure the successful use of this valuable building block in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the Alloc protecting group used?

This compound is a derivative of the amino acid D-lysine where the side-chain (epsilon) amino group is protected by an allyloxycarbonyl (Alloc) group. The Alloc group is an important protecting group in peptide synthesis due to its unique removal conditions. It is stable to the acidic conditions used to remove Boc protecting groups and the basic conditions used to remove Fmoc protecting groups.[1] This orthogonality allows for the selective deprotection of the lysine side chain to introduce modifications such as branching, cyclization, or the attachment of labels and other moieties.[2]

Q2: What is N-allylation and why is it a concern when using this compound?

N-allylation is an undesirable side reaction that can occur during the removal of the Alloc protecting group. The deprotection process is catalyzed by a palladium(0) complex, which forms a π-allyl palladium intermediate.[2] If not efficiently captured by a scavenger, the allyl group from this intermediate can be transferred to the newly deprotected and nucleophilic epsilon-amino group of the lysine residue, resulting in the formation of an N-allyl-lysine derivative. This side product can complicate purification and reduce the yield of the desired peptide.

Q3: How is the Alloc group typically removed?

The Alloc group is removed under mild conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl scavenger.[2][3] The reaction is typically carried out in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of N-allylated side product 1. Inefficient allyl scavenger. 2. Insufficient amount of scavenger. 3. Scavenger degradation.1. Switch to a more efficient scavenger. Dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be more effective than phenylsilane (PhSiH₃) or morpholine in preventing N-allylation, especially for secondary amines.[5] 2. Increase the equivalents of the scavenger used. A significant molar excess relative to the Alloc-protected lysine is recommended (e.g., 20-40 equivalents).[2][5] 3. Use a freshly prepared solution of the scavenger.
Incomplete Alloc deprotection 1. Inactive palladium catalyst. 2. Insufficient reaction time. 3. Low reaction temperature.1. Use a fresh, high-quality source of Pd(PPh₃)₄. The catalyst is sensitive to air and should be stored under an inert atmosphere.[6] 2. Increase the reaction time. Monitor the reaction progress by LC-MS if possible. Repeating the deprotection step can also ensure complete removal.[2][7] 3. While often performed at room temperature, gentle heating (e.g., to 38°C with microwave assistance) can improve the efficiency of the deprotection.[8]
No product peak detected by LC-MS after deprotection 1. The deprotected peptide, now bearing a free amine, may have significantly different chromatographic behavior. 2. The product may be highly polar and elute in the solvent front.1. Adjust the LC-MS gradient to account for the increased polarity of the deprotected peptide.[9] 2. To confirm the presence of the product, consider derivatizing a small sample of the resin-bound peptide (e.g., by acetylation of the newly freed amine) before cleavage and analysis. This will alter its retention time.[9]
Yellow/Black discoloration of the resin 1. Formation of palladium black (elemental palladium).1. This is often observed and does not necessarily indicate a failed reaction. Ensure thorough washing of the resin with DCM and DMF after the deprotection step to remove residual catalyst and byproducts.[4]

Prevention of N-Allylation: A Comparison of Scavengers

The choice of allyl scavenger is critical to prevent the N-allylation side reaction. Below is a summary of commonly used scavengers and their relative effectiveness.

Allyl ScavengerTypical EquivalentsReaction TimeEfficiency in Preventing N-allylationNotes
Phenylsilane (PhSiH₃) 20-2430 min - 2 hrsModerate to GoodA commonly used scavenger, but can still lead to N-allylation, particularly with sterically unhindered amines.[2][3][5]
Dimethylamine-borane (Me₂NH·BH₃) 4040 minExcellentReported to be superior to PhSiH₃ and morpholine, leading to quantitative removal of the Alloc group without detectable N-allylation.[5]
N-Methylaniline 282 hrsGoodAn alternative nucleophilic scavenger.[4]
Meldrum's acid / Triethylsilane (TES-H) 3 (each)10 minExcellentA newer, air-stable protocol that has been shown to eliminate N-allylated byproducts.[1][10]

Experimental Protocols

Protocol 1: Alloc Deprotection using Phenylsilane

This protocol is a widely used method for the removal of the Alloc group on solid-phase.

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours.[2][3]

  • Drain the reaction solution.

  • Repeat the deprotection step (steps 3-5) to ensure complete removal.

  • Wash the resin thoroughly with DCM, followed by DMF.

Protocol 2: Alloc Deprotection using Dimethylamine-Borane Complex

This protocol is recommended for substrates prone to N-allylation.

  • Swell the peptide-resin in DCM or a suitable solvent.

  • Prepare a solution of Pd(PPh₃)₄ (e.g., 0.2 equivalents) and dimethylamine-borane complex (Me₂NH·BH₃) (40 equivalents) in DCM.

  • Add the solution to the resin.

  • Agitate the mixture at room temperature for approximately 40 minutes.[5]

  • Drain the reaction solution.

  • Wash the resin extensively with DCM and DMF to remove the palladium catalyst and scavenger byproducts.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical transformations.

Alloc_Deprotection_Mechanism cluster_0 Alloc Deprotection and N-allylation Side Reaction Lys_Alloc This compound Residue Pi_Allyl_Complex π-Allyl Palladium Complex Lys_Alloc->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(PPh₃)₄ Deprotected_Lys Deprotected Lysine Residue Pi_Allyl_Complex->Deprotected_Lys - CO₂ Scavenged_Allyl Scavenged Allyl Group Pi_Allyl_Complex->Scavenged_Allyl + Scavenger (Desired Pathway) N_Allylated_Product N-Allylated Side Product Deprotected_Lys->N_Allylated_Product Side Reaction (Attack on π-Allyl Complex) Scavenger Allyl Scavenger (e.g., PhSiH₃, Me₂NH·BH₃)

Caption: Mechanism of Alloc deprotection and the competing N-allylation side reaction.

Experimental_Workflow cluster_1 Experimental Workflow for Alloc Deprotection Start Start with Alloc-protected peptide on resin Swell Swell resin in DCM Start->Swell Prepare_Reagents Prepare fresh solution of Pd(PPh₃)₄ and scavenger Swell->Prepare_Reagents Reaction Add reagent solution to resin and agitate Prepare_Reagents->Reaction Wash_1 Drain and wash resin (DCM, DMF) Reaction->Wash_1 Analysis Optional: Cleave a small sample for LC-MS analysis Wash_1->Analysis Next_Step Proceed with next synthesis step (e.g., coupling to the free amine) Analysis->Next_Step End Completion Next_Step->End

Caption: A typical experimental workflow for the deprotection of the Alloc group in SPPS.

References

Technical Support Center: Optimizing Palladium Catalysis for Alloc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during the Alloc deprotection reaction.

Problem Potential Cause Suggested Solution
Incomplete Deprotection / Low Yield 1. Inactive Catalyst• Use a fresh batch of palladium catalyst. For Pd(PPh₃)₄, which is air-sensitive, consider using an air-stable alternative like Pd(PPh₃)₂Cl₂.[1][2] • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if using an air-sensitive catalyst.[3]
2. Insufficient Catalyst Loading• Increase the catalyst loading. A typical starting point is 10 mol% relative to the substrate.[4]
3. Suboptimal Scavenger• The choice of allyl scavenger is critical. Phenylsilane is commonly used, but for secondary amines, amine-borane complexes like Me₂NH·BH₃ have been shown to be more effective.[5][6] • For certain applications, a combination of Meldrum's acid and a silane like triethylsilane (TES-H) can provide high yields.[1][2]
4. Inadequate Reaction Time or Temperature• Increase the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). • Consider gentle heating or the use of microwave irradiation to accelerate the reaction, which can be particularly effective and reduce reaction times to as little as 5-10 minutes.[7][8]
Formation of N-allylated Byproduct 1. Inefficient Scavenging of the π-allyl Intermediate• Increase the equivalents of the allyl scavenger. For example, 20-40 equivalents of the scavenger are often used.[5][9] • Switch to a more effective scavenger. Me₂NH·BH₃ has been reported to prevent N-allyl back alkylation more effectively than morpholine or phenylsilane.[5][6]
Difficulty Removing Palladium Residues 1. Palladium Complexation with the Product• After the reaction, wash the product or resin with a solution containing a chelating agent like sodium diethyldithiocarbamate.[10] • Consider using a scavenger that also facilitates palladium removal.
Reaction Inconsistent Between Batches 1. Catalyst Degradation• Store palladium catalysts, especially Pd(PPh₃)₄, under an inert atmosphere and in a desiccator. • Prepare catalyst solutions immediately before use, especially if the reaction is sensitive to atmospheric conditions.[3]
2. Solvent Quality• Use anhydrous and high-purity solvents. Common solvents for this reaction include dichloromethane (DCM) and N,N-dimethylformamide (DMF).[4][10]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst should I use for Alloc group removal?

A1: The most common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, it is sensitive to air and should be handled under an inert atmosphere.[3] For a more robust and air-stable option, dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) can be used, often in combination with a scavenger system like Meldrum's acid and triethylsilane.[1][2]

Q2: Why is an allyl scavenger necessary, and which one should I choose?

A2: An allyl scavenger is crucial to trap the allyl cation that is generated during the reaction, preventing side reactions such as N-allylation of the deprotected amine.[9] The choice of scavenger can significantly impact the reaction's success.

  • Phenylsilane (PhSiH₃): A commonly used and effective scavenger.[9][11]

  • Dimethylamine-borane complex (Me₂NH·BH₃): Has been shown to be highly effective, particularly for the deprotection of secondary amines, leading to quantitative removal without N-allyl side products.[5][6]

  • Meldrum's acid: Used in combination with a silane, it provides an efficient scavenging system.[1][2]

  • Morpholine: While used, some studies indicate it is less effective than other options like Me₂NH·BH₃.[5][6]

Q3: What are the optimal reaction conditions for Alloc deprotection?

A3: Optimal conditions can vary depending on the substrate and scale. However, a general starting point is:

  • Catalyst: 0.1-0.2 equivalents of the palladium catalyst.

  • Scavenger: 20-40 equivalents of the chosen scavenger.[5][9]

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Temperature: Room temperature. Microwave heating can be used to accelerate the reaction.[7][8]

  • Reaction Time: Typically ranges from 30 minutes to 2 hours.[5][9] The reaction should be monitored to completion.

Q4: Can I perform the Alloc deprotection on a solid support?

A4: Yes, the palladium-catalyzed Alloc deprotection is widely used in solid-phase peptide synthesis (SPPS).[4][5] The protocols are similar to solution-phase deprotection, with the resin-bound substrate being treated with the catalyst and scavenger solution, followed by thorough washing steps to remove the catalyst and byproducts.[9]

Q5: My Alloc deprotection is sluggish. What can I do to speed it up?

A5: To accelerate a slow deprotection, you can:

  • Gently heat the reaction mixture.

  • Employ microwave irradiation, which has been shown to significantly reduce reaction times.[7][8]

  • Ensure your catalyst is active and your reagents are of high quality.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts for Alloc Removal

CatalystFormulaKey Characteristics
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Highly effective but air-sensitive.[1] Requires inert atmosphere for handling and storage.
Dichlorobis(triphenylphosphine)palladium(II)Pd(PPh₃)₂Cl₂Air-stable alternative, offering greater ease of handling.[1][2] Often used with co-reagents.

Table 2: Selection of Allyl Scavengers for Alloc Deprotection

ScavengerTypical EquivalentsNotes
Phenylsilane (PhSiH₃)20Widely used and generally effective.[9]
Dimethylamine-borane (Me₂NH·BH₃)40Particularly effective for secondary amines, preventing N-allylation.[5][6]
Meldrum's acid / Triethylsilane (TES-H)3 (each)A newer system reported to give high yields and clean reactions.[12]
MorpholineVariesCan be used, but may be less efficient than other options.[5][6]

Experimental Protocols

General Protocol for Alloc Deprotection on Solid-Phase

This protocol is a general guideline and may require optimization for specific substrates.

  • Resin Swelling: Swell the Alloc-protected peptide resin in the reaction solvent (e.g., DCM) for 30 minutes.

  • Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) and the allyl scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.[9]

  • Deprotection Reaction: Add the reagent solution to the resin and agitate at room temperature for 1-2 hours. The reaction is often repeated to ensure complete deprotection.[3][9]

  • Washing: After the reaction, drain the solution and wash the resin extensively. A typical washing sequence is:

    • DCM (3 times)

    • Methanol (1 time)

    • DCM (3 times)

    • Methanol (1 time)

    • DCM (3 times)[9]

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.

Visualizations

Alloc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Workup & Analysis Start Start Swell_Resin Swell Alloc-Protected Resin in Solvent Start->Swell_Resin Prepare_Reagents Prepare Catalyst and Scavenger Solution Swell_Resin->Prepare_Reagents Add_Reagents Add Reagents to Resin Prepare_Reagents->Add_Reagents Agitate Agitate at RT (1-2 hours) Add_Reagents->Agitate Repeat_Reaction Repeat? Agitate->Repeat_Reaction Repeat_Reaction->Add_Reagents Yes Wash_Resin Wash Resin Extensively Repeat_Reaction->Wash_Resin No Analyze Analyze Sample (e.g., LC-MS) Wash_Resin->Analyze End Deprotection Complete Analyze->End

Figure 1. General experimental workflow for solid-phase Alloc deprotection.

Troubleshooting_Logic Start Issue with Alloc Deprotection? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Check_Catalyst Check Catalyst Activity & Loading Incomplete_Reaction->Check_Catalyst Yes Check_Scavenger Check Scavenger Type & Equivalents Incomplete_Reaction->Check_Scavenger No Improve_Scavenging Increase Scavenger Eq. or Change Type Side_Products->Improve_Scavenging Yes Solution_Catalyst Use fresh/air-stable catalyst Increase loading Check_Catalyst->Solution_Catalyst Optimize_Conditions Optimize Time & Temperature (e.g., MW) Check_Scavenger->Optimize_Conditions Solution_Scavenger Switch to Me2NH.BH3 Increase equivalents Check_Scavenger->Solution_Scavenger Solution_Conditions Increase reaction time Use microwave heating Optimize_Conditions->Solution_Conditions Solution_Side_Products Use more effective scavenger (e.g., Me2NH.BH3) Improve_Scavenging->Solution_Side_Products

Figure 2. Troubleshooting logic for optimizing Alloc group removal.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete Allyloxycarbonyl (Alloc) Deprotection

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Alloc group deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indications of incomplete Alloc deprotection?

A1: Incomplete Alloc deprotection can be identified through several observations:

  • Analytical Confirmation: The most definitive method is to cleave a small amount of the peptide from the resin and analyze it by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of the Alloc-protected peptide mass in the MS data or a significant peak corresponding to the protected peptide in the HPLC chromatogram confirms incomplete deprotection.[1]

  • Monitoring Reaction Progress: For on-resin monitoring, LC-MS analysis of a small, cleaved sample can be used to check for the presence of the alloc-deprotected mass.[1]

Q2: What are the common causes of incomplete or failed Alloc deprotection?

A2: Several factors can contribute to inefficient Alloc removal:

  • Catalyst Quality and Activity: The palladium catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation.[2][3] Using old or improperly stored catalyst can lead to significantly reduced activity and incomplete deprotection.

  • Scavenger Issues: The scavenger's role is to trap the allyl group after it is cleaved by the palladium catalyst.[4][5][6] An insufficient amount or a degraded scavenger can lead to side reactions or re-attachment of the allyl group. Phenylsilane is a commonly used scavenger.[1][4][7]

  • Reaction Conditions: Factors such as reaction time, temperature, and solvent can impact the efficiency of the deprotection. Standard protocols often require repeated treatments with the deprotection cocktail.[1]

  • Atmospheric Conditions: While some studies show successful deprotection under atmospheric conditions, traditional protocols often recommend an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2][3]

Q3: What immediate steps can I take if I detect incomplete Alloc deprotection?

A3: If you suspect incomplete deprotection, the most straightforward approach is to repeat the deprotection step. This involves washing the resin and treating it with a fresh deprotection cocktail.[1] It is crucial to use a fresh solution of the palladium catalyst and scavenger for the second treatment.[2]

Q4: Are there alternative scavengers or deprotection cocktails I can use?

A4: Yes, several alternative reagents and conditions have been explored:

  • Amine-Borane Complexes: These have been used as effective allyl group scavengers, allowing for fast deprotection under near-neutral conditions without the side-formation of allylamine.[5][6][8]

  • Microwave-Assisted Deprotection: Microwave heating can accelerate the deprotection reaction, allowing for shorter reaction times and potentially reducing reagent excess.[3][9] This method has been shown to be effective even under atmospheric conditions.[3]

  • Metal-Free Deprotection: A method using iodine and water in environmentally friendly solvents has been developed for Alloc removal, offering a metal-free alternative.[10]

Troubleshooting Workflow

If you are experiencing incomplete Alloc deprotection, follow this workflow to diagnose and resolve the issue.

cluster_0 Diagnosis cluster_1 Immediate Action cluster_2 Optimization cluster_3 Resolution start Incomplete Alloc Deprotection Suspected check_analytical Cleave & Analyze by LC-MS/HPLC start->check_analytical repeat_deprotection Repeat Deprotection with Fresh Reagents check_analytical->repeat_deprotection Incomplete success Deprotection Successful check_analytical->success Complete check_completion_again Cleave & Analyze Again repeat_deprotection->check_completion_again review_reagents Review Catalyst and Scavenger Quality check_completion_again->review_reagents Still Incomplete check_completion_again->success Complete optimize_conditions Optimize Reaction Conditions (Time, Temp) review_reagents->optimize_conditions consider_alternatives Consider Alternative Scavengers or Methods optimize_conditions->consider_alternatives failure Issue Persists: Consult Further consider_alternatives->failure

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

Experimental Protocols

Standard Alloc Deprotection Protocol

This protocol is a common starting point for the removal of the Alloc protecting group.

  • Resin Preparation: Wash the resin-bound peptide thoroughly with dichloromethane (DCM) (3 times).[1]

  • Deprotection Cocktail Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 to 0.25 equivalents relative to resin loading) in DCM.[1][2] To this solution, add phenylsilane (20 equivalents).[1]

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin.

  • Reaction Incubation: Allow the reaction to proceed for 20-30 minutes with gentle agitation.[1][2]

  • Repeat: Drain the solution and repeat the deprotection steps with a fresh cocktail.[1]

  • Washing: After the final deprotection step, wash the resin extensively with DCM.[1]

  • Monitoring: Cleave a small portion of the resin and analyze by LC-MS to confirm the removal of the Alloc group.[1]

Microwave-Assisted Alloc Deprotection

This method can significantly shorten the reaction time.

  • Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.[3]

  • Reaction: Add the reagent solution to the resin in a microwave-safe vessel.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer for 5 minutes at 40°C.[3]

  • Repeat: Wash the resin and repeat the microwave-assisted deprotection step.[3]

  • Final Wash and Analysis: Wash the resin thoroughly and confirm deprotection via LC-MS analysis of a cleaved sample.

Quantitative Data Summary

The following table summarizes common reagents and conditions for Alloc deprotection.

ParameterStandard ProtocolMicrowave-Assisted ProtocolAlternative Scavenger
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Eq. 0.1 - 0.250.250.25
Scavenger PhenylsilanePhenylsilaneDimethylamine borane (Me₂NH·BH₃)
Scavenger Eq. 201540
Solvent DCM or DMFDCMDCM
Temperature Room Temperature40°CRoom Temperature
Time 2 x 20-30 min2 x 5 min40 min
Reference [1][2][3][8]

Signaling Pathways and Logical Relationships

Alloc Deprotection Mechanism

The following diagram illustrates the general mechanism of Alloc deprotection catalyzed by a palladium(0) complex.

Alloc_Peptide Alloc-Protected Peptide Pi_Allyl_Complex π-Allyl Palladium Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Deprotected_Peptide Deprotected Peptide Pi_Allyl_Complex->Deprotected_Peptide Trapped_Allyl Trapped Allyl Group Pi_Allyl_Complex->Trapped_Allyl + Scavenger Scavenger Scavenger (e.g., Phenylsilane) Regenerated_Pd0 Regenerated Pd(0) Trapped_Allyl->Regenerated_Pd0 Regenerated_Pd0->Pd0 Catalytic Cycle

Caption: General mechanism of palladium-catalyzed Alloc deprotection.

References

Technical Support Center: H-D-Lys(Alloc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of H-D-Lys(Alloc)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Low or incomplete coupling efficiency of this compound can be a significant hurdle in synthesizing complex peptides. This guide addresses common issues and provides systematic solutions to improve your synthesis outcomes.

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after First Coupling)

A positive Kaiser test (blue or purple beads) after the initial coupling of this compound indicates the presence of unreacted free primary amines on the resin, signifying an incomplete reaction.

Potential Causes:

  • Steric Hindrance: The bulkiness of the Alloc protecting group, combined with the growing peptide chain, can physically obstruct the coupling reaction.

  • Peptide Aggregation: The peptide chain may fold or aggregate on the resin, making the N-terminal amine inaccessible for the incoming amino acid.[1]

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the activation energy barrier for this specific coupling.[2]

  • Suboptimal Reagent Quality or Concentration: Degradation of the this compound, coupling reagents, or solvents, as well as insufficient reagent concentration, can lead to failed reactions.[3]

Recommended Solutions:

  • Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[2] Switching to a more powerful activating reagent is highly recommended. Aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive esters capable of overcoming steric barriers.[2][4][5] For racemization-sensitive couplings, a combination of DIC with an additive like Oxyma Pure can be a good choice.[6]

  • Perform a Double Coupling: Repeating the coupling step with a fresh solution of pre-activated this compound is a common and effective strategy to drive the reaction to completion.[2][3][7]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[2]

    • Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) can significantly accelerate coupling reactions and improve efficiency for difficult sequences by providing controlled heating.[2]

    • Enhance Solvation: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties and can help disrupt peptide aggregation.[1][2] Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.[1]

  • Monitor the Reaction: Always use a qualitative method like the Kaiser test to confirm the completion of the coupling before proceeding to the next deprotection step.[7][8]

G start Positive Kaiser Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) start->reagent double_couple Perform Double Coupling start->double_couple conditions Optimize Conditions (Time, Temp, Solvent) start->conditions re_test Re-run Kaiser Test reagent->re_test double_couple->re_test conditions->re_test capping Cap Unreacted Amines (Acetic Anhydride) re_test->capping Positive proceed Proceed to Next Step (Fmoc Deprotection) re_test->proceed Negative capping->proceed

Caption: Troubleshooting logic for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice of coupling reagent is critical. For sterically hindered amino acids like this compound, aminium/uronium salts such as HATU and COMU are highly recommended due to their superior reactivity.[5][6][9] Phosphonium salts like PyBOP are also a very effective option.[4] Standard carbodiimides like DIC are generally less effective unless paired with an additive like Oxyma Pure.[6]

Q2: How can I monitor the coupling efficiency of this compound?

A2: The most common and reliable method for monitoring coupling reactions in SPPS is the Kaiser (ninhydrin) test .[7][8] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling. A recoupling or capping step is necessary.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.

It is crucial to wash the resin thoroughly with DMF before performing the test to remove any residual reagents that could cause a false positive.

Q3: What is "capping" and when should I use it?

A3: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain using a reagent like acetic anhydride.[7] This should be done if a double coupling fails to yield a negative Kaiser test. Capping prevents the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide during purification.

Q4: Can the Alloc protecting group itself cause side reactions during coupling?

A4: The Alloc group is generally stable under standard Fmoc-SPPS coupling conditions. However, care should be taken to use high-quality reagents. The primary challenges associated with the Alloc group typically arise during its removal (deprotection), which requires a palladium catalyst.[6][10] It's important to ensure that the coupling conditions do not inadvertently affect the Alloc group's stability.

Q5: My peptide is aggregating. How does this affect coupling and what can I do?

A5: Peptide aggregation on the resin can physically block the N-terminal amine, preventing the incoming this compound from coupling efficiently.[1] This is more common in hydrophobic sequences. To mitigate aggregation, you can:

  • Switch the primary solvent from DMF to NMP.[2]

  • Use a solvent mixture known as a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1).[1]

  • Incorporate microwave heating, which can disrupt secondary structures that lead to aggregation.[2]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance

This table summarizes the performance of various coupling reagents in the synthesis of a model peptide, GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), indicating their relative effectiveness. While not specific to this compound, it provides a representative overview of reagent efficacy.

Coupling ReagentBaseCrude Peptide Purity (%)[6]
HATU DIEA92.5
HBTU DIEA89.1
COMU DIEA93.2
PyBOP DIEA90.4
DIC/Oxyma -88.7
DIC/HOBt -85.3

Data collated from representative studies to provide a general comparison.[6]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended as the first troubleshooting step after a failed initial coupling attempt (positive Kaiser test).

  • Initial Coupling Monitoring: After the first coupling of Fmoc-D-Lys(Alloc)-OH (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare for Second Coupling: In a separate vessel, pre-activate a fresh solution of:

    • Fmoc-D-Lys(Alloc)-OH (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • Dissolve in a minimal amount of DMF and allow to stand for 1-5 minutes.

  • Second Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times).

  • Final Monitoring: Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, consider capping (Protocol 2).

G start Initial Coupling (1-2 hours) kaiser1 Perform Kaiser Test start->kaiser1 wash1 Wash Resin (DMF) kaiser1->wash1 Positive wash2 Wash Resin (DMF, DCM) kaiser1->wash2 Negative prepare_recouple Prepare Fresh Activated Amino Acid wash1->prepare_recouple recouple Second Coupling (1-2 hours) prepare_recouple->recouple kaiser2 Perform Kaiser Test recouple->kaiser2 kaiser2->wash2 Negative cap Consider Capping kaiser2->cap Positive proceed Proceed with Synthesis wash2->proceed

Caption: Workflow for the double coupling of this compound.
Protocol 2: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.[7]

  • Resin Wash: After the failed second coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

References

Technical Support Center: Purification of Peptides Containing H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides synthesized with H-D-Lys(Alloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Alloc protecting group on a lysine residue?

A1: The primary advantage of the allyloxycarbonyl (Alloc) group is its orthogonality within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2][3] The Alloc group is stable under the standard conditions used for Nα-Fmoc group removal (piperidine) and final cleavage from the resin with trifluoroacetic acid (TFA), which also removes acid-labile side-chain protecting groups like Boc and tBu.[4] This unique stability allows for the selective deprotection of the lysine side-chain amine while the peptide is still attached to the solid support, enabling site-specific modifications such as cyclization, branching, or the attachment of reporter molecules.[4][5]

Q2: When is the Alloc group on the D-lysine side chain typically removed?

A2: The Alloc group is typically removed while the peptide is still attached to the solid support (on-resin) and after the full peptide sequence has been assembled.[1][6] It is crucial that the N-terminal Fmoc group is kept on during Alloc deprotection to prevent unwanted reactions at the N-terminus.[1] This on-resin deprotection frees the lysine's side-chain amine for further chemical modifications.

Q3: What are the standard reagents for Alloc group removal?

A3: The standard method for Alloc group removal involves a palladium(0)-catalyzed reaction. The most common reagent combination is a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a nucleophilic scavenger, most commonly phenylsilane (PhSiH₃), in a solvent like dichloromethane (DCM).[1][7][8]

Q4: Are there any alternatives to palladium-based deprotection?

A4: Yes, while palladium catalysis is the most established method, concerns about metal contamination have led to the development of alternative strategies. One reported metal-free approach involves the use of iodine and water in a mixture of PolarClean and ethyl acetate.[9] Additionally, certain ruthenium complexes have been explored for Alloc deprotection, showing tolerance to conditions used in native chemical ligation.[10]

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the purification of peptides containing this compound.

Issue 1: Incomplete removal of the Alloc protecting group.

  • Symptom: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), you observe a significant, well-resolved peak eluting later than your desired peptide. Mass spectrometry (MS) analysis of this peak shows a mass corresponding to the desired peptide + 84 Da.

  • Possible Causes:

    • Inactive Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to oxidation and may have degraded if not stored or handled under inert conditions.[11]

    • Insufficient Reagents/Time: The amounts of palladium catalyst or scavenger were insufficient, or the reaction time was too short for complete conversion.

    • Inefficient Scavenger: The chosen scavenger was not effective at trapping the allyl group, leading to incomplete reaction. Phenylsilane is known to be highly efficient.[1]

  • Solutions:

    • Use Fresh Catalyst: Always use fresh, high-quality Pd(PPh₃)₄. Minimize its exposure to air during weighing and addition.

    • Repeat the Reaction: Perform a second on-resin deprotection treatment with freshly prepared reagents.[1]

    • Optimize Conditions: Increase the equivalents of the catalyst and scavenger, or extend the reaction time. Microwave heating can also be used to accelerate the reaction.[11]

    • Post-Purification Removal: While not ideal, if incomplete deprotection is discovered after cleavage, solution-phase deprotection can be attempted, followed by another purification step.

Issue 2: Poor peak shape and resolution during HPLC purification.

  • Symptom: Your target peptide peak in the HPLC chromatogram is broad, shows significant tailing, or appears as a split peak.

  • Possible Causes:

    • Secondary Interactions: The peptide, especially if it contains multiple basic residues, may be interacting with residual free silanol groups on the silica-based C18 column, causing peak tailing.[12]

    • Peptide Aggregation: The peptide may be aggregating in the injection solvent or on the column.

    • Suboptimal Mobile Phase: The concentration of the ion-pairing agent (TFA) may be insufficient, or the pH of the mobile phase may be close to the peptide's isoelectric point, reducing its solubility.[13]

    • Column Overload: Injecting too much crude peptide can lead to broad, asymmetrical peaks.

  • Solutions:

    • Optimize HPLC Conditions:

      • Ion-Pairing Agent: Ensure a sufficient concentration of TFA (typically 0.1%) in both aqueous and organic mobile phases to mask silanol interactions and provide sharp peaks.[14]

      • Gradient: A shallower gradient around the elution point of your peptide can significantly improve the separation of closely eluting impurities.[15]

      • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by enhancing mass transfer kinetics and reducing solvent viscosity.[16]

    • Improve Solubility: Ensure the crude peptide is fully dissolved before injection. If necessary, use a small amount of the organic mobile phase (acetonitrile) or a different solvent like isopropanol to aid dissolution.

    • Load Less Sample: Perform a loading study to determine the optimal amount of crude peptide for your preparative column.

Issue 3: Unexpected side products are observed in the mass spectrum.

  • Symptom: MS analysis reveals peaks that do not correspond to the desired peptide or the Alloc-protected peptide.

  • Possible Causes:

    • Formation of Allylamines: If an inefficient scavenger is used during Alloc deprotection, the reactive allyl group can be captured by other nucleophiles, including the newly deprotected amine of another peptide molecule.[1]

    • Modification during Cleavage: The cleavage cocktail (e.g., high concentration of TFA) can sometimes cause side reactions with sensitive amino acid residues.

    • Side Reactions during Synthesis: Standard SPPS issues like incomplete coupling or side-chain reactions may have occurred.

  • Solutions:

    • Ensure Efficient Scavenging: Use a highly effective scavenger like phenylsilane during Alloc deprotection to prevent side reactions.[1]

    • Optimize Cleavage: Include appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) in the cleavage cocktail to protect sensitive residues.

    • Analytical HPLC at Each Step: Perform analytical HPLC and MS on small cleaved aliquots after key steps (e.g., post-synthesis, post-deprotection) to pinpoint where the side product is being formed.

Data Presentation

Table 1: Typical On-Resin Alloc Deprotection Conditions

ParameterCondition 1[1]Condition 2[5]Notes
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
Catalyst Eq. 0.2 eq.-Equivalents relative to resin loading
Catalyst Conc. -0.0312 MMolar concentration in the reaction solvent
Scavenger Phenylsilane (PhSiH₃)Phenylsilane (PhSiH₃)Acts as a nucleophile to trap the allyl group
Scavenger Eq. 20.0 eq.-Equivalents relative to resin loading
Scavenger Conc. -0.750 MMolar concentration in the reaction solvent
Solvent DCMDCMDichloromethane
Temperature Room TemperatureRoom TemperatureMicrowave heating can be applied to accelerate
Time 2 hours-Reaction is often repeated once for completeness

Table 2: General RP-HPLC Purification Parameters

ParameterTypical SettingNotes
Stationary Phase C18-modified silicaThe most common choice for peptide purification.[14]
Particle Size 5 - 10 µmFor preparative scale purification.
Pore Size 100 - 300 ÅLarger pores are suitable for larger peptides.[17]
Mobile Phase A 0.1% TFA in WaterProvides an acidic environment and ion-pairing.[17][18]
Mobile Phase B 0.1% TFA in AcetonitrileThe organic eluent.[17][18]
Flow Rate Varies with column diameterAnalytical: ~1 mL/min; Preparative: 5-20 mL/min or higher.[17]
Detection UV at 210-220 nmDetects the peptide backbone amide bonds.[14]
Gradient Linear gradient of B into AOptimized based on the hydrophobicity of the peptide.
Temperature Ambient to 60 °CHigher temperatures can improve peak shape.[16]

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Alloc Group

This protocol is based on commonly cited literature procedures.[1][8]

  • Resin Swelling: Swell the peptide-resin (with N-terminal Fmoc group intact) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.2 eq, ~23 mg) and phenylsilane (e.g., 20 eq, ~216 mg / 220 µL) in 4-5 mL of DCM. Note: Prepare this solution immediately before use as the catalyst is air-sensitive.

  • Deprotection Reaction: Drain the DCM from the swelled resin. Immediately add the freshly prepared deprotection solution to the resin.

  • Incubation: Gently agitate the resin slurry at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Drain the reaction solution. Thoroughly wash the resin with DCM (5 times), DMF (3 times), and DCM (5 times) to remove the catalyst and by-products.

  • Repeat (Recommended): To ensure complete deprotection, repeat steps 3-5 one more time.

  • Proceed: The resin is now ready for subsequent on-resin modification of the deprotected D-Lys side chain, or it can be washed and dried before proceeding to cleavage.

Protocol 2: General RP-HPLC Purification

  • Crude Peptide Preparation: Following cleavage from the resin and precipitation (e.g., with cold diethyl ether), dissolve the crude peptide powder in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water). If solubility is poor, add small increments of Mobile Phase B (acetonitrile) or a different solvent like isopropanol.

  • System Equilibration: Equilibrate the preparative RP-HPLC system, equipped with a C18 column, with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Filter the dissolved crude peptide through a 0.45 µm syringe filter and inject it onto the column.

  • Elution: Run a linear gradient of increasing Mobile Phase B. A typical scouting gradient might be 5% to 65% B over 60 minutes. The gradient should be optimized based on the results of an analytical HPLC run to provide the best separation around the target peptide's elution time.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide. Collect the beginning, apex, and tail of the peak in separate fractions to isolate the purest material.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and MS to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis On-Resin Synthesis (Fmoc/tBu) cluster_cleavage Cleavage & Purification sp_synthesis 1. Solid-Phase Peptide Synthesis (Incorporate this compound) alloc_deprotection 2. On-Resin Alloc Deprotection (Pd(PPh3)4 / PhSiH3) sp_synthesis->alloc_deprotection modification 3. Optional: On-Resin Side-Chain Modification alloc_deprotection->modification cleavage 4. Cleavage from Resin & Global Deprotection (TFA) alloc_deprotection->cleavage modification->cleavage precipitation 5. Precipitation & Isolation of Crude Peptide cleavage->precipitation purification 6. RP-HPLC Purification precipitation->purification analysis 7. Fraction Analysis (HPLC/MS) purification->analysis lyophilization 8. Lyophilization analysis->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_flowchart start Start Purification hplc_analysis Run Analytical RP-HPLC & MS on Crude Peptide start->hplc_analysis check_purity Is Target Peptide the Major Product? hplc_analysis->check_purity check_impurities Identify Major Impurities check_purity->check_impurities No optimize_hplc Optimize Preparative RP-HPLC Method (See Issue 2) check_purity->optimize_hplc Yes alloc_present Alloc-Protected Peptide (Mass +84 Da)? check_impurities->alloc_present incomplete_deprotection Troubleshoot: Incomplete Deprotection (See Issue 1) alloc_present->incomplete_deprotection Yes other_impurities Troubleshoot: Other Side Products (See Issue 3) alloc_present->other_impurities No purify Perform Preparative RP-HPLC optimize_hplc->purify end Purified Peptide purify->end

Caption: Troubleshooting decision flowchart for peptide purification.

orthogonal_strategy cluster_peptide Protected Peptide on Resin cluster_groups Protecting Groups & Removal Conditions peptide Resin—(AA)n—Lys(Side-Chain PG)—(AA)m—Nα-PG na_pg Nα-PG (e.g., Fmoc) removal_piperidine Piperidine (Base) na_pg->removal_piperidine Removed by sc_pg_acid Side-Chain PG (e.g., Boc, tBu) removal_tfa TFA (Acid) sc_pg_acid->removal_tfa Removed by sc_pg_alloc Side-Chain PG (e.g., this compound) removal_pd Pd(0) / Scavenger (Catalysis) sc_pg_alloc->removal_pd Removed by removal_piperidine->sc_pg_acid Stable removal_piperidine->sc_pg_alloc Stable removal_tfa->na_pg Stable (if not present) removal_tfa->sc_pg_alloc Stable removal_pd->na_pg Stable removal_pd->sc_pg_acid Stable

Caption: Orthogonality of Alloc in Fmoc-based SPPS.

References

Technical Support Center: Minimizing D-Amino Acid Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the racemization of D-amino acids during peptide synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single enantiomer of a chiral amino acid, typically the desired L- or D-form, converts into a mixture of both its L- and D-enantiomers.[1] During peptide synthesis, the stereochemical integrity of the α-carbon of the amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization during peptide synthesis?

A2: Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent attack by the amine component can occur from either face of the planar oxazolone, resulting in a mixture of L- and D-peptides.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an achiral enolate intermediate. Reprotonation of this enolate can occur from either side, leading to racemization. This pathway is more prevalent under strongly basic conditions.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to this side reaction. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization. Other amino acids that can be sensitive under certain conditions include Phenylalanine (Phe), Serine (Ser), and Aspartic acid (Asp).

Q4: What are the key factors that influence the extent of racemization?

A4: Several factors during the coupling step significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Modern uronium/aminium and phosphonium salt reagents generally offer better racemization suppression than older methods like carbodiimides used without additives.

  • Base: The type, strength, and concentration of the base used for activation and neutralization play a crucial role. Stronger, less sterically hindered bases tend to increase racemization.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) can significantly suppress racemization, especially when used with carbodiimide coupling reagents.

  • Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2]

  • Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes favoring lower racemization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.[3]

Troubleshooting Guides

Issue 1: High levels of racemization detected in the final peptide.

Possible Cause Troubleshooting Step
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU, HCTU, or COMU. For particularly sensitive amino acids, consider using a less reactive but safer coupling reagent.
Strong or Excess Base Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIPEA.[4] Use the minimum necessary amount of base.
Absence of Additives with Carbodiimides If using a carbodiimide like DIC, always include an additive such as HOBt, HOAt, or OxymaPure to suppress racemization.
Elevated Temperature If using microwave synthesis, consider lowering the coupling temperature, especially for sensitive residues like His and Cys.[2] For conventional synthesis, perform couplings at room temperature or below.
Prolonged Pre-activation Minimize the pre-activation time of the amino acid with the coupling reagent before adding the resin-bound amine. A pre-activation time of 5 minutes is often recommended.[3]

Issue 2: Racemization is observed specifically at Cysteine or Histidine residues.

Possible Cause Troubleshooting Step
High susceptibility of Cys and His For Cysteine, consider using a base-free carbodiimide coupling protocol (e.g., DIC/HOBt). For Histidine, ensure the imidazole side chain is appropriately protected (e.g., with a Trt or Mmt group).
Base-catalyzed racemization Employ a weaker, sterically hindered base such as 2,4,6-collidine.
High coupling temperature Perform the coupling of Cys and His residues at a lower temperature (e.g., room temperature) even if the rest of the synthesis is performed at an elevated temperature.[2]

Quantitative Data on Racemization

The following tables summarize quantitative data on the impact of various factors on the percentage of racemization during peptide synthesis.

Table 1: Comparison of Coupling Reagents and Bases on Phenylalanine Racemization

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA71%
HATUNMM56%
HATUTMP93%
HATUDMP93%
COMUDIPEA92%
COMUTMP96%
COMUDMP98%
DEPBTTMP98%
DEPBTDMP100%

Data adapted from a study on the synthesis of a model peptide containing Phenylglycine, which is also prone to racemization.[4]

Table 2: Effect of Temperature on Racemization of a Model Peptide

Reagent25°C (% Racemization)60°C (% Racemization)90°C (% Racemization)
HDMC + Oxyma21%53%60%
HDMC22%45%51%
COMU24%56%67%
DIC + Oxyma0%49%65%

This table illustrates the significant increase in racemization with elevated temperatures.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol outlines a standard manual synthesis on a Rink Amide resin.

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes, then drain the DMF.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution for pre-activation (allow to react for 5 minutes).

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After coupling the final amino acid, wash the resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS)).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Racemization Detection by Marfey's Analysis

This method is used to determine the enantiomeric composition of amino acids after peptide hydrolysis.

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 1 mg) in a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl in D₂O to correct for acid-hydrolysis-induced racemization).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the acid to dryness.

  • Derivatization with Marfey's Reagent (FDAA):

    • Dissolve the amino acid hydrolysate in 100 µL of water.

    • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃).

    • Add 40 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize by adding 20 µL of 1 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Dissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject an aliquot onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Monitor the elution profile at 340 nm.

    • Compare the retention times of the derivatized amino acids from the sample with those of derivatized L- and D-amino acid standards. The D-amino acid derivatives typically elute later than the L-amino acid derivatives.

  • Quantification: The percentage of racemization is calculated by integrating the peak areas of the L- and D-diastereomers for each amino acid.

Protocol 3: Chiral HPLC Analysis of Peptide Diastereomers

This protocol provides a general guideline for separating peptide diastereomers using a chiral stationary phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) based on the properties of the peptide. Common CSPs for peptides include those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T, V, R) or cyclodextrins.[6]

  • Mobile Phase Selection:

    • Normal Phase: Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. This mode is often effective for separating N-protected amino acids and small peptides.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile, methanol, and ethanol, often with acidic or basic additives to improve peak shape and resolution.

    • Reversed Phase: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. This is a common starting point for peptide separations.

  • Method Development and Optimization:

    • Dissolve the crude peptide mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Start with a simple isocratic or gradient elution and observe the separation.

    • Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer), the type and concentration of additives (e.g., TFA, formic acid, diethylamine), the flow rate, and the column temperature.

  • Quantification: The percentage of each diastereomer is determined by integrating the peak areas in the chromatogram.

Visualizations

RacemizationMechanisms Mechanisms of Racemization in Peptide Synthesis cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway ActivatedAA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) ActivatedAA->Oxazolone - H₂O (Cyclization) RacemicPeptide1 Racemic Peptide Oxazolone->RacemicPeptide1 + Amine (Nucleophilic Attack) ActivatedAA2 Activated N-Protected Amino Acid Enolate Enolate Intermediate (Achiral) ActivatedAA2->Enolate + Base - H⁺ RacemicPeptide2 Racemic Peptide Enolate->RacemicPeptide2 + H⁺ + Amine

Caption: Mechanisms of racemization during peptide bond formation.

RacemizationAnalysisWorkflow Workflow for Racemization Analysis Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization (Marfey's Reagent) AminoAcids->Derivatization DerivatizedAAs Diastereomeric Mixture Derivatization->DerivatizedAAs HPLC Reverse-Phase HPLC DerivatizedAAs->HPLC Analysis Quantification of L- and D-isomers HPLC->Analysis

Caption: Experimental workflow for determining racemization by Marfey's analysis.

FactorsInfluencingRacemization Factors Influencing Racemization Racemization Racemization CouplingReagent Coupling Reagent CouplingReagent->Racemization Base Base (Strength, Sterics) Base->Racemization Temperature Temperature Temperature->Racemization Solvent Solvent Polarity Solvent->Racemization Preactivation Pre-activation Time Preactivation->Racemization AminoAcid Amino Acid Side Chain (e.g., His, Cys) AminoAcid->Racemization

Caption: Key factors that influence the extent of racemization.

References

Impact of scavengers on Alloc deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of scavengers on the efficiency of allyloxycarbonyl (Alloc) deprotection in chemical synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the role of a scavenger in Alloc deprotection?

A1: During the palladium-catalyzed deprotection of the Alloc group, a reactive allyl cation is generated. If not trapped, this cation can lead to undesirable side reactions, most notably the re-alkylation of the deprotected amine, which results in byproduct formation.[1] Scavengers are nucleophilic species added to the reaction mixture to efficiently trap the allyl cation, preventing these side reactions and ensuring a clean and complete deprotection.[1][2]

Q2: What are the most common scavengers used for Alloc deprotection?

A2: A variety of scavengers are used, and the choice can significantly impact the reaction's efficiency. Commonly used scavengers include:

  • Phenylsilane (PhSiH₃): A widely used hydride donor that reduces the allyl group.[1][2][3]

  • Dimethylamine-borane complex (Me₂NH·BH₃): A highly effective scavenger, often leading to quantitative Alloc removal without allyl back-alkylation.[1][4]

  • Morpholine: A common nucleophilic scavenger.[1][2]

  • Meldrum's acid: Used in combination with a silane and a base, it has been shown to be effective.[5]

  • Triethylsilane (TES-H): Another silane-based scavenger.[5]

Q3: How do I choose the best scavenger for my specific substrate?

A3: The optimal scavenger depends on the substrate and reaction conditions. For deprotection of secondary amines on a solid phase, Me₂NH·BH₃ has been reported to be superior to morpholine and PhSiH₃, resulting in quantitative deprotection without the side product of allyl back-alkylation.[1][4] For in-solution deprotection, a combination of Meldrum's acid, a silane like TES-H, and a base such as DIPEA has proven effective.[5] It is often beneficial to perform a small-scale screen of different scavengers to identify the optimal conditions for a new or sensitive substrate.

Q4: Can incomplete deprotection occur even with a scavenger?

A4: Yes, incomplete deprotection can still occur for several reasons:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and may become oxidized and inactive, especially over extended reaction times.[6][7][8]

  • Insufficient Scavenger: An inadequate amount of scavenger may not efficiently trap all the generated allyl cations, potentially leading to side reactions that consume the starting material or product.

  • Steric Hindrance: A sterically hindered Alloc group may require longer reaction times or elevated temperatures for complete removal.

  • Poor Reagent Quality: Old or degraded scavengers or catalysts can lead to lower reaction efficiency.[5]

Q5: What are common side reactions, and how can they be minimized?

A5: The most common side reaction is the N-allylation of the deprotected amine by the allyl cation intermediate.[1] This can be minimized by using an effective scavenger in a sufficient excess to rapidly trap the allyl cation. Other potential side reactions can arise from the protecting groups on other parts of the molecule. Careful selection of orthogonal protecting groups is crucial.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection 1. Inactive Palladium Catalyst.[6][7] 2. Insufficient scavenger or catalyst. 3. Reaction time is too short. 4. Low reaction temperature.1. Use freshly prepared catalyst solutions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the equivalents of the scavenger and/or catalyst. 3. Increase the reaction time and monitor the reaction progress by LC-MS.[1] 4. Gently heat the reaction. Microwave heating has been shown to accelerate deprotection.[6][7][8]
Presence of Allylated Byproduct Inefficient scavenging of the allyl cation.[1]1. Switch to a more effective scavenger (e.g., from PhSiH₃ to Me₂NH·BH₃ for secondary amines).[1][4] 2. Increase the concentration of the scavenger.
Reaction works in solution but not on solid phase 1. Poor resin swelling. 2. Inefficient diffusion of reagents into the resin beads.1. Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) before adding the deprotection cocktail.[1] 2. Increase reaction time and consider gentle agitation.
Variability between batches Inconsistent quality of reagents (catalyst, scavenger, solvent).[5]1. Use high-purity, dry solvents. 2. Use fresh, high-quality catalyst and scavenger for each reaction. Avoid using old solutions of the catalyst.[5]

Quantitative Data on Scavenger Efficiency

The following tables summarize quantitative data from various studies on the efficiency of different scavengers in Alloc deprotection.

Table 1: In-Solution Alloc Deprotection Screening [5]

Reaction Conditions: Peptide sequence 1 (2.5 µmol scale) with 3 equivalents of Meldrum's acid, silane, and base, and 0.2 equivalents of Pd catalyst in DMF. Monitored by LCMS after 10 minutes.

SilaneBaseCatalystConversion (%)
TES-HDIPEAPd(PPh₃)₂Cl₂100
TES-HDIPEAPd(PhCN)₂Cl₂100
TES-HDIPEAPd(MeCN)₂Cl₂100
TES-HDIPEAPd₂(dba)₃100
PhSiH₃DIPEAPd(PPh₃)₂Cl₂100
TES-HDBUPd(PPh₃)₂Cl₂100
TES-HTEAPd(PPh₃)₂Cl₂100

Table 2: Comparison of Scavengers for On-Resin Alloc Deprotection of Secondary Amines [4]

Reaction Conditions: Pd[PPh₃]₄ catalyst.

ScavengerEquivalentsTime (min)Outcome
Me₂NH·BH₃4040Quantitative removal, no allyl back alkylation
Morpholine--Inferior to Me₂NH·BH₃
PhSiH₃--Inferior to Me₂NH·BH₃

Experimental Protocols

Protocol 1: General Procedure for In-Solution Alloc Deprotection [5]

  • Scavenger Solution Preparation:

    • Prepare a stock solution of the scavenger mixture. For example, to a solution of Meldrum's acid (1 equivalent) in DMF, add a solution of DIPEA (1 equivalent) in DCM, followed by a solution of TES-H (1 equivalent) in DMF.

  • Reaction Setup:

    • In a reaction vial, dissolve the Alloc-protected substrate in DMF.

    • To the stirring solution, add the premixed scavenger solution (typically 3 equivalents of each component).

    • Add the palladium catalyst (e.g., 0.2 equivalents of a 2.5 mM solution of Pd(PPh₃)₂Cl₂ in DMF).

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by LC-MS at regular intervals (e.g., every 10 minutes) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, proceed with standard aqueous work-up and purification procedures (e.g., HPLC).

Protocol 2: General Procedure for On-Resin Alloc Deprotection [1]

  • Resin Swelling:

    • Place the resin-bound Alloc-protected substrate in a reaction vessel.

    • Swell the resin in a suitable solvent such as DMF or DCM for at least 30 minutes.

  • Reagent Preparation:

    • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents per Alloc group) and the scavenger (e.g., Me₂NH·BH₃, 40 equivalents per Alloc group) in the reaction solvent.

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the reagent solution to the swollen resin.

    • Gently agitate the mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection by taking a small aliquot of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and DMF to remove all traces of the catalyst and scavenger.

Visualizations

Alloc_Deprotection_Mechanism Alloc_Protected R₂N-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺ Alloc_Protected->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L₄ Deprotected_Amine R₂NH Pi_Allyl_Complex->Deprotected_Amine - CO₂ Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger CO2 CO₂ Scavenger Scavenger Scavenger->Allyl_Scavenger Regenerated_Pd0 Pd(0) Allyl_Scavenger->Regenerated_Pd0 Regenerates Pd(0)

Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Alloc_Deprotection_Workflow Start Start: Alloc-protected substrate Prepare_Reagents Prepare Pd(0)/Scavenger solution Start->Prepare_Reagents Reaction Add solution and react Prepare_Reagents->Reaction Monitor Monitor reaction (e.g., by LC-MS) Reaction->Monitor Complete Complete? Monitor->Complete Complete->Reaction No Workup Work-up / Wash Complete->Workup Yes End End: Deprotected product Workup->End

Caption: General Experimental Workflow for Alloc Deprotection.

References

Technical Support Center: Stability and Use of the Alloc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and application of the allyloxycarbonyl (Alloc) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Alloc group and why is it used in peptide synthesis?

A1: The allyloxycarbonyl (Alloc) group is an amine-protecting group valued for its unique deprotection mechanism. It is considered an orthogonal protecting group, meaning it can be removed under specific, mild conditions that do not affect other common protecting groups like the acid-labile Boc group or the base-labile Fmoc group.[1] This orthogonality is crucial for complex peptide synthesis, enabling selective deprotection of specific amino acid side chains for modifications such as cyclization, branching, or the attachment of labels.[2]

Q2: How does the stability of the Alloc group compare to Fmoc and Boc groups under their respective deprotection conditions?

A2: The Alloc group is generally stable under the conditions used for both Fmoc and Boc deprotection. It is resistant to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions of Boc removal (e.g., trifluoroacetic acid - TFA). This robust orthogonality allows for its selective removal without compromising the integrity of the rest of the peptide chain protected with these standard groups.

Q3: What are the standard conditions for removing the Alloc group?

A3: The most common method for Alloc deprotection is a palladium(0)-catalyzed reaction.[3] This is typically achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger molecule. The scavenger, for instance phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex, traps the allyl cation that is released, preventing side reactions.[3][4] The reaction is usually performed in a solvent like dichloromethane (DCM).

Q4: Are there any metal-free alternatives for Alloc deprotection?

A4: Yes, a metal-free method for on-resin Alloc removal has been developed using iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture like PolarClean/ethyl acetate.[5] This method proceeds via an iodocyclization mechanism and offers a more sustainable alternative to palladium-based deprotection.

Troubleshooting Guides

Issue 1: Incomplete Alloc Deprotection

Q: My Alloc deprotection reaction is incomplete, as confirmed by mass spectrometry. What are the possible causes and how can I resolve this?

A: Incomplete deprotection is a common issue that can often be resolved by addressing the following factors:

  • Cause: Inactive Palladium Catalyst. The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Use freshly opened, high-quality Pd(PPh₃)₄. Prepare the deprotection solution immediately before use. While often performed under an inert atmosphere, some studies show that with microwave heating, deprotection can be successful even under atmospheric conditions due to the rapid reaction time.[6][7]

  • Cause: Insufficient Reagents or Reaction Time.

    • Solution: Increase the equivalents of the palladium catalyst and scavenger. Extending the reaction time or performing a second deprotection cycle can also drive the reaction to completion.[2] For on-resin deprotections, ensure proper swelling of the resin for reagent accessibility.

  • Cause: Inefficient Scavenger.

    • Solution: Phenylsilane is a very effective scavenger.[2] If you are using other scavengers like morpholine, consider switching to phenylsilane or using a borane complex. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be particularly effective.[4]

Issue 2: Side Reactions During Alloc Deprotection

Q: I am observing a side product with a mass corresponding to the re-allylation of my deprotected amine. How can I prevent this?

A: This side reaction occurs when the allyl cation is not effectively trapped by the scavenger and reacts with the newly liberated free amine.

  • Cause: Insufficient or Ineffective Scavenger.

    • Solution: The most direct solution is to increase the concentration of the allyl scavenger. Phenylsilane is highly efficient at preventing these side reactions.[2] Ensure the scavenger is added to the reaction mixture along with the palladium catalyst.

  • Cause: Nature of the Amine.

    • Solution: If the deprotected amine is particularly nucleophilic, ensure a high concentration of an effective scavenger is present throughout the reaction.

Issue 3: Compatibility with Coupling Reagents

Q: Can standard peptide coupling reagents prematurely cleave the Alloc group?

A: The Alloc group is generally stable to most standard peptide coupling conditions. However, the specific choice of coupling reagent and reaction conditions can influence its stability. While comprehensive quantitative data directly comparing the stability of the Alloc group with all common coupling reagents is limited, successful syntheses have been reported using various coupling agents in the presence of Alloc-protected residues. For instance, HATU and DIC/Oxyma have been used for couplings in sequences containing Alloc-protected amino acids without significant premature cleavage being reported.[8][9] It is always advisable to perform a small-scale test reaction if you are using a novel or particularly reactive coupling agent in a critical step.

Data Presentation

Table 1: Comparison of On-Resin Alloc Deprotection Methods

MethodCatalyst/ReagentScavengerSolventTemperatureTimeAdvantagesDisadvantages
Classical Palladium-Catalyzed Pd(PPh₃)₄ (0.1-0.25 eq)Phenylsilane (20 eq)DCM or DMFRoom Temp.2 x 20 minWell-established, reliableRequires inert atmosphere, catalyst can be air-sensitive
Microwave-Assisted Pd(PPh₃)₄ (0.25 eq)Phenylsilane (15 eq)DCM or DMF38-40°C2 x 5 minSignificantly faster, can be performed under atmospheric conditionsRequires microwave synthesizer
Metal-Free Iodine (I₂) (5 eq)Water (H₂O)PolarClean/EtOAc50°C1.5 hoursSustainable, avoids heavy metalsMay not be suitable for all sequences (e.g., those with Tyr(t-Bu))[5]

Experimental Protocols

Protocol 1: Alloc Protection of Fmoc-Lys-OH

This protocol describes the protection of the ε-amino group of Fmoc-L-lysine.

  • Dissolution: Dissolve Fmoc-L-lysine-OH in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Base Addition: Add a base, such as sodium carbonate or DIEA, to deprotonate the amino groups.

  • Alloc-Cl Addition: Slowly add allyl chloroformate (Alloc-Cl) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: On-Resin Palladium-Catalyzed Alloc Deprotection

This protocol is for the removal of the Alloc group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Reagent Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.

  • Deprotection: Add the deprotection solution to the swollen resin. Agitate the mixture gently for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection. A second deprotection cycle can be performed if necessary.[2]

Protocol 3: On-Resin Peptide Cyclization Following Alloc Deprotection

This protocol outlines the formation of a lactam bridge between a deprotected lysine side chain and a glutamic acid side chain.

  • Alloc Deprotection: Perform the on-resin Alloc deprotection of the lysine side chain as described in Protocol 2.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, remove the Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cyclization Coupling: Add a solution of a coupling reagent (e.g., PyBOP or HATU) and a base (e.g., DIPEA) in DMF to the resin.[10]

  • Reaction: Agitate the resin at room temperature. The reaction time can vary from minutes to hours and should be monitored for completion.[10]

  • Final Steps: After cyclization is complete, wash the resin, and proceed with the final cleavage of the cyclic peptide from the resin.

Visualizations

Alloc_Protection_Mechanism cluster_reactants Reactants Amine R-NH₂ (Amine) ProtectedAmine R-NH-Alloc (Protected Amine) Amine->ProtectedAmine Nucleophilic Attack AllocCl Alloc-Cl (Allyl Chloroformate) AllocCl->ProtectedAmine Base Base Base->Amine Deprotonation

Mechanism of Alloc protection of an amine.

Alloc_Deprotection_Catalytic_Cycle Alloc_Peptide Alloc-Protected Peptide Pi_Allyl_Complex π-Allyl-Pd(II) Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)(PPh₃)₄ Pi_Allyl_Complex->Pd0 + Scavenger Deprotected_Peptide Deprotected Peptide (R-NH₂) Pi_Allyl_Complex->Deprotected_Peptide Decarboxylation Allyl_Scavenger_Adduct Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Scavenger_Adduct Allyl Transfer Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->Allyl_Scavenger_Adduct

Catalytic cycle for palladium-mediated Alloc deprotection.

On_Resin_Cyclization_Workflow start Start: Linear Peptide on Resin (with Lys(Alloc) and Glu(OtBu)) alloc_deprotection 1. Selective Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) start->alloc_deprotection wash1 2. Wash Resin alloc_deprotection->wash1 fmoc_deprotection 3. N-terminal Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotection wash2 4. Wash Resin fmoc_deprotection->wash2 cyclization 5. On-Resin Cyclization (Coupling Reagent, e.g., HATU/DIPEA) wash2->cyclization wash3 6. Wash Resin cyclization->wash3 cleavage 7. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash3->cleavage end End: Purified Cyclic Peptide cleavage->end

Workflow for on-resin cyclization after Alloc deprotection.

References

Technical Support Center: Residual Palladium Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium from peptide synthesis.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove residual palladium from synthesized peptides?

A1: Residual palladium, a common catalyst in peptide synthesis for reactions like deprotection of Alloc groups, can have significant negative impacts.[1][2] It can interfere with biological assays, potentially leading to inaccurate results.[3][4] Furthermore, for therapeutic peptides, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities, including palladium, due to potential toxicity.[1][2] Residual palladium may also affect the peptide's structure, stability, and overall quality.[3]

Q2: What are the primary methods for removing residual palladium from peptide synthesis?

A2: The most common methods for removing residual palladium include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are functionalized with thiol, thiourea, or amine groups on a silica or polymer backbone.[5][6]

  • Filtration: Passing the peptide solution through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[5]

  • Crystallization: Purifying the peptide by crystallization, which can leave palladium impurities in the mother liquor.[5]

  • Chromatography: Employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can effectively separate the peptide from palladium residues.

Q3: How do I choose the best palladium removal method for my specific peptide?

A3: The optimal method depends on several factors:

  • The nature of your peptide: Consider its solubility, stability, and the presence of functional groups that might interact with the chosen removal agent (e.g., free thiols in cysteine residues).

  • The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species? Filtration is effective for heterogeneous palladium, while scavengers are better for dissolved forms.[5]

  • The scale of your synthesis: For large-scale synthesis, the cost and scalability of the removal method are important considerations.

  • Downstream application: The required final purity of the peptide will dictate the necessary rigor of the palladium removal process.

Troubleshooting Guides

Issue 1: Inefficient Palladium Removal with Scavengers

Symptom: High levels of residual palladium detected after treatment with a scavenger.

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It's recommended to screen a small panel of scavengers to find the most effective one for your specific reaction conditions.
Insufficient Scavenger Amount The amount of scavenger should be in excess relative to the amount of palladium. A typical starting point is to use 5-10 weight equivalents of the scavenger to the crude peptide.
Suboptimal Reaction Conditions Time, temperature, and solvent can significantly impact scavenger efficiency. While many scavengers work at room temperature, gentle heating (e.g., 35-40°C) can sometimes improve performance.[7] Ensure adequate stirring to maximize contact between the scavenger and the peptide solution.
Product-Palladium Complexation The peptide itself may form a stable complex with palladium, hindering its removal. Consider altering the solvent or adding a competing ligand to disrupt this interaction before adding the scavenger.
Issue 2: Peptide Product Loss During Palladium Removal

Symptom: Low yield of the final peptide product after the palladium removal step.

Possible CauseTroubleshooting Steps
Non-specific Binding to Scavenger The peptide may be adsorbing to the solid support of the scavenger. Minimize the amount of scavenger used to the lowest effective quantity. After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.
Co-precipitation with Palladium Changes in solvent or pH during the removal process might cause the peptide to precipitate along with the palladium. Ensure the peptide remains fully solubilized throughout the procedure.
Peptide Instability The conditions used for palladium removal (e.g., elevated temperature, prolonged stirring) might be degrading the peptide. Monitor peptide integrity by HPLC during the process optimization.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers based on literature data. Please note that efficiency can vary depending on the specific reaction conditions and the nature of the peptide.

ScavengerFunctional GroupSupportTypical LoadingConditionsInitial Pd (ppm)Final Pd (ppm)Reference
SiliaMetS® ThiolThiolSilica50 wt%35°C, 17 h, THF/Water>13002[7]
N-acetyl cysteineThiol-Wash30-40°C, 64 h8600975[2]
SEM-26ThiolPolymer0.15 w/w30-40°C, 22 h938290[2]
Activated Carbon-Carbon--8600>1000[2]

Experimental Protocols

Protocol 1: Palladium Removal from Solid-Phase Peptide Synthesis (SPPS) Resin after Alloc Deprotection

This protocol is designed for the removal of palladium directly from the resin-bound peptide after the deprotection of an Alloc (allyloxycarbonyl) group.

Materials:

  • Peptide-resin with Alloc-protected amino acid(s)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger for allyl cations (e.g., dimethylamine-borane complex or phenylsilane)[8][9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Palladium scavenger (e.g., SiliaMetS® Thiol)

  • Shaker or bubbler

Procedure:

  • Alloc Deprotection:

    • Swell the peptide-resin in DCM.

    • Prepare a solution of the palladium catalyst and allyl cation scavenger in DCM.

    • Add the solution to the resin and shake or bubble with nitrogen for the recommended time (typically 30-60 minutes).[9]

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Palladium Scavenging:

    • Swell the resin in a suitable solvent like DCM or DMF.

    • Add the palladium scavenger (e.g., SiliaMetS® Thiol, 5-10 equivalents relative to the palladium catalyst used).

    • Shake or bubble the suspension at room temperature for 2-4 hours.

    • Filter the resin and wash extensively with the solvent used for scavenging, followed by DCM and DMF.

  • Cleavage and Final Purification:

    • Proceed with the standard cleavage protocol for your peptide.

    • Purify the crude peptide using RP-HPLC.

    • Analyze the final product for residual palladium content using ICP-MS.

Protocol 2: Palladium Removal from a Cleaved Peptide in Solution

This protocol is for removing residual palladium from a peptide that has already been cleaved from the solid support.

Materials:

  • Crude peptide containing residual palladium

  • Suitable solvent to dissolve the peptide (e.g., water, acetonitrile, DMF, or a mixture)

  • Palladium scavenger (e.g., SiliaMetS® Thiol)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or a syringe filter)

Procedure:

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent.

  • Scavenger Addition: Add the palladium scavenger (5-10 weight equivalents to the crude peptide) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 35-40°C) for 2-18 hours.[5] The optimal time should be determined empirically.

  • Filtration: Filter the mixture to remove the solid-supported scavenger. If using a loose scavenger, a pad of Celite® can aid in filtration.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed peptide.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Purify the peptide by RP-HPLC and analyze the final product for residual palladium content using ICP-MS.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Removal Palladium Removal cluster_Analysis Purification & Analysis SPPS_Start Start SPPS Alloc_Deprotection Alloc Deprotection (Pd Catalyst) SPPS_Start->Alloc_Deprotection Scavenging On-Resin Scavenging Alloc_Deprotection->Scavenging Option 1 Cleavage Cleavage from Resin Alloc_Deprotection->Cleavage Option 2 Scavenging->Cleavage Solution_Scavenging Solution-Phase Scavenging Cleavage->Solution_Scavenging HPLC RP-HPLC Purification Cleavage->HPLC Direct Purification Filtration Filtration Solution_Scavenging->Filtration Filtration->HPLC ICP_MS ICP-MS Analysis HPLC->ICP_MS Final_Product Pure Peptide (<10 ppm Pd) ICP_MS->Final_Product

Caption: Workflow for Palladium Removal in Peptide Synthesis.

troubleshooting_logic node_action node_action node_outcome node_outcome High_Pd High Residual Pd? Scavenger_Screen Screen Scavengers High_Pd->Scavenger_Screen Yes Low_Yield Low Peptide Yield? High_Pd->Low_Yield No Increase_Equivalents Increase Scavenger Equivalents Scavenger_Screen->Increase_Equivalents Optimize_Conditions Optimize Time/ Temp/Solvent Increase_Equivalents->Optimize_Conditions Successful_Removal Successful Removal Optimize_Conditions->Successful_Removal Minimize_Scavenger Minimize Scavenger Amount & Wash Low_Yield->Minimize_Scavenger Yes Low_Yield->Successful_Removal No Check_Solubility Check Peptide Solubility Minimize_Scavenger->Check_Solubility Check_Solubility->Successful_Removal

Caption: Troubleshooting Logic for Palladium Removal.

References

Validation & Comparative

A Head-to-Head Comparison of H-D-Lys(Alloc)-OH and H-D-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the successful synthesis of complex peptides. The choice between different protected amino acid derivatives can significantly impact yield, purity, and the feasibility of synthesizing peptides with specific modifications. This guide provides an in-depth, objective comparison of two commonly used protected D-lysine derivatives: H-D-Lys(Alloc)-OH and H-D-Lys(Boc)-OH. By examining their chemical properties, deprotection mechanisms, and performance in peptide synthesis, this document aims to equip researchers with the necessary information to make an informed choice for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundH-D-Lys(Boc)-OH
Protecting Group Allyloxycarbonyl (Alloc)tert-Butoxycarbonyl (Boc)
Deprotection Condition Palladium(0) catalysis (mild, neutral)Strong acid (e.g., TFA)
Orthogonality Orthogonal to acid- and base-labile groupsNot orthogonal to other acid-labile groups
Key Advantage Enables on-resin, site-specific modification of the lysine side chainRobust, well-established, and cost-effective for routine synthesis
Potential Side Reactions Palladium contamination, premature deprotectionAlkylation of sensitive residues by tert-butyl cation

Chemical Properties and Structure

Both this compound and H-D-Lys(Boc)-OH are derivatives of the D-isomer of lysine, an essential amino acid. The key difference lies in the protecting group attached to the ε-amino group of the lysine side chain.

This compound utilizes the allyloxycarbonyl (Alloc) group. The Alloc group is a carbamate that is stable to both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection. Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst and a scavenger.[1]

H-D-Lys(Boc)-OH , on the other hand, employs the tert-butoxycarbonyl (Boc) protecting group. The Boc group is also a carbamate but is labile to strong acids.[2] It is commonly removed using TFA. This makes it suitable for Boc-based SPPS strategies but limits its orthogonality in the context of other acid-sensitive protecting groups.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
This compoundC₁₀H₁₈N₂O₄230.26
H-D-Lys(Boc)-OHC₁₁H₂₂N₂O₄246.30

Performance in Peptide Synthesis: A Comparative Analysis

The choice between Alloc and Boc protection for the lysine side chain significantly influences the synthetic strategy and the potential for creating complex peptide architectures.

Orthogonality and Synthetic Flexibility

The primary advantage of This compound lies in its orthogonality. The ability to deprotect the Alloc group under specific, mild conditions, while other protecting groups (like Fmoc on the N-terminus and acid-labile groups on other side chains) remain intact, opens up a wide range of possibilities for on-resin peptide modification.[4] This is particularly valuable for the synthesis of:

  • Branched peptides: A second peptide chain can be synthesized on the deprotected lysine side chain.

  • Cyclic peptides: A lactam bridge can be formed between the deprotected lysine side chain and a carboxylic acid group elsewhere in the peptide.[1]

  • Peptides with post-translational modifications: The deprotected amine can be site-specifically modified with moieties like fluorophores, biotin, or polyethylene glycol (PEG).

In contrast, the Boc group of H-D-Lys(Boc)-OH is not orthogonal to the final cleavage from most solid supports in Fmoc-based SPPS, as both are typically removed by TFA.[5] This limits its utility for on-resin side-chain modifications.

Yield and Purity

While direct, side-by-side comparative studies on identical peptides are scarce, data from various sources allows for a general assessment of performance.

ParameterThis compoundH-D-Lys(Boc)-OH
Typical Crude Purity 79-93% (for branched peptides via on-resin deprotection)[6]Generally high for linear peptides; dependent on sequence and coupling efficiency
Deprotection Efficiency >95% with optimized protocols[7]High, but can be incomplete in aggregated sequences[8]

This compound can yield peptides of high purity, particularly when used in the synthesis of complex structures like branched peptides.[6] However, incomplete deprotection or side reactions related to the palladium catalyst can affect the final purity.

H-D-Lys(Boc)-OH is a workhorse in routine peptide synthesis and generally provides high yields and purity for linear peptides. The efficiency of Boc deprotection is typically high, although it can be hampered by peptide aggregation on the resin.[8]

Side Reactions and Mitigation Strategies

Both protecting groups are associated with potential side reactions that must be considered and mitigated.

This compound:

  • Palladium Contamination: Residual palladium from the deprotection step can be difficult to remove and may interfere with subsequent synthetic steps or biological assays. Thorough washing is crucial.

  • Premature Deprotection: In some instances, the Alloc group can be partially cleaved under certain conditions, leading to side products.

  • Allylation: The allyl cation generated during deprotection can potentially alkylate nucleophilic residues. The use of efficient scavengers is essential to prevent this.

H-D-Lys(Boc)-OH:

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during acid-catalyzed deprotection is a potent electrophile that can modify sensitive amino acid side chains, particularly tryptophan and tyrosine.[2] The inclusion of scavengers like triisopropylsilane (TIS) or water in the deprotection cocktail is standard practice to trap these cations.

  • Incomplete Deprotection: In long or aggregation-prone peptide sequences, the acidic deprotection reagent may not efficiently access all Boc groups, leading to deletion sequences in the final product.[8]

Experimental Protocols

Deprotection of this compound on Solid Support

This protocol describes the on-resin deprotection of the Alloc group from a lysine side chain.

Materials:

  • Peptide-resin containing a D-Lys(Alloc) residue

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in DCM.

  • Add phenylsilane (24 equivalents relative to resin loading) to the palladium solution.

  • Add the deprotection solution to the resin and agitate the mixture for 30-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove the catalyst and scavenger.

  • A second deprotection cycle may be performed to ensure complete removal of the Alloc group.

  • The resin is now ready for the next coupling step on the deprotected lysine side chain.

Deprotection of H-D-Lys(Boc)-OH during Final Cleavage

This protocol describes the removal of the Boc group from the lysine side chain simultaneously with the cleavage of the peptide from the resin in a standard Fmoc-SPPS workflow.

Materials:

  • Peptide-resin with a D-Lys(Boc) residue

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Triisopropylsilane (TIS) as a scavenger

  • Water, deionized

  • Dichloromethane (DCM), peptide synthesis grade

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Synthetic Logic

The choice between this compound and H-D-Lys(Boc)-OH is fundamentally a decision about the desired synthetic pathway.

G cluster_0 Fmoc-SPPS Workflow cluster_1 Orthogonal Strategy with this compound Start Start SPPS (Fmoc Chemistry) Elongation Peptide Chain Elongation Start->Elongation Lys_Incorporation Incorporate D-Lysine Derivative Elongation->Lys_Incorporation Continue_Elongation Continue Elongation Lys_Incorporation->Continue_Elongation Alloc_Deprotection On-Resin Alloc Deprotection (Pd(0) catalyst) Final_Cleavage Final Cleavage from Resin & Global Deprotection (TFA) Continue_Elongation->Final_Cleavage Continue_Elongation->Alloc_Deprotection Linear_Peptide Linear Peptide Final_Cleavage->Linear_Peptide Side_Chain_Modification Site-Specific Side Chain Modification (e.g., branching, cyclization) Alloc_Deprotection->Side_Chain_Modification Side_Chain_Modification->Final_Cleavage Modified_Peptide Modified Peptide

Caption: Synthetic pathways in Fmoc-SPPS.

The diagram above illustrates the divergent synthetic possibilities offered by the two lysine derivatives. While both can be incorporated into a standard linear synthesis, this compound provides an orthogonal handle for on-resin modifications, enabling the synthesis of more complex peptide architectures.

G cluster_Alloc This compound Deprotection cluster_Boc H-D-Lys(Boc)-OH Deprotection Alloc_Start Peptide-Resin with D-Lys(Alloc) Alloc_Reaction On-Resin Reaction (Room Temperature) Alloc_Start->Alloc_Reaction Alloc_Reagents Pd(PPh₃)₄ + Phenylsilane in DCM Alloc_Reagents->Alloc_Reaction Alloc_Wash Wash with DCM and DMF Alloc_Reaction->Alloc_Wash Alloc_End Peptide-Resin with Free Lysine Side Chain Alloc_Wash->Alloc_End Boc_Start Peptide-Resin with D-Lys(Boc) Boc_Reaction Cleavage & Deprotection (Room Temperature) Boc_Start->Boc_Reaction Boc_Reagents TFA/TIS/H₂O (Cleavage Cocktail) Boc_Reagents->Boc_Reaction Boc_Precipitate Precipitate with Cold Diethyl Ether Boc_Reaction->Boc_Precipitate Boc_End Crude Deprotected Peptide Boc_Precipitate->Boc_End

Caption: Experimental workflows for deprotection.

This diagram contrasts the experimental workflows for the deprotection of the Alloc and Boc groups on the lysine side chain. The Alloc group is removed on-resin under mild conditions, preserving the peptide's attachment to the solid support for further modifications. The Boc group is typically removed during the final, harsh acidic cleavage from the resin.

Conclusion and Recommendations

The choice between this compound and H-D-Lys(Boc)-OH is contingent upon the specific goals of the peptide synthesis project.

H-D-Lys(Boc)-OH is the preferred choice for:

  • Routine synthesis of linear peptides: Its use is well-established, cost-effective, and generally provides high yields and purity for straightforward sequences.

  • Boc-based SPPS strategies: It is the standard lysine derivative for this synthetic approach.

This compound is the superior option for:

  • Synthesis of complex peptides: Its orthogonality is indispensable for creating branched peptides, cyclic peptides, and peptides requiring site-specific modifications.

  • Fmoc-based SPPS requiring on-resin side-chain manipulation: It provides a versatile handle for advanced peptide engineering.

For researchers embarking on the synthesis of novel and complex peptide architectures, the synthetic flexibility offered by this compound often outweighs the additional cost and steps associated with its use. Conversely, for the production of simpler, linear peptides, the robustness and simplicity of using H-D-Lys(Boc)-OH make it a highly reliable and efficient choice. Ultimately, a thorough understanding of the chemical properties and synthetic implications of each protecting group is essential for the successful design and execution of any peptide synthesis endeavor.

References

Advantages of Alloc protecting group over other lysine protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the selection of an appropriate protecting group for reactive amino acid side chains is paramount to achieving high yields and purity. For lysine, with its nucleophilic ε-amino group, effective protection is crucial to prevent unwanted side reactions. While traditional protecting groups like Boc, Cbz, and Fmoc are widely used, the allyloxycarbonyl (Alloc) group presents a unique set of advantages, primarily centered around its orthogonal deprotection strategy. This guide provides an objective comparison of the Alloc protecting group with other common lysine protecting groups, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonality: A Key Advantage of Alloc

The primary advantage of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to the conditions used for removing many other protecting groups.[1] Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group without affecting others on the same molecule.[1] This is particularly valuable in the synthesis of complex peptides, such as those with branched or cyclic structures, and for the site-specific introduction of modifications like fluorescent labels or polyethylene glycol (PEG) chains.[2]

The Alloc group is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal.[3] This allows for the selective deprotection of the lysine side chain at any stage of the synthesis, providing a strategic handle for further chemical manipulation.

Orthogonality Peptide Fully Protected Peptide (Nα-Fmoc, Lys(Alloc), Other(Boc/tBu)) Lys_deprotected Nα-Fmoc Peptide Lys(NH2) Peptide->Lys_deprotected Pd(0) catalyst (e.g., Pd(PPh3)4) N_deprotected Peptide (N-terminal NH2, Lys(Alloc)) Peptide->N_deprotected Base (e.g., Piperidine) Final_deprotected Deprotected Peptide Lys_deprotected->Final_deprotected Base, then Acid N_deprotected->Final_deprotected Pd(0), then Acid

Comparative Analysis of Lysine Protecting Groups

The choice of a protecting group significantly impacts the overall synthetic workflow, including reaction conditions, potential side reactions, and the final purity of the peptide. Below is a comparison of the Alloc group with Boc, Cbz, and Fmoc.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Disadvantages
Alloc Palladium (0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM.[4]Fully orthogonal to acid- and base-labile protecting groups; mild deprotection conditions.[5]Requires a metal catalyst which may need to be carefully removed; potential for catalyst poisoning by sulfur-containing residues.[]
Boc Moderate to strong acids (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[7]Well-established chemistry; robust and generally provides high yields.[8]Harsh acidic conditions can lead to side reactions with sensitive residues (e.g., Trp, Met); not orthogonal to other acid-labile groups.[9]
Cbz Catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) or strong acids.[10]Stable to a wide range of reagents; useful in solution-phase synthesis.Hydrogenolysis is not compatible with sulfur-containing amino acids and some other functional groups; requires specialized equipment.[10]
Fmoc Mild base (e.g., 20% piperidine in Dimethylformamide (DMF)).[]Orthogonal to acid-labile protecting groups; deprotection can be monitored by UV spectroscopy.[8]Potential for side reactions like aspartimide formation and diketopiperazine formation, especially with certain amino acid sequences.[8]

Quantitative Data Presentation

Table 1: Deprotection Efficiency and Purity

Protecting GroupDeprotection MethodTypical Reaction TimeReported Purity/Yield of Final Product
Alloc Pd(PPh₃)₄, Phenylsilane in DCM30 min - 2 hours>82% purity for a branched peptide after subsequent coupling.[4]
Boc 25-50% TFA in DCM30 min - 2 hoursHigh yields, often >90% after purification.[7]
Cbz H₂/Pd on Carbon1 - 16 hoursYields can be high (>90%) but are sequence-dependent.[10]
Fmoc 20% Piperidine in DMF10 - 30 minPurity can be high, but susceptible to sequence-dependent side reactions.[11]

Note: The purity and yield are highly dependent on the specific peptide sequence, the overall synthetic strategy, and the purification methods employed.

Experimental Protocols

Below are detailed protocols for the deprotection of each of the four lysine protecting groups.

Protocol 1: Alloc Deprotection

Materials:

  • Alloc-protected peptide on solid support

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Reaction vessel

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add phenylsilane (10 to 20 equivalents) to the palladium solution.

  • Add the catalyst solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., a small-scale cleavage followed by HPLC-MS).

  • Once the deprotection is complete, wash the resin thoroughly with DCM, followed by a chelating wash (e.g., a solution of sodium N,N-diethyldithiocarbamate) to remove residual palladium, and finally with DMF.[11]

Alloc_Deprotection Lys_Alloc Lysine-Alloc Pi_Allyl π-allyl Palladium Complex Lys_Alloc->Pi_Allyl + Pd(0) Pd_complex Pd(PPh3)4 Carbamate Carbamate Anion Pi_Allyl->Carbamate Scavenged_Allyl Scavenged Allyl Group Pi_Allyl->Scavenged_Allyl + Scavenger Lys_NH2 Deprotected Lysine Carbamate->Lys_NH2 Decarboxylation Scavenger Allyl Scavenger (e.g., Phenylsilane) Scavenged_Allyl->Pd_complex Regenerates Pd(0)

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected peptide on solid support

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS), water)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours at room temperature.

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin with DMF and then DCM.

Protocol 3: Cbz Deprotection

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Place the reaction under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[12]

Protocol 4: Fmoc Deprotection

Materials:

  • Fmoc-protected peptide on solid support

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

  • Reaction vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes at room temperature.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Filter the resin and wash thoroughly with DMF, followed by DCM, and then DMF again.

Experimental Workflow for Comparison

A typical workflow to compare the efficiency of these protecting groups in the context of solid-phase peptide synthesis (SPPS) would involve the parallel synthesis of a model peptide.

SPPS_Workflow start Start with four identical resin batches synthesis Synthesize model peptide with Fmoc-Lys(PG)-OH where PG is: Alloc, Boc, Cbz, or Fmoc start->synthesis deprotection Perform selective on-resin deprotection of the Lysine side chain synthesis->deprotection modification Couple a reporter molecule (e.g., a fluorophore) to the liberated ε-amino group deprotection->modification cleavage Cleave the peptide from the resin and remove all other protecting groups modification->cleavage analysis Analyze purity and yield by HPLC and Mass Spectrometry cleavage->analysis

Conclusion

The Alloc protecting group offers a significant advantage in modern peptide synthesis due to its orthogonality to both acid- and base-labile protecting groups. This allows for the selective deprotection of the lysine side chain under mild conditions, enabling the synthesis of complex and modified peptides with high precision. While the use of a palladium catalyst requires careful consideration, the benefits of the Alloc group, particularly in the development of sophisticated peptide-based therapeutics and research tools, are substantial. The choice of the optimal lysine protecting group will ultimately depend on the specific requirements of the target peptide, including its sequence, desired modifications, and the overall synthetic strategy.

References

Comparing deprotection methods for Alloc group on D-lysine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alloc Group Deprotection on D-Lysine

For researchers and professionals in drug development and peptide chemistry, the selective removal of protecting groups is a critical step in the synthesis of complex molecules. The allyloxycarbonyl (Alloc) group is a valuable amine protecting group for lysine residues due to its orthogonality with many other common protecting groups, such as Boc and Fmoc.[1][2] This guide provides a comparative overview of common deprotection methods for the Alloc group on D-lysine, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Deprotection Methods

The most prevalent method for Alloc group removal involves a palladium(0)-catalyzed reaction.[1] Variations of this method exist, primarily differing in the choice of catalyst, scavenger, and reaction conditions. More recently, alternative methods using ruthenium catalysts or even metal-free conditions have been explored to address some of the limitations of palladium-based systems, such as catalyst sensitivity and the need for hazardous solvents.[3][4]

The following table summarizes the quantitative data for different Alloc deprotection methods.

Deprotection MethodCatalyst & LoadingScavenger & EquivalentsSolventReaction TimeYield/PurityReference
Palladium-Catalyzed
Pd(PPh₃)₄ / Phenylsilane10 mol%Phenylsilane (7.0 equiv)CH₂Cl₂1 hSemi-pure amine (quantitative)[1]
Pd(PPh₃)₄ / Phenylsilane (SPPS)0.1 equivPhenylsilane (20 equiv)DCM2 x 20 minNot specified[2]
Pd(PPh₃)₄ / DimedoneNot specifiedDimedoneNot specifiedNot specifiedNot specified[1]
Pd(PPh₃)₄ / MorpholineNot specifiedMorpholineNot specifiedNot specifiedNot specified[1]
Pd(PPh₃)₄ / Me₂NH·BH₃Not specifiedMe₂NH·BH₃ (40 equiv)Not specified40 minQuantitative removal[3]
Pd(PPh₃)₄ / N-Methylaniline1 equivN-Methylaniline (28 equiv)THF2 hNot specified[5]
Pd(PPh₃)₄ / CHCl₃/HOAc/NMM3 eqNMMCHCl₃/HOAc/NMM (37:2:1)Not specifiedNot specified[6]
Ruthenium-Catalyzed
Cp*Ru(cod)ClNot specifiedNot specifiedAqueous Gnd·HCl bufferNot specifiedNot specified[4]
Metal-Free
I₂/H₂O5 equiv I₂H₂OPC/EtOAc (1:4)1.5 h99% purity[3]

Experimental Protocols

Below are detailed methodologies for the key deprotection experiments cited in this guide.

Palladium-Catalyzed Deprotection with Phenylsilane

This is a widely adopted method for Alloc deprotection in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]

Solution-Phase Protocol:

  • Dissolve the Alloc-protected D-lysine derivative (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere.

  • Add phenylsilane (PhSiH₃, 7.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting amine by column chromatography.[1]

Solid-Phase Protocol (SPPS):

  • Wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).[2]

  • In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.1 equivalents) in dichloromethane (DCM).

  • Add phenylsilane (20 equivalents) to the palladium catalyst solution.

  • Add the resulting solution to the resin and agitate the mixture for 20 minutes.

  • Drain the solution and repeat the treatment with a fresh reagent solution for another 20 minutes.[2]

  • Wash the resin extensively with DCM.

Metal-Free Deprotection with Iodine/Water

This method offers a more sustainable alternative to palladium-catalyzed reactions.[3]

Solid-Phase Protocol (SPPS):

  • To the resin-bound Alloc-protected peptide, add a solution of iodine (I₂, 5 equivalents) and water (H₂O) in a 1:4 mixture of propylene carbonate (PC) and ethyl acetate (EtOAc).

  • Heat the reaction mixture at 50 °C for 1.5 hours.

  • Following the reaction, the resin is washed and can proceed to the next step, such as peptide coupling.[3]

Reaction Mechanism and Workflow

The deprotection of the Alloc group is initiated by the coordination of a catalyst, typically a palladium(0) complex, to the allyl group. This is followed by an oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate is unstable and decarboxylates to release the free amine. A scavenger is required to react with the allyl group, regenerating the palladium(0) catalyst and preventing side reactions such as re-allylation of the deprotected amine.[1]

Alloc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Reaction cluster_end Products Alloc_Lys Alloc-D-Lysine Reaction Deprotection Reaction (e.g., in DCM) Alloc_Lys->Reaction Catalyst Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Scavenger Scavenger (e.g., Phenylsilane) Scavenger->Reaction Deprotected_Lys Deprotected D-Lysine Reaction->Deprotected_Lys Byproduct Allyl-Scavenger Adduct Reaction->Byproduct

Caption: General workflow for the deprotection of Alloc-D-lysine.

The choice of scavenger is crucial for the efficiency of the deprotection. Phenylsilane is a common choice, acting as a hydride donor to reduce the allyl group.[1] Other scavengers include morpholine, dimedone, and dimethylamine borane complex, which act as nucleophiles to trap the allyl cation.[1][3]

Orthogonality and Side Reactions

The Alloc group is orthogonal to many other protecting groups used in peptide synthesis, including the acid-labile Boc group and the base-labile Fmoc group.[1][2] This orthogonality allows for the selective deprotection of the lysine side chain for subsequent modifications such as branching or cyclization.[7][8]

A potential side reaction during Alloc deprotection is the allylation of the deprotected amine if the allyl cation is not effectively scavenged.[1] The choice of an appropriate scavenger in sufficient excess minimizes this risk. Additionally, the palladium catalyst can be sensitive to air and may require an inert atmosphere for optimal performance, although some methods have been developed that can be performed under atmospheric conditions.[9][10]

Conclusion

The palladium(0)-catalyzed deprotection of the Alloc group on D-lysine remains a robust and widely used method, with phenylsilane being an effective and common scavenger. For applications requiring more sustainable or metal-free conditions, the iodine/water system presents a promising alternative with high efficiency. The selection of a specific deprotection method should be guided by the specific requirements of the synthesis, including the scale of the reaction, the presence of other sensitive functional groups, and considerations for green chemistry. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.

References

Verifying Alloc Group Removal: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) group is a crucial amine-protecting group in peptide and organic synthesis, prized for its stability under various conditions and its selective removal using palladium catalysts.[1] Confident verification of its complete removal is paramount to ensure the success of subsequent synthetic steps. This guide provides an objective comparison of common analytical techniques for verifying Alloc group deprotection, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Choosing the optimal analytical technique for monitoring Alloc deprotection depends on a variety of factors, including the required level of quantification, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most frequently employed methods.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Rapid qualitative monitoringQuantitative analysis of reaction completionHigh-sensitivity quantitative analysis and impurity profilingStructural confirmation and quantification
Speed Very fast (minutes)Moderate (10-30 min per sample)Moderate (10-30 min per sample)Slower (minutes to hours per sample)
Sensitivity Low to moderateHighVery highModerate to low
Quantification Semi-quantitative at bestExcellentExcellentExcellent (with internal standard)
Cost LowModerate to highHighVery high
Typical Output Rf valuesChromatogram with peak areasChromatogram with peak areas and mass-to-charge ratiosSpectrum with chemical shifts and integrals

Experimental Protocols

General Alloc Deprotection Protocol (Palladium-Catalyzed)

A common method for Alloc group removal involves a palladium(0)-catalyzed reaction. The following is a representative protocol.[2]

Reagents:

  • Alloc-protected substrate

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger (e.g., phenylsilane, morpholine, or dimedone)[1]

  • Anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

Procedure:

  • Dissolve the Alloc-protected substrate in the anhydrous solvent under an inert atmosphere.

  • Add the scavenger to the solution.

  • Add the palladium(0) catalyst to initiate the deprotection.

  • Stir the reaction at room temperature and monitor its progress using one of the analytical techniques described below.

  • Upon completion, quench the reaction and purify the product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of the deprotection reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, the disappearance of the starting material spot and the appearance of the product spot can be visualized.

Methodology:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A solvent system that provides good separation between the Alloc-protected starting material and the deprotected product (e.g., a mixture of ethyl acetate and hexanes). The optimal ratio should be determined empirically.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for primary amines).

Data Interpretation: Complete deprotection is indicated by the disappearance of the starting material spot. The relative intensity of the spots can provide a rough, semi-quantitative estimate of the reaction's progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of Alloc deprotection. It offers high resolution and sensitivity, allowing for the accurate determination of the percentage of starting material remaining and product formed.

Methodology:

  • Column: A reverse-phase column (e.g., C18) is typically used.[3]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA), is commonly employed.[3][4]

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 214 nm or 280 nm for peptides).

  • Quantification: The percentage conversion is calculated by integrating the peak areas of the starting material and the product in the chromatogram.[5]

Example HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: 214 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both quantitative data and mass confirmation of the starting material and product. This is particularly useful for complex reaction mixtures and for identifying any side products.

Methodology: The LC conditions are similar to those used for HPLC. The eluent from the LC column is directed into the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides and other polar molecules.

  • Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are frequently used.

  • Data Analysis: Extracted ion chromatograms (EICs) for the specific m/z values of the Alloc-protected and deprotected species are used to monitor the reaction progress and calculate conversion.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of Alloc deprotection. The disappearance of characteristic proton signals of the Alloc group and the appearance of new signals corresponding to the deprotected product confirm the reaction's success.

Methodology:

  • Sample Preparation: A small aliquot of the reaction mixture is taken, the solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The integration of specific, well-resolved peaks corresponding to the Alloc group (e.g., the vinyl protons) and the product are compared. For accurate quantification, an internal standard with a known concentration can be added.[6]

Characteristic ¹H NMR Signals for Alloc Group:

  • ~5.9 ppm (ddt, 1H, -OCH₂-CH =CH₂)

  • ~5.3 ppm (dq, 1H, -OCH₂-CH=CH H)

  • ~5.2 ppm (dq, 1H, -OCH₂-CH=CHH )

  • ~4.6 ppm (dt, 2H, -OCH ₂-CH=CH₂)

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the deprotection reaction, the analytical workflow, and a decision-making guide for selecting the appropriate technique.

Alloc_Deprotection cluster_reactants Reactants cluster_products Products Alloc-Protected Amine Alloc-Protected Amine Deprotected Amine Deprotected Amine Alloc-Protected Amine->Deprotected Amine Deprotection Pd(0) Catalyst Pd(0) Catalyst Scavenger Scavenger Allyl-Scavenger Adduct Allyl-Scavenger Adduct Scavenger->Allyl-Scavenger Adduct Regenerated Pd(0) Regenerated Pd(0)

Caption: Palladium-catalyzed Alloc group deprotection reaction.

Analytical_Workflow Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot During Reaction Sample Preparation Sample Preparation Take Aliquot->Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Data Analysis Data Analysis Analytical Technique->Data Analysis Decision Decision Data Analysis->Decision Continue Reaction Continue Reaction Decision->Continue Reaction Incomplete Work-up Work-up Decision->Work-up Complete Continue Reaction->Take Aliquot

Caption: General workflow for monitoring Alloc deprotection.

Technique_Selection Start Start Qualitative? Qualitative? Start->Qualitative? Quantitative? Quantitative? Qualitative?->Quantitative? No TLC TLC Qualitative?->TLC Yes High Sensitivity? High Sensitivity? Quantitative?->High Sensitivity? Yes HPLC HPLC Quantitative?->HPLC No Structural Info? Structural Info? High Sensitivity?->Structural Info? No LC-MS LC-MS High Sensitivity?->LC-MS Yes Structural Info?->HPLC No NMR NMR Structural Info?->NMR Yes

Caption: Decision tree for selecting an analytical technique.

Alternative Protecting Groups

While the Alloc group is versatile, other protecting groups with orthogonal removal strategies are available. The choice of protecting group can influence the choice of analytical technique for deprotection verification.

Protecting GroupDeprotection Reagent(s)Common Verification Technique(s)
Boc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)HPLC, LC-MS
Fmoc (9-fluorenylmethyloxycarbonyl)PiperidineUV-Vis Spectroscopy, HPLC
Cbz (Carboxybenzyl)H₂/Pd, HBrTLC, HPLC, NMR
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)HydrazineUV-Vis Spectroscopy, HPLC[7]

The analytical principles described in this guide for Alloc deprotection are broadly applicable to these other protecting groups, with adjustments to the specific chromatographic conditions or spectroscopic parameters as needed.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Containing H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a cornerstone of quality control and mechanistic understanding. The use of protecting groups, such as the allyloxycarbonyl (Alloc) group for lysine side chains, introduces unique considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing H-D-Lys(Alloc)-OH against common alternatives, supported by theoretical fragmentation data and detailed experimental protocols.

The allyloxycarbonyl (Alloc) protecting group offers the advantage of being removable under mild, palladium-catalyzed conditions, providing orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1] This makes it a valuable tool in complex peptide synthesis. However, its behavior during mass spectrometric analysis, particularly collision-induced dissociation (CID), is not as extensively documented as that of more common protecting groups like tert-butyloxycarbonyl (Boc). Understanding the fragmentation patterns of Alloc-containing peptides is crucial for unambiguous sequence verification and side-chain modification analysis.

Comparison of Lysine Protecting Groups in Mass Spectrometry

The choice of protecting group for the lysine side chain can significantly influence the fragmentation spectrum of a peptide. Below is a comparative overview of unprotected lysine, Boc-protected lysine, and a predicted profile for Alloc-protected lysine.

Protecting GroupStructureKey Fragmentation CharacteristicsCommon Neutral Losses (Da)
None (Unprotected) -NH₂Primarily yields standard b- and y-type fragment ions. The presence of the basic side-chain amine can influence fragmentation, sometimes leading to internal cleavage ions.-
Boc (tert-butyloxycarbonyl) -NH-CO-O-C(CH₃)₃Fragmentation is often dominated by the loss of the Boc group. Characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) are frequently observed, which can sometimes suppress the formation of sequence-informative b- and y-ions.56 (isobutylene), 100 (Boc group)
Alloc (allyloxycarbonyl) -NH-CO-O-CH₂-CH=CH₂Predicted to show characteristic neutral losses related to the allyloxycarbonyl moiety. Likely fragmentation pathways include the loss of the allyl group (41 Da), CO₂ (44 Da), or the entire Alloc group (85 Da). These losses can provide a diagnostic signature for the presence of the Alloc group.Predicted: 41 (allyl group), 44 (CO₂), 85 (Alloc group)

Predicted Fragmentation of this compound in a Peptide Context

Predicted Quantitative Data for a Hypothetical Peptide (e.g., Gly-D-Lys(Alloc)-Gly)

Ion TypePredicted m/zDescription
[M+H]⁺VariesPrecursor ion of the peptide.
[M+H - 41]⁺VariesNeutral loss of the allyl group (C₃H₅).
[M+H - 44]⁺VariesNeutral loss of carbon dioxide (CO₂).
[M+H - 85]⁺VariesNeutral loss of the entire Alloc group (C₄H₅O₂).
b-ionsVariesN-terminal fragment ions, may be less abundant due to preferential fragmentation of the Alloc group.
y-ionsVariesC-terminal fragment ions, may be less abundant due to preferential fragmentation of the Alloc group.

Experimental Protocols

A robust liquid chromatography-mass spectrometry (LC-MS) method is essential for the analysis of peptides containing this compound. The following protocol provides a general framework that can be optimized for specific peptides and instrumentation.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

Materials and Reagents:

  • Peptide containing this compound (lyophilized powder)

  • HPLC-grade water

  • LC-MS grade formic acid

  • LC-MS grade acetonitrile

  • LC-MS certified sample vials

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1.0 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Gently vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent, typically 0.1% formic acid in water, to a final concentration suitable for your instrument (e.g., 1-10 µM).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (to be optimized):

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 50-150 mm length, 1.7-3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

MS Parameters (to be optimized):

  • Ionization Mode: Positive ESI.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: A stepped or optimized collision energy (e.g., 20-40 eV) should be used to induce fragmentation.

  • Activation Type: Collision-Induced Dissociation (CID).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Lyophilized Peptide stock 1 mg/mL Stock Solution peptide->stock Dissolve in H₂O working Working Solution (e.g., 1-10 µM) stock->working Dilute in 0.1% Formic Acid lc HPLC/UHPLC Separation working->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Precursor Ions) esi->ms1 ms2 MS/MS (Fragment Ions) ms1->ms2 Data-Dependent Acquisition analysis Spectral Interpretation ms2->analysis

Caption: LC-MS/MS workflow for the analysis of peptides containing this compound.

Predicted Fragmentation Pathway of the Alloc Group

alloc_fragmentation cluster_losses Neutral Losses precursor [M+H]⁺ (Peptide-Lys(Alloc)) loss_allyl Loss of Allyl Group (41 Da) precursor->loss_allyl loss_co2 Loss of CO₂ (44 Da) precursor->loss_co2 loss_alloc Loss of Alloc Group (85 Da) precursor->loss_alloc fragment_allyl [M+H - 41]⁺ loss_allyl->fragment_allyl fragment_co2 [M+H - 44]⁺ loss_co2->fragment_co2 fragment_alloc [M+H - 85]⁺ loss_alloc->fragment_alloc

Caption: Predicted neutral loss pathways for an Alloc-protected lysine residue in CID.

References

A Comparative Guide to HPLC Purification of Peptides Synthesized with H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of the final product's purity and the complexity of its purification. The use of H-D-Lys(Alloc)-OH, with its allyloxycarbonyl (Alloc) protecting group for the lysine side chain, offers a valuable orthogonal strategy in Fmoc-based SPPS. This guide provides an objective comparison of the HPLC purification of peptides synthesized with this compound against the more conventional H-D-Lys(Boc)-OH, supported by available experimental data.

Orthogonal Protection Strategies: Alloc vs. Boc for Lysine Side-Chain Protection

The primary advantage of the Alloc group is its orthogonality to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups commonly used in SPPS.[1] This allows for the selective deprotection of the lysine side chain while the peptide is still attached to the resin, enabling the synthesis of complex structures such as branched or cyclic peptides.[2] In contrast, the Boc group on the lysine side chain is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[3]

Comparative Analysis of Purity and Yield

Direct, head-to-head comparisons of HPLC purification for the same linear peptide synthesized with this compound versus H-D-Lys(Boc)-OH are not extensively available in the literature. However, data from studies on specific peptide sequences can provide valuable insights into the expected outcomes.

A study on the synthesis of α-synuclein fragments provides a direct, albeit specific, comparison. The synthesis of a fragment containing Lys(Alloc) resulted in a purified yield of 1% with 86% purity, while the corresponding fragment with Lys(Boc) yielded 2% with 99% purity after HPLC purification.[4]

In the context of more complex, branched peptides, a study demonstrated the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671 utilizing different orthogonal protecting groups for lysine. The crude purities of the peptides were as follows:

Lysine Protecting GroupCrude Purity (%)
Mmt79
Alloc 82
ivDde93

Source: Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups

This data suggests that for certain applications, the use of the Alloc group can lead to high crude purity. The final purity and yield are highly dependent on the peptide sequence, the efficiency of the deprotection step, and the subsequent purification protocol.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for synthesizing a linear peptide on a solid support using Fmoc-protected amino acids.

  • Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-10 minutes. This is followed by thorough washing with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH, Fmoc-D-Lys(Alloc)-OH, or Fmoc-D-Lys(Boc)-OH) is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Alloc Group

This step is performed for peptides synthesized with this compound when on-resin modification is desired.

  • Resin Washing: The peptide-resin is washed with dichloromethane (DCM).

  • Deprotection Cocktail Preparation: A solution of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane, is prepared in DCM.

  • Alloc Removal: The deprotection cocktail is added to the resin, and the reaction is agitated for 20-30 minutes at room temperature. The process may be repeated to ensure complete deprotection.

  • Washing: The resin is washed thoroughly with DCM, a scavenger solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.

Peptide Cleavage and Global Deprotection
  • Resin Washing and Drying: The fully assembled peptide-resin is washed with DCM and dried under vacuum.

  • Cleavage Cocktail: A cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), is prepared.

  • Cleavage Reaction: The cleavage cocktail is added to the resin, and the reaction is allowed to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including Boc from Lys(Boc)).

  • Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by adding cold diethyl ether.

  • Isolation: The precipitated peptide is collected by centrifugation and washed with cold diethyl ether. The crude peptide is then dried under vacuum.

HPLC Purification of the Crude Peptide
  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of mobile phase A and B. The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.[5]

  • Chromatographic System: A reversed-phase HPLC (RP-HPLC) system with a C18 column is commonly used for peptide purification.[6]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Gradient Elution: A linear gradient is typically employed, starting with a low percentage of mobile phase B and gradually increasing the concentration to elute the peptide. A common starting gradient is 5% to 65% B over 30-60 minutes.[7] The optimal gradient is sequence-dependent and should be developed for each peptide.[8]

  • Detection: The peptide is detected by UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).[5]

  • Fraction Collection: Fractions corresponding to the main peptide peak are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[8]

Visualizing the Workflow

SPPS_and_Purification_Workflow General Workflow for SPPS and HPLC Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Start Start with Resin Swell Swell Resin Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Couple Fmoc-Amino Acid (e.g., Fmoc-D-Lys(Alloc)-OH or Fmoc-D-Lys(Boc)-OH) Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Loop_End Repeat for each Amino Acid Wash1->Loop_End Loop_End->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin & Global Deprotection (e.g., 95% TFA) Loop_End->Cleavage Final Peptide Assembled Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: General workflow for solid-phase peptide synthesis and subsequent purification.

Orthogonal_Deprotection_Comparison Comparison of Lysine Deprotection Strategies cluster_alloc This compound Strategy cluster_boc H-D-Lys(Boc)-OH Strategy SPPS_Alloc SPPS with Fmoc-D-Lys(Alloc)-OH On_Resin_Deprotection On-Resin Alloc Deprotection (Pd(0) catalyst) SPPS_Alloc->On_Resin_Deprotection Final_Cleavage_Alloc Final Cleavage (TFA) SPPS_Alloc->Final_Cleavage_Alloc For Linear Peptides On_Resin_Modification On-Resin Modification (e.g., Branching, Cyclization) On_Resin_Deprotection->On_Resin_Modification On_Resin_Modification->Final_Cleavage_Alloc HPLC_Purification HPLC Purification Final_Cleavage_Alloc->HPLC_Purification SPPS_Boc SPPS with Fmoc-D-Lys(Boc)-OH Final_Cleavage_Boc Final Cleavage & Simultaneous Boc Deprotection (TFA) SPPS_Boc->Final_Cleavage_Boc Final_Cleavage_Boc->HPLC_Purification

Caption: Logical relationship between Lys(Alloc) and Lys(Boc) deprotection pathways.

Conclusion

The choice between this compound and H-D-Lys(Boc)-OH in peptide synthesis is dictated by the desired final peptide structure. For the synthesis of linear peptides, the Boc protecting group is standard, offering a straightforward deprotection during the final cleavage step. The Alloc group, with its orthogonal deprotection chemistry, is indispensable for the synthesis of more complex architectures requiring on-resin side-chain modifications.

The available data suggests that while the use of Lys(Alloc) may in some cases result in slightly lower yields and purity compared to Lys(Boc) for linear peptides, it can still produce peptides of high purity suitable for research and development. The ultimate success of the synthesis and purification relies on the careful optimization of all steps, from coupling and deprotection to the final HPLC purification. The protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions and develop robust methods for the purification of peptides synthesized with this compound.

References

A Comparative Guide to Site-Specific Peptide Modification: Characterization of H-D-Lys(Alloc)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic, site-specific modification of peptides is a critical technology in modern chemical biology and drug development. It allows for the precise installation of various functionalities, including fluorescent probes, cytotoxic payloads for antibody-drug conjugates, and moieties that enhance pharmacokinetic properties. Achieving this level of precision hinges on the use of orthogonally protected amino acids, which enable the selective deprotection and modification of specific sites within a peptide sequence without affecting other protected groups.

This guide provides a comprehensive comparison of H-D-Lys(Alloc)-OH, a D-lysine derivative featuring the allyloxycarbonyl (Alloc) protecting group, with other common alternatives for site-specific lysine modification in solid-phase peptide synthesis (SPPS). The inclusion of a D-amino acid can be particularly advantageous for increasing the proteolytic stability of the resulting peptide. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols for their implementation.

Principle of Orthogonal Protection in Peptide Synthesis

In the context of Fmoc-based solid-phase peptide synthesis, the core principle of orthogonality relies on the use of multiple protecting groups that can be removed under distinct chemical conditions.[1] The Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. Side-chain protecting groups, on the other hand, are typically acid-labile and are removed during the final cleavage from the resin. Orthogonal protecting groups, such as Alloc, Dde, and Mtt, are stable to both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but can be removed by specific, non-overlapping chemistries. This allows for the unmasking of a specific side chain for modification while the peptide is still attached to the solid support.

Performance Comparison of Orthogonal Lysine Protecting Groups

The choice of an orthogonal protecting group is dictated by several factors, including the desired modification, the overall peptide sequence, and compatibility with other synthetic steps. Below is a summary of quantitative data comparing the performance of Alloc-protected lysine with other common alternatives.

Protecting GroupDeprotection Reagent(s)Typical ConditionsCrude Purity of Branched Peptide (%)[2]Key AdvantagesKey Disadvantages
Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃)Anhydrous, inert atmosphere82Mild deprotection conditions; Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[3][4][5]Palladium catalyst can be toxic and is incompatible with sulfur-containing residues (e.g., cysteine).[6]
ivDde 2% Hydrazine in DMFRoom temperature, 2 x 15 min93High stability; Orthogonal to Fmoc/tBu.[7]Hydrazine is toxic; Can be difficult to remove if sterically hindered.
Mtt 1% TFA in DCM with scavenger (e.g., TIS)Room temperature, multiple short treatments79Easily removed under mildly acidic conditions.Acid-lability can sometimes interfere with very acid-sensitive resins or other protecting groups.[8]
Dde 2% Hydrazine in DMFRoom temperature, 2 x 10 minNot directly compared in this studyReadily removed with hydrazine.Less stable than ivDde and can be prone to migration.

Note: The purity data is based on the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671 via microwave-enhanced SPPS, as reported in a CEM Corporation application note.[2]

Experimental Protocols

Detailed methodologies for the on-resin deprotection of Alloc and ivDde protecting groups are provided below. These protocols are representative of standard procedures used in solid-phase peptide synthesis.

Protocol 1: On-Resin Deprotection of the Alloc Group (Palladium-Catalyzed)

This protocol describes the traditional method for removing the Alloc protecting group from a lysine side chain using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous DCM in the synthesis vessel for 30 minutes.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in anhydrous DCM.

  • Add phenylsilane (20 equivalents) to the palladium solution.

  • Add the deprotection solution to the resin and agitate gently under an inert atmosphere for 30-60 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 5-6) one more time to ensure complete removal.

  • Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the on-resin modification.

Protocol 2: On-Resin Deprotection of the ivDde Group (Hydrazine-Based)

This protocol outlines the standard procedure for the removal of the ivDde protecting group using a dilute hydrazine solution.

Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF in the synthesis vessel for 30 minutes.

  • Drain the DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution to the resin and agitate at room temperature for 15 minutes.

  • Drain the reaction mixture.

  • Repeat the hydrazine treatment (steps 4-5) one more time.

  • Wash the resin thoroughly with DMF (5 times) to remove residual hydrazine and the cleaved protecting group.

  • The resin is now ready for the subsequent on-resin modification step.

Visualizing the Workflow

Diagrams created using Graphviz help to visualize the experimental workflows for site-specific peptide modification.

Alloc_Deprotection_Workflow start Start: Peptide-Resin with Lys(Alloc) swell Swell Resin in DCM start->swell deprotection Add Pd(PPh3)4 + PhSiH3 in DCM swell->deprotection wash Wash Resin (DCM, DMF) deprotection->wash modification On-Resin Modification wash->modification cleavage Final Cleavage & Deprotection modification->cleavage end Purified Modified Peptide cleavage->end

Caption: Experimental workflow for site-specific modification using Lys(Alloc).

ivDde_Deprotection_Workflow start Start: Peptide-Resin with Lys(ivDde) swell Swell Resin in DMF start->swell deprotection Add 2% Hydrazine in DMF swell->deprotection wash Wash Resin (DMF) deprotection->wash modification On-Resin Modification wash->modification cleavage Final Cleavage & Deprotection modification->cleavage end Purified Modified Peptide cleavage->end

Caption: Experimental workflow for site-specific modification using Lys(ivDde).

Concluding Remarks

The selection of an appropriate orthogonally protected lysine derivative is a critical decision in the design and synthesis of modified peptides. This compound offers a valuable tool for introducing site-specific modifications, particularly when enhanced peptide stability is desired through the incorporation of a D-amino acid. While the traditional palladium-catalyzed deprotection of the Alloc group is efficient, its incompatibility with sulfur-containing residues and the toxicity of the catalyst are important considerations. The development of metal-free deprotection strategies is a promising advancement in this area.

For applications where high purity is paramount and the peptide sequence allows, the ivDde protecting group has been shown to yield excellent results.[2] The Mtt group provides an alternative for acid-sensitive deprotection, although it may require more careful optimization to avoid premature cleavage from certain resins. Ultimately, the optimal choice will depend on a careful evaluation of the specific requirements of the target peptide and the desired modification. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their peptide synthesis endeavors.

References

The Impact of D-Lysine Substitution on the Biological Activity of Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is critical for designing novel therapeutics with enhanced efficacy and stability. The substitution of naturally occurring L-amino acids with their D-enantiomers represents a key strategy in peptide drug design. This guide provides a comprehensive comparison of the biological activity of peptides containing D-lysine versus their L-lysine counterparts, supported by experimental data and detailed protocols.

The incorporation of D-lysine into a peptide sequence can profoundly alter its biological properties. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, the strategic placement of D-amino acids offers a powerful tool to overcome some of the inherent limitations of peptide-based drugs, such as poor stability and rapid clearance. This guide will delve into the comparative effects on antimicrobial activity, receptor binding, in vivo efficacy, and proteolytic stability.

I. Antimicrobial Activity and Cytotoxicity: A Double-Edged Sword

A significant area of research for D-lysine containing peptides is in the development of novel antimicrobial agents. The substitution of L-lysine with D-lysine in antimicrobial peptides (AMPs) often leads to a desirable balance between potent antimicrobial activity and reduced toxicity towards host cells.

A notable example is the synthetic hybrid antimicrobial peptide CM15. Studies on CM15 and its diastereomeric analogs, where L-lysine residues were replaced with D-lysine, have demonstrated that these modifications can substantially decrease toxicity to eukaryotic cells while retaining good antimicrobial activity.[1][2] This leads to an overall improvement in the peptide's selectivity for prokaryotic over eukaryotic cells.[1][2]

The introduction of D-lysine can cause a moderate decrease in antimicrobial activity but a much more pronounced reduction in toxicity to eukaryotic cells, resulting in a marked improvement in antimicrobial efficacy for some analogs.[2][3] Circular dichroism studies have indicated a progressive loss of helical secondary structure upon the introduction of D-lysine residues, which corresponds well with the reduction in cytotoxicity.[2][3]

Comparative Data: Antimicrobial and Cytotoxic Activity of CM15 Analogs
PeptideD-Lysine PositionsMIC (μM) vs. S. aureus% Hemolysis (at 64 μM)Macrophage Toxicity (LD50, μM)
CM15 (all L-lysine) -1~80%4
D¹,¹³-CM15 1, 132~16%15
D³,¹³-CM15 3, 134<6%78
D³,⁷,¹³-CM15 3, 7, 138<1%98

Data summarized from references[1][2].

II. Receptor Binding Affinity and In Vivo Efficacy

The stereochemistry of amino acids plays a crucial role in the specific interactions between a peptide and its receptor. The substitution of an L-lysine with a D-lysine can either enhance or diminish binding affinity, depending on the specific receptor and the location of the substitution.

In some cases, the precise three-dimensional arrangement of the L-lysine side chain is critical for optimal receptor engagement. For instance, in a study of cyclic peptide inhibitors of Heat Shock Protein 90 (Hsp90), inverting the stereochemistry of a key lysine residue from L to D dramatically reduced the compound's binding affinity, with the IC50 value increasing from approximately 3.9 μM to 25 μM. This highlights that both the electrostatic interactions of the lysine side chain and the specific orientation of the amino acid are critical for binding.[4]

Conversely, in the context of inhibiting the p53-MDM2 interaction, D-peptides have been developed that exhibit high binding affinity and potent in vivo antitumor activity. For example, a D-peptide inhibitor of the p53-MDM2 interaction, when encapsulated in targeted liposomes, exerted potent p53-dependent growth inhibitory activity against human glioblastoma in both cell cultures and nude mouse xenograft models. This demonstrates the potential of D-lysine containing peptides as effective therapeutic agents.

Comparative Data: Receptor Binding Affinity
Peptide TargetPeptide TypeKey ResidueBinding Affinity (IC50 / Kd)
Hsp90 Cyclic Peptide (L-lysine)L-lysine~3.9 μM (IC50)
Hsp90 Cyclic Peptide (D-lysine)D-lysine~25 μM (IC50)

Data summarized from reference[4].

III. Enhanced Proteolytic Stability: A Major Advantage

One of the most significant advantages of incorporating D-lysine into peptides is the enhanced resistance to proteolytic degradation. Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By introducing D-lysine, the peptide becomes a poor substrate for these enzymes, leading to a longer biological half-life.

Studies on the antimicrobial peptide CM15 have shown that while the parent all-L peptide is readily degraded by proteases like trypsin and chymotrypsin, an analog containing D-lysine substitutions (D³,⁷,¹³-CM15) exhibits minimal digestion under the same experimental conditions.[1] This increased stability is a critical factor for the development of peptide-based drugs, as it can lead to improved pharmacokinetic profiles and sustained therapeutic effects.

IV. Modulation of Cellular Signaling Pathways

The biological activity of peptides is intrinsically linked to their ability to modulate specific cellular signaling pathways. The introduction of D-lysine can alter these interactions, leading to different downstream effects compared to their L-lysine counterparts.

A key example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A D-amino acid peptide inhibitor of NF-κB nuclear localization has been shown to be efficacious in mouse models of inflammatory disease, such as septic shock and inflammatory bowel disease.[5] This demonstrates the potential of D-lysine containing peptides to target intracellular signaling pathways for therapeutic benefit.

Below is a diagram illustrating the NF-κB signaling pathway and the point of intervention by a D-amino acid peptide inhibitor.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK\nComplex IKK Complex Receptor->IKK\nComplex Activates IκBα IκBα IKK\nComplex->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB (Inactive) NF-κB NF-κB NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB IκBα degradation D-Peptide\nInhibitor D-Peptide Inhibitor D-Peptide\nInhibitor->NF-κB Blocks Translocation Gene\nTranscription Gene Transcription NF-κB_n->Gene\nTranscription Induces

Caption: NF-κB signaling pathway and inhibition by a D-peptide.

V. Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

A. Protease Stability Assay

This protocol outlines a general method to assess the stability of a peptide in the presence of proteases.

Protease_Stability_Assay Start Start Incubate Incubate Peptide with Protease Start->Incubate Timepoints Collect Aliquots at Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Calculate Calculate % Intact Peptide Analyze->Calculate End End Calculate->End

Caption: Workflow for a protease stability assay.

Materials:

  • Test peptide (L- and D-lysine versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., PBS or Tris-HCl)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC or LC-MS system

Procedure:

  • Prepare stock solutions of the test peptides and the protease.

  • Initiate the reaction by mixing the peptide and protease solutions in the reaction buffer at a defined temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution to the aliquot to inactivate the protease.

  • Analyze the samples by reverse-phase HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining over time and determine the peptide's half-life.

B. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptides

  • Bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the test peptides in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest peptide concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.[6][7]

C. Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells, providing an indication of its cytotoxicity.

Materials:

  • Test peptides

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS by centrifugation and resuspend to a final concentration of 2-5%.

  • Prepare serial dilutions of the test peptides in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis relative to the positive control.[1]

VI. Conclusion

The strategic incorporation of D-lysine into peptide sequences is a powerful and versatile tool in drug discovery and development. This comparative guide highlights that D-lysine substitution can significantly enhance proteolytic stability and reduce cytotoxicity, thereby improving the therapeutic index of antimicrobial peptides. However, the impact on receptor binding affinity is context-dependent and requires empirical validation for each specific peptide-receptor system. The ability of D-lysine containing peptides to modulate key signaling pathways, such as NF-κB, opens up new avenues for the development of novel therapeutics for a range of diseases. The provided experimental protocols serve as a foundation for researchers to further explore and harness the potential of D-lysine containing peptides in their own research endeavors.

References

Comparing the stability of peptides with D-lysine vs L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based therapeutics, achieving stability against enzymatic degradation is a critical determinant of in vivo efficacy. A prevailing strategy to bolster this stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comparative analysis of peptides containing D-lysine versus their L-lysine counterparts, supported by experimental data, to illustrate the profound impact of this stereochemical alteration on peptide longevity.

The inherent susceptibility of L-amino acid-based peptides to proteolysis significantly curtails their therapeutic window. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and degrading peptides composed of L-amino acids. The introduction of D-lysine residues serves as a powerful defense mechanism. By altering the three-dimensional structure at the point of substitution, D-lysine-containing peptides effectively evade protease recognition, leading to a substantial increase in their stability and circulating half-life.

Comparative Stability Analysis: D-Lysine vs. L-Lysine Peptides

The enhanced stability of peptides incorporating D-lysine has been demonstrated in numerous studies. A notable example is the antimicrobial peptide CM15, where strategic substitution of L-lysine with D-lysine residues conferred remarkable resistance to enzymatic breakdown.

Peptide SequenceModificationProteaseIncubation Time (min)Remaining Peptide (%)
CM15 (All L-amino acids)NoneTrypsin20< 5%
D3,7,13-CM15L-Lys to D-Lys at positions 3, 7, 13Trypsin20> 90%

Data interpreted from qualitative results presented in "Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15". The study showed near-complete degradation of the all-L peptide and minimal degradation of the D-lysine substituted peptide after 20 minutes of incubation with trypsin[1][2].

The Underlying Mechanism of Enhanced Stability

The fundamental principle behind the increased stability of D-lysine peptides lies in the stereospecificity of proteolytic enzymes. The active sites of proteases are exquisitely shaped to bind and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid creates a steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site. This "lock-and-key" mismatch renders the peptide a poor substrate for the protease, thereby inhibiting its degradation.

cluster_0 L-Lysine Peptide Interaction cluster_1 D-Lysine Peptide Interaction L-Peptide L-Lysine Peptide Protease Protease Active Site L-Peptide->Protease Binding & Cleavage Degraded Fragments Degraded Fragments Protease->Degraded Fragments D-Peptide D-Lysine Peptide Protease_D Protease Active Site D-Peptide->Protease_D Steric Hindrance (No Binding) Intact Peptide Intact Peptide

Mechanism of D-Lysine Mediated Protease Resistance.

Experimental Protocols

A standardized in vitro assay is crucial for evaluating and comparing the stability of peptides. The following protocol outlines a typical procedure for assessing peptide stability in the presence of a specific protease, such as trypsin.

In Vitro Protease Stability Assay

1. Materials and Reagents:

  • Test Peptides (L-lysine and D-lysine containing versions)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

2. Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of the protease in an appropriate buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve the desired final concentrations.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC to separate the intact peptide from any degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 220 nm).

  • Data Processing:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point (considered 100%).

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

start Start peptide_prep Prepare Peptide Stock Solutions start->peptide_prep enzyme_prep Prepare Protease Stock Solution start->enzyme_prep incubation Incubate Peptide with Protease at 37°C peptide_prep->incubation enzyme_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data_processing Calculate % Remaining & Half-life analysis->data_processing end End data_processing->end

Workflow for In Vitro Protease Stability Assay.

References

A Comparative Guide to Lysine Protecting Groups in Peptide Synthesis: A Cost-Benefit Analysis of H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true for trifunctional amino acids like lysine, where the side-chain amine requires robust protection to ensure the desired peptide sequence is assembled with high fidelity. This guide provides a comprehensive cost-benefit analysis of using H-D-Lys(Alloc)-OH, comparing its performance, cost-effectiveness, and experimental workflow against two commonly used alternatives: H-D-Lys(Boc)-OH and H-D-Lys(Cbz)-OH.

The allyloxycarbonyl (Alloc) protecting group offers a unique strategic advantage in complex peptide synthesis due to its orthogonality to both the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2] This orthogonality allows for the selective deprotection of the lysine side chain, enabling the synthesis of branched, cyclic, and other modified peptides with high precision. However, the benefits of this strategic flexibility must be weighed against the costs and complexities associated with the use of the Alloc group, particularly in comparison to the more conventional Boc and benzyloxycarbonyl (Cbz) protecting groups.

Performance and Cost Comparison

The choice of a lysine-protecting group has significant implications for the overall cost, yield, and purity of the synthesized peptide. The following tables provide a quantitative comparison of this compound with H-D-Lys(Boc)-OH and H-D-Lys(Cbz)-OH, considering the cost of the protected amino acids and the reagents required for their deprotection.

Table 1: Cost Comparison of Protected D-Lysine Derivatives
Derivative Supplier Example & Quantity Approximate Price (USD)
Fmoc-D-Lys(Alloc)-OHVaries~$30-40 per gram
Fmoc-D-Lys(Boc)-OHSigma-Aldrich (1 g)~$34.00
Fmoc-D-Lys(Cbz)-OHVaries~$2 per kilogram (bulk)
Table 2: Cost Comparison of Deprotection Reagents
Reagent Supplier Example & Quantity Approximate Price (USD)
Tetrakis(triphenylphosphine)palladium(0) (for Alloc)Sigma-Aldrich (1 g)~$43.70
Phenylsilane (for Alloc)Sigma-Aldrich (1 g)~$39.10
Trifluoroacetic Acid (TFA) (for Boc)Sigma-Aldrich (100 mL)~$45.00
Palladium on Carbon (10% Pd) (for Cbz)Varies~$189-257 per kilogram

Note: Prices are subject to change and may vary between suppliers. The prices for Fmoc-D-Lys(Cbz)-OH and Palladium on Carbon are listed for bulk quantities and may be higher for smaller research-scale purchases.

The Boc strategy, while often utilizing less expensive starting materials, requires the use of strong acids like trifluoroacetic acid (TFA) for deprotection, which can lead to side reactions and degradation of sensitive peptides.[4][5] The Cbz group, traditionally used in solution-phase synthesis, is typically removed by catalytic hydrogenolysis, which requires specialized equipment and careful handling of hydrogen gas.[6][7]

The Alloc group, in contrast, is removed under mild, neutral conditions using a palladium catalyst.[1] This mildness is a significant advantage for the synthesis of complex and sensitive peptides. However, the use of a palladium catalyst introduces its own set of challenges, including the cost of the catalyst and the need for its complete removal from the final product to avoid toxicity. Furthermore, the palladium catalyst can be "poisoned" by certain amino acid residues, such as cysteine, rendering it inactive.

Experimental Protocols

The following section provides a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, with specific details for the deprotection of the Alloc, Boc, and Cbz groups from the lysine side chain.

Materials:

  • Fmoc-D-Lys(Alloc)-OH, Fmoc-D-Lys(Boc)-OH, or Fmoc-D-Lys(Cbz)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Dichloromethane (DCM)

  • For Alloc Deprotection: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane

  • For Boc Deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • For Cbz Deprotection: Palladium on carbon (Pd/C), Hydrogen source (e.g., hydrogen gas balloon, ammonium formate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Diethyl ether

General SPPS Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the resin using a suitable activation method (e.g., HBTU/HOBt/DIEA in DMF).

  • Incorporate Protected Lysine: At the desired position in the peptide sequence, couple Fmoc-D-Lys(Alloc)-OH, Fmoc-D-Lys(Boc)-OH, or Fmoc-D-Lys(Cbz)-OH using the standard coupling protocol.

  • Continue Peptide Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.

Side-Chain Deprotection Protocols:

A) Alloc Deprotection:

  • Wash the peptide-resin thoroughly with DCM.

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents relative to the resin loading) and phenylsilane (10-20 equivalents) in DCM.

  • Add the catalyst solution to the resin and agitate at room temperature for 30-60 minutes. It is often recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon).

  • Repeat the deprotection step with fresh catalyst solution to ensure complete removal of the Alloc group.

  • Wash the resin extensively with DCM to remove the palladium catalyst and scavenger.

B) Boc Deprotection:

  • Treat the peptide-resin with a cleavage cocktail containing a high concentration of TFA (e.g., 50-95%) and scavengers like TIS and water.

  • Agitate the mixture at room temperature for 1-3 hours.

  • The Boc group will be cleaved simultaneously with the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

C) Cbz Deprotection (Catalytic Hydrogenolysis):

  • Suspend the peptide-resin in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Secure the reaction vessel to a hydrogenation apparatus and purge with an inert gas before introducing hydrogen gas (typically from a balloon or at 1 atm).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the deprotection is complete, as monitored by a suitable analytical method (e.g., HPLC-MS).

  • Filter the reaction mixture to remove the Pd/C catalyst.

Mandatory Visualizations

SPPS_Workflow cluster_deprotection Side-Chain Deprotection Options Resin Resin Swelling Swelling Resin->Swelling DMF Fmoc_Deprotection Fmoc_Deprotection Swelling->Fmoc_Deprotection 20% Piperidine/DMF Coupling Coupling Fmoc_Deprotection->Coupling Fmoc-AA-OH, Coupling Reagents Coupling->Fmoc_Deprotection Repeat n times Final_Deprotection_Cleavage Final_Deprotection_Cleavage Coupling->Final_Deprotection_Cleavage Final Cycle Crude_Peptide Crude_Peptide Final_Deprotection_Cleavage->Crude_Peptide Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) Boc_Deprotection Boc Deprotection (TFA) Cbz_Deprotection Cbz Deprotection (H2, Pd/C)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with different side-chain deprotection options for lysine.

Cost_Benefit_Analysis cluster_alloc This compound cluster_boc H-D-Lys(Boc)-OH cluster_cbz H-D-Lys(Cbz)-OH Benefit_Alloc Benefits: - Orthogonality - Mild Deprotection - Complex Peptides Cost_Alloc Costs: - High Reagent Cost - Palladium Catalyst - Waste Disposal Benefit_Boc Benefits: - Lower Reagent Cost - Well-Established Cost_Boc Costs: - Harsh Deprotection (TFA) - Side Reactions Benefit_Cbz Benefits: - Low Reagent Cost (bulk) - Orthogonality Cost_Cbz Costs: - Specialized Equipment - Safety (H2 gas)

Caption: A summary of the cost-benefit analysis for different lysine protecting groups.

Conclusion

The choice between this compound, H-D-Lys(Boc)-OH, and H-D-Lys(Cbz)-OH is a strategic decision that depends on the specific requirements of the peptide being synthesized, the available resources, and the desired level of complexity in the final product.

  • This compound is the preferred choice for the synthesis of complex peptides requiring orthogonal side-chain manipulation. Its mild deprotection conditions are a significant advantage for sensitive sequences. However, the high cost of the palladium catalyst and the associated challenges of its removal and disposal are major considerations. The development of metal-free Alloc removal strategies may mitigate these drawbacks in the future.

  • H-D-Lys(Boc)-OH remains a cost-effective option for routine peptide synthesis, particularly when the peptide sequence is not sensitive to strong acid treatment. The lower cost of the protecting group and the simplicity of the deprotection protocol are attractive features.

  • H-D-Lys(Cbz)-OH , while historically significant, is now less commonly used in SPPS due to the requirements for specialized hydrogenation equipment. However, its orthogonality and low cost in bulk make it a viable option for specific applications, particularly in solution-phase synthesis.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and cost-effective strategy for incorporating lysine into their target peptides, thereby optimizing the efficiency and success of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of H-D-Lys(Alloc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper handling and disposal of H-D-Lys(Alloc)-OH (Nε-Allyloxycarbonyl-D-lysine), a protected amino acid commonly used in peptide synthesis and other research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for the D-isomer is not widely available, data for the L-isomer (H-Lys(Alloc)-OH) indicates that the compound may cause an allergic skin reaction.[1] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] In case of handling fine powders, a dust mask (e.g., N95 type) is recommended to prevent inhalation.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[2]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, based on available information for its L-isomer, which shares the same chemical formula and molecular weight.

PropertyValue
Chemical Name Nε-Allyloxycarbonyl-D-lysine
CAS Number 274260-42-3[4]
Molecular Formula C₁₀H₁₈N₂O₄[1][4]
Molecular Weight 230.26 g/mol [1][4]
Form Solid[1]
Hazard Statement H317: May cause an allergic skin reaction[1]
Signal Word Warning[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[2]

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all unused or expired solid this compound, as well as contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a designated, leak-proof solid chemical waste container. This container should be clearly labeled.

    • Liquid Waste: Collect any solutions containing this compound in a separate, designated liquid chemical waste container. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is properly labeled with the full chemical name and any known hazards. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Storage: Store sealed waste containers in a designated, secure area, away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused solid, contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid store_waste Store waste in a designated, secure area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling H-D-Lys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational guidelines, and disposal plans for the handling of H-D-Lys(Alloc)-OH are critical for ensuring personal safety and maintaining a secure laboratory environment. This guide provides procedural, step-by-step instructions to mitigate risks associated with this chemical, offering value beyond the product itself to build deep trust with researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer, which means it can cause an allergic skin reaction upon contact.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount. The signal word for this chemical is "Warning," and it is associated with the hazard statement H317.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on the Safety Data Sheet (SDS) and standard laboratory practices for similar chemical compounds.[1][2][3][4][5]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times.[2][3]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[2][3] For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[2]
Respiratory Protection Dust Mask / Fume HoodFor handling the solid, a NIOSH-approved N95 dust mask should be used.[1] All handling of the powdered form or when preparing solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store the container in a cool, dry, and well-ventilated place at a temperature between 2-8°C.[1]

    • Keep the container tightly closed.

  • Preparation and Weighing :

    • All weighing and preparation of solutions must be conducted in a certified chemical fume hood.[2][6]

    • Before handling, ensure all necessary PPE is donned correctly.

    • Use a clean, designated spatula and weigh boat for measuring the solid.

    • Minimize the creation of dust.

  • Reaction Setup and Execution :

    • All reactions involving this compound should be conducted in a fume hood.[2]

    • Ensure all glassware is clean and dry.

    • Add reagents carefully to avoid splashing.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Work-up and Purification :

    • Handle all subsequent steps within the fume hood.

    • Be mindful of potential exposure when transferring solutions or handling reaction mixtures.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[2][7] If irritation persists, consult a physician.[7]

  • Eye Contact : In case of eye contact, flush the eyes with water for at least 15 minutes as a precaution and consult a physician.[2][7]

  • Inhalation : If inhaled, move the individual to fresh air.[2][7] If not breathing, give artificial respiration and consult a physician.[7]

  • Ingestion : If swallowed, rinse your mouth with water.[7] Never give anything by mouth to an unconscious person.[2][7] Consult a physician.[7]

  • Minor Spill : In the event of a small spill, absorb the material with an inert absorbent material. The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.[2][8]

  • Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2][8]

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2][6]

  • Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2] Do not pour solutions down the drain.[8]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations. [6][8]

Visual Workflow for Handling this compound

Caption: Workflow for safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.